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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Pharmacological Applications of 8-Amino-6-methoxy-3-methylquinoline

Executive Summary & Structural Rationale In the landscape of anti-parasitic drug development, 8-aminoquinoline derivatives—most notably Primaquine—have long served as the gold standard for eradicating the tissue schizont...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of anti-parasitic drug development, 8-aminoquinoline derivatives—most notably Primaquine—have long served as the gold standard for eradicating the tissue schizonts of Plasmodium species. However, the dose-limiting hemolytic toxicity of these compounds necessitates structural optimization. 8-Amino-6-methoxy-3-methylquinoline represents a critical, rationally designed synthetic intermediate.

By introducing a methyl group at the C-3 position of the quinoline ring, medicinal chemists induce steric hindrance that modulates the molecule's interaction with hepatic Cytochrome P450 (CYP450) enzymes. This targeted structural modification alters the generation of redox-active metabolites, aiming to preserve anti-malarial efficacy while attenuating oxidative stress on host erythrocytes. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and downstream applications of this highly specialized precursor.

Physicochemical Properties & Identification

Unlike its parent core, 8-amino-6-methoxyquinoline (), the 3-methyl substituted analog is a specialized intermediate primarily documented within patent literature for advanced drug synthesis. It serves as the foundational building block for a broader class of 8-NHR quinolines.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 8-Amino-6-methoxy-3-methylquinoline
IUPAC Name 6-Methoxy-3-methylquinolin-8-amine
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Short, pale yellow needles (when crystallized)
Melting Point 94.5°C – 96.0°C
Solubility Soluble in chloroform, ethyl acetate, and hot di-n-butyl ether
Related Registry Precursor to CAS 108190-58-5 (5-alkoxy derivatives)

Synthetic Methodology & Quality Control

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on causality and self-validation. The following two-phase protocol is adapted from the foundational methodology described in , optimizing for chemoselectivity and high-purity isolation.

Phase 1: Skraup Cyclization to 6-Methoxy-3-methyl-8-nitroquinoline

The Skraup reaction is deliberately chosen over the Friedländer synthesis because it allows for the direct use of an inexpensive α,β-unsaturated aldehyde (methacrolein) to construct the 3-methylquinoline core from 4-amino-3-nitroanisole.

Step-by-Step Protocol:

  • Reagent Mixing: Combine 4-amino-3-nitroanisole with 90% methacrolein in a reaction vessel.

  • Thermal Cyclization: Heat the mixture to 110°C. Under these thermodynamic conditions, the amino group attacks the β-carbon of methacrolein, followed by ring closure and oxidation to form the fully aromatic quinoline ring.

  • Crystallization: Cool the mixture and induce crystallization using ethyl acetate.

  • Self-Validating Checkpoint: Isolate the yellow solid and determine the melting point. A sharp melting point of 173°C – 175°C confirms the regioselective formation of 6-methoxy-3-methyl-8-nitroquinoline. Any significant depression in this melting point indicates incomplete cyclization or isomeric impurities, requiring recrystallization before proceeding.

Phase 2: Béchamp Reduction to the Target Amine

To convert the nitro group to an amine, a Béchamp reduction (iron filings in dilute acetic acid) is employed instead of catalytic hydrogenation (e.g., Pd/C with H₂). Catalytic hydrogenation carries a high risk of over-reducing the nitrogen-containing heteroaromatic ring into a tetrahydroquinoline. The iron-mediated reduction is highly chemoselective for the nitro group.

Step-by-Step Protocol:

  • Solvent Preparation: Dissolve the intermediate from Phase 1 in a hot mixture of di-n-butyl ether and dilute acetic acid.

  • Reduction: Slowly add iron filings to the hot mixture. The acidic environment facilitates the electron transfer from iron to the nitro group.

  • Extraction & Purification: Filter the iron sludge, neutralize, and extract the crude product.

  • Recrystallization: Recrystallize the crude product from ligroin.

  • Self-Validating Checkpoint: The formation of short, pale yellow needles with a melting point of 94.5°C – 96.0°C confirms the successful, chemoselective reduction to 8-amino-6-methoxy-3-methylquinoline.

Workflow for the chemoselective synthesis of 8-Amino-6-methoxy-3-methylquinoline.

Downstream Pharmacological Applications

The primary utility of 8-amino-6-methoxy-3-methylquinoline is its role as a nucleophile in the synthesis of advanced 8-NHR quinolines (anti-parasitic agents). A standard downstream application involves the Sₙ2 alkylation of the primary amine with a substituted alkyl halide, such as 4-bromo-1-phthalimidopentane.

The Self-Validating Alkylation Protocol:

  • Reaction Setup: Stir 8-amino-6-methoxy-3-methylquinoline (0.04 mole) and 4-bromo-1-phthalimidopentane (0.05 mole) at 140°C.

  • Acid Scavenging: Add triethylamine (TEA) in portions over 2 hours. The causality here is critical: TEA acts as an acid scavenger to neutralize the HBr generated during the Sₙ2 substitution.

  • Precipitation & Isolation: Cool the mixture and dilute with 100 mL of acetone.

  • Self-Validating Checkpoint: TEA hydrobromide is highly insoluble in acetone. The immediate, near-quantitative precipitation of this salt serves as an internal diagnostic tool. By filtering and weighing the TEA·HBr byproduct, researchers can indirectly calculate the reaction's conversion efficiency before committing to the vacuum concentration of the final 8-NHR quinoline product.

Mechanistic Insights: The Role of the 3-Methyl Substitution

The structural evolution from standard 8-aminoquinolines to the 3-methyl derivative is grounded in pharmacokinetic optimization. As detailed in foundational structure-activity relationship (SAR) studies of, the primary mechanism of action against Plasmodium tissue schizonts relies on the generation of redox-active metabolites via hepatic CYP450 metabolism.

However, these same metabolites cause oxidative stress in red blood cells. The introduction of the C-3 methyl group provides a steric shield around the quinoline core. This bulk alters the binding affinity and orientation of the molecule within the CYP450 active site, shifting the metabolic profile. The result is a controlled release of parasiticidal reactive oxygen species (ROS) while minimizing the specific hydroxylated metabolites responsible for severe host hemolysis.

Pathway A 8-Amino-6-methoxy-3-methylquinoline Core B Alkylation (e.g., Phthalimidopentane) A->B C Modified 8-NHR Quinoline Analog B->C D Cytochrome P450 Metabolism (Liver) C->D Reduced toxicity via 3-methyl steric block E Redox-Active Metabolites D->E F Oxidative Stress in Parasite (Mitochondrial Disruption) E->F G Clearance of Plasmodium Tissue Schizonts F->G

Pharmacological pathway of 3-methyl substituted 8-NHR quinoline derivatives.

References

  • Process for production of 8-NHR quinolines Source: Google Patents (US P
  • Reduced 8-Aminoquinoline Analogs As Potential Anti-malarial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • 8-Amino-6-methoxyquinoline (Parent Core Compound Properties) Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Exploratory

Physicochemical properties of 8-Amino-6-methoxy-3-methylquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 8-Amino-6-methoxyquinoline and the Predicted Impact of 3-Methyl Substitution Introduction The 8-aminoquinoline scaffold is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Amino-6-methoxyquinoline and the Predicted Impact of 3-Methyl Substitution

Introduction

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for critical antimalarial drugs like primaquine and tafenoquine.[1][2] Its unique electronic and structural properties make it a privileged pharmacophore. This guide provides a detailed examination of the physicochemical properties of the parent compound, 8-Amino-6-methoxyquinoline. Furthermore, given the interest in creating structural analogs to modulate activity and properties, we will provide an expert analysis on the predicted physicochemical impact of introducing a methyl group at the 3-position, resulting in 8-Amino-6-methoxy-3-methylquinoline. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this chemical series for synthesis, formulation, and analytical development.

Part 1: Physicochemical Profile of 8-Amino-6-methoxyquinoline

8-Amino-6-methoxyquinoline (CAS No. 90-52-8) is the foundational molecule in this series.[3][4] Its properties are well-documented and provide a critical baseline for understanding its derivatives.

Molecular Identity and Structure

The fundamental identity of a compound dictates its behavior. 8-Amino-6-methoxyquinoline is a bicyclic aromatic amine with a methoxy substituent that significantly influences its electronic properties.

Caption: Structure of 8-Amino-6-methoxyquinoline.

Core Physical and Chemical Properties

The physical state, melting point, boiling point, and solubility are critical parameters for handling, purification, and formulation development.

PropertyValueSource(s)
CAS Number 90-52-8[3][4]
Molecular Formula C₁₀H₁₀N₂O[3][5]
Molecular Weight 174.20 g/mol [3][5]
Appearance Brown to dark brown solid, may be a low melting solid[3][4][6]
Melting Point 41-52 °C[6][7]
Boiling Point ~361.8 °C at 760 mmHg[7]
Solubility Slightly soluble in DMSO and Methanol; Soluble in Chloroform[6][8]
Storage Conditions 2-8°C, protect from light and air, store under inert gas[3][8]

These properties indicate a compound that is solid at room temperature but has a relatively low melting point, requiring careful storage to prevent degradation. Its solubility in organic solvents like chloroform is advantageous for synthetic manipulations and chromatographic purification.

Part 2: Predicted Physicochemical Impact of 3-Position Methylation

Predicted Molecular and Physical Properties

The introduction of a methyl group directly alters the molecule's fundamental properties.

Caption: Predicted structure of 8-Amino-6-methoxy-3-methylquinoline.

PropertyPredicted Value / EffectRationale
Molecular Formula C₁₁H₁₂N₂OAddition of one carbon and two hydrogen atoms.
Molecular Weight 188.23 g/mol Increased by the mass of a CH₂ group (14.03 g/mol ).
Lipophilicity (LogP) IncreaseThe methyl group is hydrophobic, which will increase the molecule's affinity for non-polar environments.
Basicity (pKa) Slight IncreaseThe methyl group is a weak electron-donating group. This increases the electron density on the quinoline nitrogen, making it slightly more basic and raising its pKa value. For comparison, the pKa of 4-methylquinoline (5.66) is higher than that of quinoline (4.90).[10]
Aqueous Solubility DecreaseA direct consequence of increased lipophilicity.
Melting/Boiling Point IncreaseHigher molecular weight generally leads to stronger intermolecular forces (van der Waals), requiring more energy to change phase.[11][12]
Predicted Impact on Spectroscopic Profile

The addition of the methyl group would produce distinct and predictable changes in the compound's spectroscopic signatures.

  • ¹H NMR: A new singlet would appear in the aliphatic region (typically ~2.2-2.6 ppm) corresponding to the three protons of the methyl group. The signals for the adjacent aromatic protons at positions 2 and 4 would likely experience a downfield shift and their coupling patterns would be simplified.

  • ¹³C NMR: A new signal would appear in the aliphatic region (~15-25 ppm) for the methyl carbon. The signals for the C2, C3, and C4 carbons of the quinoline ring would also shift.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 188, with the protonated molecule [M+H]⁺ appearing at m/z = 189 in ESI-MS.[5]

Part 3: Experimental Methodologies

To validate the predicted properties of 8-Amino-6-methoxy-3-methylquinoline or to confirm the properties of the parent compound, standardized experimental protocols are essential.

Protocol: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

Methodology (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Protocol: Determination of pKa

Causality: The pKa value defines the extent of ionization at a given pH, which critically influences a molecule's solubility, permeability, and receptor binding. For 8-aminoquinolines, both the quinoline nitrogen and the 8-amino group are basic centers.

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Create Aqueous Solution (Dilute stock in 0.1 M KCl) A->B C Calibrate pH Meter D Add Standardized HCl (e.g., 0.1 M) C->D E Record pH and Titrant Volume (in small increments) D->E F Plot Titration Curve (pH vs. Volume of Titrant) E->F G Calculate 1st Derivative (ΔpH/ΔV) F->G H Identify Equivalence Points (Peaks in 1st Derivative) G->H I Determine pKa (pH at half-equivalence points) H->I

Caption: Workflow for Potentiometric pKa Determination.

Methodology (Potentiometric Titration):

  • Preparation: Prepare an aqueous solution of the compound at a known concentration (e.g., 0.01 M) in a suitable electrolyte like 0.1 M KCl to maintain constant ionic strength.

  • Instrumentation: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

  • Data Plotting: Plot the measured pH versus the volume of titrant added.

  • Analysis: The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be precisely located by finding the maxima of the first derivative of the curve (ΔpH/ΔV).

Conclusion

8-Amino-6-methoxyquinoline is a vital chemical entity with well-defined physicochemical properties that make it a versatile intermediate in pharmaceutical research.[3] While its 3-methyl derivative remains uncharacterized in public literature, a robust, principle-based prediction of its properties is possible. The addition of a 3-methyl group is expected to increase molecular weight, lipophilicity, basicity, and melting/boiling points, while decreasing aqueous solubility. These predicted changes provide a strong hypothetical framework for any researcher aiming to synthesize and characterize this novel analog. The experimental protocols detailed herein offer a validated pathway to confirm these predictions and further enrich our understanding of the structure-property relationships within the valuable 8-aminoquinoline class.

References

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

  • Carroll, F. I., Berrang, B. D., & Linn, C. P. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(11), 1363-1367. Available from: [Link]

  • Gotoh, K., & Ishida, H. (2020). Role of pK a in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. Acta Crystallographica Section C: Structural Chemistry, 76(10), 954-964. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

  • Pharmaffiliates. (n.d.). 8-Amino-6-methoxyquinoline. Retrieved from [Link]

  • Falb, E., & Hassner, A. (2019). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Heterocycles, 99(2), 766-813. Available from: [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinoline. Retrieved from [Link]

  • Singh, P. P., et al. (2013). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 4(11), 1062-1066. Available from: [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

  • LookChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

  • Mongin, F., et al. (2021). Scheme 11 Calculated values of pKa(THF) of the quinoline substrates. ResearchGate. Available from: [Link]

  • Chemodex. (n.d.). 8-Amino-6-methoxyquinoline. Retrieved from [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. Available from: [Link]

  • Falb, E., & Hassner, A. (2019). Introducing a methyl group into pyridines and quinolines: A mini-review. Bar-Ilan University Research. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation and Characterization of 8-Amino-6-methoxy-3-methylquinoline

Abstract This technical guide provides a comprehensive framework for the structural elucidation and characterization of the novel quinoline derivative, 8-amino-6-methoxy-3-methylquinoline. As this compound is not extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of the novel quinoline derivative, 8-amino-6-methoxy-3-methylquinoline. As this compound is not extensively documented in prior literature, this paper establishes a procedural blueprint for researchers, scientists, and drug development professionals. By integrating a suite of advanced analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and single-crystal X-ray crystallography—we present a self-validating workflow. Each protocol is detailed with an emphasis on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability. This guide serves as a robust methodology for the unambiguous structural confirmation and purity assessment of novel heterocyclic compounds, using 8-amino-6-methoxy-3-methylquinoline as a primary case study.

Introduction: The Quinoline Core in Modern Drug Discovery

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals, most notably antimalarial agents.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's biological activity and pharmacokinetic profile.[1] The compound of interest, 8-amino-6-methoxy-3-methylquinoline, combines several key functional groups: an 8-amino group, a 6-methoxy group, and a 3-methyl group. The 8-amino-6-methoxyquinoline scaffold itself is a well-established pharmacophore in antimalarial drug discovery, being a central component of drugs like primaquine and tafenoquine.[2]

The introduction of a methyl group at the C-3 position can significantly alter the molecule's steric and electronic properties, potentially influencing its interaction with biological targets. Therefore, unambiguous confirmation of its molecular structure and the assessment of its purity are paramount for any subsequent research and development, from preclinical trials to formulation. This guide outlines the logical and systematic application of modern analytical techniques to achieve this goal.

The Integrated Characterization Workflow

The complete structural elucidation of a novel compound is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Confirmation Synthesis Hypothesized Synthesis of 8-Amino-6-methoxy- 3-methylquinoline Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity MW Molecular Weight & Formula (HRMS) Purification->MW FG Functional Group Analysis (FTIR) Purification->FG Connectivity Structural Connectivity (1D & 2D NMR) Purification->Connectivity Spatial 3D Atomic Arrangement (X-ray Crystallography) Purification->Spatial Structure Final Elucidated Structure Purity->Structure MW->Structure FG->Structure Connectivity->Structure Spatial->Structure

Figure 1: A comprehensive workflow for the structural elucidation of a novel chemical entity.

Purity and Preliminary Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Before committing to extensive spectroscopic analysis, it is crucial to ascertain the purity of the synthesized compound. HPLC is the gold standard in the pharmaceutical industry for this purpose.[3][4][5][6] A high-purity sample (>95%) is essential to ensure that the characterization data obtained is from the compound of interest and not from residual starting materials, byproducts, or other impurities.[7] We employ a reversed-phase HPLC method, which is ideal for separating organic molecules of moderate polarity like our target compound.[6][8] A photodiode array (PDA) detector is used to assess peak purity and select an optimal monitoring wavelength.[3]

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.[3]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in methanol at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase linearly to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.[7]

Expected Data Summary
ParameterExpected ResultJustification
Retention Time (t_R) Dependent on specific systemA single, sharp, well-defined peak is expected.
Purity (Area %) > 98%Indicates a sample suitable for further characterization.
Tailing Factor 0.9 - 1.3Ensures good peak shape, minimizing secondary interactions with the column.[9]
Theoretical Plates > 2000Demonstrates high column efficiency and good separation power.[3]

Molecular Weight and Formula: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight of a compound.[8][10] By using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), we can obtain a highly accurate mass measurement. This allows for the determination of the elemental composition, which serves as a powerful confirmation of the molecular formula (C₁₁H₁₂N₂O). Electrospray ionization (ESI) is chosen as the ionization technique because it is a "soft" method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.[11]

Experimental Protocol: ESI-HRMS
  • Instrumentation: ESI-Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • Sample Preparation: Dilute the HPLC stock solution (1 mg/mL in methanol) to approximately 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive (ESI+).

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Identify the m/z value of the most abundant ion, corresponding to [M+H]⁺. Compare the measured accurate mass to the theoretical mass calculated for the protonated molecule.

Expected Data Summary
ParameterTheoretical ValueExpected Measured ValueJustification
Molecular Formula C₁₁H₁₂N₂ON/ABased on the proposed structure.
Exact Mass (M) 188.09496N/AThe neutral monoisotopic mass.
[M+H]⁺ (Theoretical) 189.10224~189.1022 The calculated mass of the protonated molecule.
Mass Error N/A< 5 ppmA low mass error provides high confidence in the assigned elemental composition.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect characteristic vibrations of specific chemical bonds. For 8-amino-6-methoxy-3-methylquinoline, we expect to see characteristic absorptions for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and alkyl groups, C=N and C=C bonds of the quinoline core, and the C-O bond of the methoxy ether group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: FTIR spectrometer with a diamond ATR accessory.

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum to identify characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data Summary
Wavenumber (cm⁻¹)Expected IntensityVibration TypeFunctional Group Assignment
3450 - 3300Medium, Sharp (2 bands)N-H StretchPrimary Aromatic Amine (-NH₂)[12][13]
3100 - 3000Medium-WeakC-H StretchAromatic C-H
2980 - 2850Medium-WeakC-H StretchAliphatic C-H (Methyl, Methoxy)
1650 - 1580Medium-StrongN-H BendPrimary Amine (-NH₂)[12]
1620 - 1450Strong-MediumC=C and C=N StretchQuinoline Ring System
1335 - 1250StrongC-N StretchAromatic Amine[12][13]
1250 - 1200StrongAsymmetric C-O-C StretchAryl Ether (-OCH₃)[14]
~1030MediumSymmetric C-O-C StretchAryl Ether (-OCH₃)[14]

Unambiguous Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise substitution pattern.[15][16]

Experimental Protocol: NMR Analysis
  • Instrumentation: NMR Spectrometer (400 MHz or higher).[10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[17]

  • Experiments to be Acquired:

    • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).[1]

    • ¹³C{¹H} NMR: Provides information on the number of different carbon environments. Proton decoupling simplifies the spectrum to single lines for each unique carbon.[17]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular structure and assigning quaternary carbons.[9]

Predicted NMR Data and Interpretation

The following data is predictive, based on known substituent effects on the quinoline ring system.

Table: Predicted ¹H and ¹³C NMR Data for 8-Amino-6-methoxy-3-methylquinoline (in CDCl₃)

PositionPredicted δ ¹H (ppm)MultiplicityIntegrationPredicted δ ¹³C (ppm)Key HMBC Correlations
2 ~8.5s1H~145H4, H-Me
3 ---~130H2, H4, H-Me
4 ~7.8s1H~135H2, H5, H-Me
4a ---~138H2, H4, H5, H8
5 ~6.8d1H~100H4, H7
6 ---~158H5, H7, H-OMe
7 ~7.2d1H~122H5, H-OMe
8 ---~135H5, H7, H-NH₂
8a ---~140H4, H5, H7
-NH₂ ~4.5br s2H-H7, H8
-OCH₃ ~3.9s3H~55C6
-CH₃ ~2.4s3H~18C2, C3, C4

Interpretation Logic:

  • ¹H NMR: We expect to see four distinct signals in the aromatic region (δ 6.5-9.0 ppm).[1] The protons at H-2 and H-4 will appear as singlets due to the methyl group at C-3. The protons at H-5 and H-7 on the benzene ring will appear as doublets, coupled to each other. Three singlets are expected in the aliphatic region for the methyl, methoxy, and amine protons.

  • ¹³C NMR: Eleven distinct carbon signals are predicted. The carbon bearing the methoxy group (C-6) will be the most downfield (deshielded) among the benzene ring carbons, while C-5 will be significantly upfield (shielded) due to the ortho-amino and para-methoxy donating groups.

  • 2D NMR:

    • COSY: A clear correlation between H-5 and H-7 would confirm their adjacency.

    • HSQC: Would directly link the proton signals for H-2, H-4, H-5, H-7, -OCH₃, and -CH₃ to their respective carbon signals.

    • HMBC: This is the key experiment. A correlation from the methyl protons (~2.4 ppm) to C-2, C-3, and C-4 would definitively place the methyl group at the C-3 position. A correlation from the methoxy protons (~3.9 ppm) to C-6 would confirm its position. Correlations from H-5 to C-4, C-7, and C-8a would piece the two rings together.

Sources

Exploratory

The Skraup Synthesis for Substituted 8-Aminoquinolines: A Foundational Approach for Modern Drug Discovery

An In-depth Technical Guide For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure," forming the backbone of numerous therapeutic agents. Among these, the 8-aminoquinoline series, exemplified by the archetypal antimalarial drug primaquine, is of critical importance for its role in combating infectious diseases.[1][2] The Skraup synthesis, a classic name reaction dating back to 1880, remains a powerful and fundamental method for constructing the quinoline core.[3][4]

This guide provides a detailed examination of the Skraup synthesis as applied to the preparation of substituted 8-aminoquinolines. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind experimental choices, and the practical considerations necessary for successful and safe execution. While modern synthetic methods have emerged, the Skraup reaction's ability to build the core quinoline ring from simple precursors ensures its enduring relevance in the chemist's toolkit.

The Core Reaction: Mechanism and Rationale

The Skraup synthesis is a deceptively simple, one-pot reaction on paper: an aromatic amine is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent to yield a quinoline.[4] However, this transformation is a complex, multi-step process that is notoriously exothermic and requires careful control.[5][6] When targeting 8-aminoquinolines, a common and effective strategy involves using a substituted o-nitroaniline as the starting material. The resulting 8-nitroquinoline is then reduced in a subsequent step to furnish the desired 8-aminoquinoline.[6][7][8] This approach protects the sensitive amino group from the harsh, oxidative conditions of the Skraup reaction itself.

Step-by-Step Reaction Mechanism

The reaction proceeds through a cascade of acid-catalyzed steps:

  • Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[9][10][11]

  • Michael Addition: The aromatic amine, acting as a nucleophile, undergoes a 1,4-conjugate (Michael) addition to the electrophilic acrolein.[4][12]

  • Electrophilic Cyclization: The resulting β-anilinopropionaldehyde intermediate, under the strongly acidic conditions, undergoes an intramolecular electrophilic aromatic substitution, cyclizing onto the benzene ring to form a dihydroquinoline intermediate.

  • Dehydration and Oxidation: The dihydroquinoline intermediate is first dehydrated and then oxidized to yield the stable, aromatic quinoline ring system. This final oxidation step is crucial and requires the presence of an oxidizing agent.[4][9]

A proposed mechanism for the Skraup synthesis is illustrated below.

Skraup_Mechanism Figure 1: Reaction Mechanism of the Skraup Synthesis Glycerol Glycerol Acrolein Acrolein (α,β-unsaturated aldehyde) Glycerol:e->Acrolein:w -2 H₂O H2SO4_1 H₂SO₄ (Dehydrating Agent) Michael_Adduct β-(Arylamino)propionaldehyde Acrolein->Michael_Adduct:s Aniline Substituted o-Nitroaniline Aniline->Michael_Adduct:n Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization & -H₂O Nitroquinoline Substituted 8-Nitroquinoline Dihydroquinoline->Nitroquinoline Oxidation Nitroquinoline2 Substituted 8-Nitroquinoline Oxidant Oxidizing Agent Aminoquinoline Substituted 8-Aminoquinoline Nitroquinoline2:e->Aminoquinoline:w Reduction Reduction (e.g., Fe/AcOH)

Figure 1: Reaction Mechanism of the Skraup Synthesis
Causality Behind Reagent Choices
  • Aromatic Amine: The choice of a substituted o-nitroaniline dictates the substitution pattern of the final product. The electron-withdrawing nature of the nitro group deactivates the ring, often requiring stringent reaction conditions.

  • Glycerol: Must be of high purity and low water content. "Dynamite" glycerol (containing <0.5% water) is often specified to prevent dilution of the sulfuric acid and ensure efficient acrolein formation.[5][10]

  • Sulfuric Acid: Serves the dual role of catalyst and dehydrating agent. The concentration is critical; sufficient concentration is needed to drive the dehydration of glycerol and the subsequent cyclization and dehydration steps.[9][12]

  • Oxidizing Agent: The selection of the oxidizing agent is paramount for controlling the reaction's vigor.

    • Nitrobenzene (or the starting nitroaniline): A classic, potent oxidant, but its use can lead to violently exothermic reactions.[5]

    • Arsenic Pentoxide (As₂O₅): A common and effective alternative that often results in a more controlled reaction, making it preferable for syntheses with sensitive substrates.[6][13]

    • Iodine/Iodide Salts: Can be used in catalytic amounts, with sulfuric acid regenerating the active iodine oxidant, offering a milder alternative.[12][14]

  • Moderators: To tame the reaction's violent potential, moderators are often employed. Ferrous sulfate (FeSO₄) is the most common, believed to function as an oxygen carrier that smooths the oxidation process, extending the reaction over a longer period and preventing a dangerous runaway exotherm.[4][5] Boric acid has also been used for this purpose.[4]

Experimental Protocols and Methodologies

Success in the Skraup synthesis hinges on meticulous attention to procedure, particularly regarding the order of reagent addition and strict temperature control.[5][6] The general workflow involves the initial reaction to form the 8-nitroquinoline intermediate, followed by its isolation, purification, and subsequent reduction.

Skraup_Workflow Figure 2: General Experimental Workflow Start Start Mix 1. Mix Amine, Glycerol, & Oxidant (e.g., As₂O₅) Start->Mix Dehydrate 2. Initial Dehydration (Heat under vacuum) Mix->Dehydrate Add_Acid 3. Controlled Addition of Conc. H₂SO₄ (Strict Temp. Control) Dehydrate->Add_Acid React 4. Heat Reaction Mixture (e.g., 120-123°C) Add_Acid->React Workup 5. Quench (Water/Ice) & Neutralize (e.g., NH₄OH) React->Workup Isolate_Nitro 6. Isolate Crude 8-Nitroquinoline (Filtration) Workup->Isolate_Nitro Purify_Nitro 7. Purify 8-Nitroquinoline (Recrystallization) Isolate_Nitro->Purify_Nitro Reduce 8. Reduce Nitro Group (e.g., Fe/AcOH) Purify_Nitro->Reduce Isolate_Amino 9. Isolate & Purify 8-Aminoquinoline Reduce->Isolate_Amino End End Product: Substituted 8-Aminoquinoline Isolate_Amino->End

Figure 2: General Experimental Workflow
Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol is adapted from a robust procedure reported in Organic Syntheses and serves as an excellent, self-validating system for a key precursor to many primaquine analogs.[4][6]

Safety Warning: This reaction is highly exothermic and potentially hazardous. It must be performed in a certified chemical fume hood. The operator must wear appropriate personal protective equipment (goggles, lab coat, gloves), and have a safety shower and fire extinguisher nearby. Strict adherence to the specified temperatures is critical to prevent a runaway reaction.

ReagentM.W.AmountMoles
3-Nitro-4-aminoanisole168.15252 g1.50
Arsenic Pentoxide (As₂O₅), pwd.229.84252 g1.10
Glycerol (anhydrous)92.09518 g (411 mL)5.62
Sulfuric Acid (conc., 98%)98.08245 g (133 mL)2.50

Step-by-Step Methodology:

  • Preparation: In a 3-liter, three-necked round-bottom flask equipped with a heavy-duty mechanical stirrer, a thermometer, and a dropping funnel, create a homogeneous slurry by mixing the powdered arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in the order listed.

  • Initial Dehydration: Replace the dropping funnel and stirrer with stoppers and attach one neck via a bent glass tube and trap to a water aspirator. Weigh the flask assembly. Gently heat the flask in an oil bath while evacuating. Slowly raise the internal temperature to 105°C and maintain it between 105-110°C until the loss in weight is approximately 100-120 g (corresponding to the removal of water). This step is critical; if the temperature rises above 110°C, cool the flask immediately.

  • Acid Addition: Once dehydration is complete, release the vacuum and replace the stirrer and dropping funnel. Begin stirring and add the concentrated sulfuric acid dropwise from the funnel over a period of 2.5–3.5 hours. The internal temperature must be rigorously maintained at 117–119°C throughout the addition. Use the oil bath to heat or a water bath to cool as needed.

  • Reaction Completion: After the acid addition is complete, maintain the reaction temperature at 120°C for 4 hours, and then increase it to 123°C for a final 3 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool below 100°C. Cautiously dilute the thick mixture with 750 mL of water. Pour the diluted mixture with vigorous stirring into a large pail containing 800 mL of concentrated ammonium hydroxide and 1.5 kg of crushed ice to neutralize the acid and precipitate the product.

  • Purification: Filter the resulting earth-colored slurry through a large Büchner funnel. Wash the solid precipitate thoroughly with water. The crude product can be purified by recrystallization from a large volume of hot chloroform or ethylene dichloride, often with the use of decolorizing carbon, to yield light-yellow crystals of 6-methoxy-8-nitroquinoline.[6]

Protocol: Reduction to 8-Amino-6-methoxy-3-methylquinoline

The reduction of the nitro group is a standard transformation. A common method involves the use of iron filings in acetic acid.[8]

  • Setup: In a flask equipped with a reflux condenser and stirrer, suspend the 6-methoxy-3-methyl-8-nitroquinoline (1 mole equivalent) in a mixture of di-n-butyl ether and dilute acetic acid.

  • Reduction: Heat the mixture and add iron filings (typically 3-5 mole equivalents) portion-wise at a rate that maintains a steady reflux.

  • Work-up: After the addition is complete and the reaction has ceased (monitored by TLC), cool the mixture, filter to remove iron salts, and neutralize the filtrate.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude 8-aminoquinoline can be purified by column chromatography or recrystallization.

Quantitative Data and Optimization

The yield and success of the Skraup synthesis are highly dependent on the substrate and reaction conditions.

Table 1: Influence of Substituents on Yield for 8-Nitroquinoline Synthesis

Starting AmineProductOxidizing AgentYield (%)Reference
AnilineQuinolineNitrobenzene84-91%[4]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineAs₂O₅65-76%[6]
4-Amino-3-nitroanisole8-Amino-6-methoxy-3-methylquinolineAs₂O₅~50%[8]
3-Nitro-4-aminotoluene6-Methyl-8-nitroquinolineAs₂O₅75%[6]
4-Amino-3-nitrophenetole6-Ethoxy-8-nitroquinolineAs₂O₅70%[6]
Note: The reference indicates a 50% yield for the nitro-intermediate.

Table 2: Impact of Moderators and Conditions

ModeratorKey BenefitMechanism/RationaleReference
Ferrous Sulfate (FeSO₄)Smoother, less violent reactionActs as an oxygen carrier, distributing the oxidation over a longer period.[5]
Boric AcidModerates reaction violenceForms esters with glycerol, slowing the formation of acrolein.[4]
Applied PressureReduced acid requirementAllows reaction at higher temperatures without loss of volatile reagents, improving efficiency.[12]
Microwave IrradiationIncreased reaction efficiencyDramatically reduces reaction times and can improve yields in some cases.[3]
Field-Proven Insights and Troubleshooting
  • Problem: Runaway Reaction.

    • Cause: Too rapid addition of sulfuric acid; localized overheating; insufficient moderation.

    • Solution: Adhere strictly to addition rates and temperature limits. Ensure efficient stirring. The use of ferrous sulfate is highly recommended for large-scale preparations.[5]

  • Problem: Low Yield/Tar Formation.

    • Cause: Water in glycerol; poor temperature control; polymerization of acrolein.[10][15]

    • Solution: Use anhydrous glycerol. Maintain the prescribed temperature range to balance the rate of acrolein formation with its consumption. The work-up of the "black polymeric goo" is often the most challenging part; efficient stirring during neutralization and thorough washing of the crude product are essential.[15]

  • Problem: Difficult Purification.

    • Cause: Formation of tarry, colored byproducts.

    • Solution: Multiple recrystallizations, sometimes with charcoal treatment, are often necessary.[6] Column chromatography on silica or alumina can be effective for removing persistent impurities after the reduction step.

Relevance to Drug Development

The 8-aminoquinoline core is central to antimalarial drugs that target the persistent liver stages of the Plasmodium parasite, a capability lacking in many other antimalarials like chloroquine.[1][16] Primaquine is the clinical standard, but its use is hampered by metabolic instability and the risk of severe hemolysis in patients with G6PD deficiency.[2][17]

The Skraup synthesis provides access to substituted 8-aminoquinoline scaffolds that are foundational for developing next-generation analogs. By starting with different substituted nitroanilines, chemists can systematically modify the quinoline ring to:

  • Block metabolic sites: Introducing substituents at the C2, C4, or C5 positions can prevent metabolic degradation, improving the drug's half-life.[7]

  • Modulate activity and toxicity: Altering the electronic and steric properties of the quinoline ring can fine-tune the compound's therapeutic index.[16][18]

  • Improve physical properties: Substituents can be used to modify solubility and other pharmacokinetic parameters.

For example, the synthesis of 4-methyl-5-phenoxy-6-methoxy-8-aminoquinoline derivatives, which have shown antimalarial activity superior to primaquine, relies on the Skraup reaction of the appropriately substituted nitroaniline as a key step.[18]

Conclusion

The Skraup synthesis is a testament to the enduring power of classic organic reactions. For the synthesis of substituted 8-aminoquinolines, it provides a direct, albeit challenging, route to a pharmacologically vital class of molecules. Its successful application demands a deep understanding of the reaction mechanism, a healthy respect for its thermodynamic hazards, and meticulous attention to experimental detail. For the medicinal chemist, mastering this reaction unlocks a direct pathway to the core structures needed to design and develop the next generation of anti-infective agents.

References

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  • El-Azzouny, A.A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines . Molecules, 24(9), 1805. [Link]

  • Manske, R.H.F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines . Organic Reactions. [Link]

  • Singh, P.P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives . ACS Omega, 3(3), 3045–3061. [Link]

  • The Skraup Reaction - How to Make a Quinoline . (2009). Curly Arrow Blog. [Link]

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  • Riscoe, M., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization . Antimicrobial Agents and Chemotherapy, 42(7), 1811-1816. [Link]

  • Alternative Oxidisers in Skraup reaction . Sciencemadness Discussion Board. [Link]

  • Denmark, S.E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Recent developments in 8-aminoquinoline antimalarials . SciSpace. [Link]

  • Jiang, Q., et al. (1998). [Synthesis of primaquine analogues and their antimalarial activity in mice] . Yao Xue Xue Bao, 33(3), 194-200. [Link]

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  • Ganesan, S., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B . Molecules, 26(8), 2351. [Link]

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Foundational

Biological activity of 8-Amino-6-methoxy-3-methylquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 8-Amino-6-methoxy-3-methylquinoline Derivatives Abstract: The 8-amino-6-methoxyquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 8-Amino-6-methoxy-3-methylquinoline Derivatives

Abstract: The 8-amino-6-methoxyquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore for the indispensable antimalarial drug, primaquine. The strategic introduction of a methyl group at the 3-position, creating 8-amino-6-methoxy-3-methylquinoline derivatives, offers a nuanced approach to modulating the biological and pharmacokinetic properties of this vital chemical class. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action associated with these derivatives. We delve into their established antimalarial efficacy, emerging anticancer potential, and other therapeutic applications. A critical analysis of structure-activity relationships (SAR) is presented, alongside detailed, field-proven experimental protocols for evaluating their bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Introduction: The Privileged 8-Amino-6-methoxyquinoline Scaffold

The quinoline ring system is a "privileged structure" in drug discovery, capable of binding to a wide array of biological targets. Within this family, the 8-amino-6-methoxyquinoline core is of paramount importance. It forms the structural basis of primaquine and tafenoquine, the only drugs approved for eradicating the dormant liver-stage (hypnozoite) forms of Plasmodium vivax and P. ovale malaria, which are responsible for disease relapse[1]. The 6-methoxy group is considered crucial for its antimalarial activity[1][2].

The addition of a 3-methyl group serves to fine-tune the molecule's electronic and steric properties. This modification can influence metabolic stability, target engagement, and overall pharmacological profile, making the 8-amino-6-methoxy-3-methylquinoline framework a compelling area for derivative synthesis and biological evaluation. These derivatives have demonstrated a broad spectrum of activities, including antimalarial, anticancer, antimicrobial, and neuroprotective effects[3][4][5][6].

Synthetic Strategies for Derivatization

The synthesis of 8-amino-6-methoxy-3-methylquinoline derivatives typically begins with the construction of the core quinoline ring, followed by functionalization at the 8-amino position.

Core Scaffold Synthesis

A common and historically significant method for synthesizing the quinoline ring is the Skraup reaction[6][7]. This process generally involves the reaction of an aniline derivative with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. For the 6-methoxy-8-nitroquinoline precursor, the starting material is often 4-methoxy-2-nitroaniline[6][7]. The resulting nitroquinoline is then reduced, commonly using tin(II) chloride (SnCl2), to yield the key intermediate, 6-methoxyquinolin-8-amine[6][7].

Derivatization at the 8-Amino Group

Once the 6-methoxyquinolin-8-amine core is obtained, the primary amino group at the C8 position serves as a versatile handle for introducing diverse side chains, which is critical for modulating biological activity and toxicity[1]. A powerful method for creating hybrid molecules is the Ugi-azide multi-component reaction. This reaction allows for the efficient combination of the amine, an aldehyde, an isocyanide, and an azide source (like trimethylsilyl azide) to rapidly generate complex derivatives, such as tetrazole hybrids, which have shown promising antiplasmodial activity[6][7].

G cluster_0 Core Synthesis cluster_1 Derivatization A 4-Methoxy-2-nitroaniline + Glycerol B 6-Methoxy-8-nitroquinoline A->B Skraup Reaction C 8-Amino-6-methoxyquinoline (Key Intermediate) B->C Reduction (SnCl2) E Diverse 8-Amino-6-methoxyquinoline Derivatives C->E Ugi-Azide Reaction D Aldehyde, Isocyanide, Azide D->E

Caption: General workflow for synthesis and derivatization.

Key Biological Activities and Mechanisms of Action

Antimalarial Activity

The primary and most studied application of 8-aminoquinoline derivatives is in the treatment of malaria.

3.1.1 Efficacy against Plasmodium Species Derivatives of the 8-amino-6-methoxyquinoline scaffold are potent against multiple stages of the malaria parasite's life cycle. They are uniquely effective against the liver hypnozoites of P. vivax and P. ovale[1]. They also show activity against the blood stages (schizonts) of P. falciparum and the sexual stages (gametocytes), which are responsible for transmission[1][8]. Hybrid molecules, such as those linking the quinoline core to a tetrazole moiety, have demonstrated significant in vitro activity against chloroquine-sensitive strains of P. falciparum (e.g., NF54), with some compounds showing IC50 values in the sub-micromolar range[6][7].

3.1.2 Hypothesized Mechanism: Metabolic Activation and Oxidative Stress The precise mechanism of action is not fully understood but is believed to involve a two-step biochemical relay[1][9].

  • Metabolic Activation: The parent 8-aminoquinoline is a prodrug that requires activation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6)[1]. This process generates reactive quinone-imine metabolites.

  • ROS Generation: These reactive intermediates then undergo redox cycling, a process that produces large amounts of reactive oxygen species (ROS) like hydrogen peroxide[1][9]. The resulting oxidative stress is thought to be the ultimate parasiticidal agent, causing widespread damage to parasite macromolecules and disrupting vital cellular functions[1].

G Host Host Liver Cell Parasite Malaria Parasite Prodrug 8-Aminoquinoline (Prodrug) Metabolites Reactive Metabolites (e.g., Quinone-imines) Prodrug->Metabolites Metabolic Activation (Host CYP2D6) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Damage Oxidative Damage & Parasite Death ROS->Damage

Caption: Hypothesized antimalarial mechanism of action.

Anticancer Activity

Recent research has highlighted the potential of quinoline derivatives as anticancer agents[4][10].

3.2.1 Cytotoxicity Against Cancer Cell Lines Various 8-hydroxyquinoline derivatives (a related class) have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast (T-47D), leukemia (K562), and hepatocellular carcinoma (Hep3B)[10]. For instance, 8-hydroxy-2-quinolinecarbaldehyde showed potent in vitro cytotoxicity and in vivo antitumor activity in a mouse xenograft model[10]. The introduction of different functional groups can modulate this activity, with some alkoxyl groups increasing cytotoxicity compared to the parent hydroxyl compound[10].

3.2.2 Proposed Mechanisms: Apoptosis and Pathway Inhibition The anticancer effects of quinoline derivatives are often linked to the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways that are dysregulated in cancer[11].

  • Apoptosis Induction: A primary mechanism is the triggering of apoptosis, preventing cancer cells from proliferating uncontrollably[11].

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers[11]. Quinoline derivatives have been shown to inhibit this pathway, thereby halting cell proliferation[11].

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Quinoline 8-Aminoquinoline Derivative Quinoline->PI3K Inhibits Quinoline->Apoptosis Induces

Caption: Anticancer mechanism via PI3K pathway inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity and toxicity of 8-amino-6-methoxyquinoline derivatives are highly dependent on their chemical structure.

Structural PositionModificationImpact on Biological ActivityReference
Position 6 Methoxy Group Considered crucial for potent antimalarial activity. Other alkoxy groups (ethoxy, butoxy) are generally less effective.[1][2]
Position 8 Side Chain The nature, length, and basicity of the diamine side chain significantly influence efficacy, toxicity, and pharmacokinetic properties.[1]
Position 5 Phenoxy Group Can reduce toxicity more than activity, leading to an improved therapeutic index.[2]
Position 4 Methyl Group May diminish toxicity without significantly affecting antimalarial activity.[2]
Hybridization Tetrazole Moiety Linking the quinoline core to a tetrazole ring via different linkers can yield compounds with potent antiplasmodial activity.[7]

Essential Experimental Protocols

The evaluation of novel 8-amino-6-methoxy-3-methylquinoline derivatives requires a standardized set of in vitro assays to determine efficacy and toxicity.

In Vitro Antimalarial Screening (P. falciparum Susceptibility Assay)

This protocol determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stage of P. falciparum.

  • Causality: This assay directly measures the compound's ability to inhibit parasite growth, which is the primary endpoint for blood-stage antimalarials. A radiolabeled hypoxanthine uptake method is often used, as it measures parasite nucleic acid synthesis, a reliable indicator of viability.

  • Protocol:

    • Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., NF54 or K1 strain) in human O+ erythrocytes at 2-5% parasitemia and 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

    • Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a low hypoxanthine medium to create a range of concentrations.

    • Assay Plate Setup: Add 100 µL of the drug dilutions to a 96-well microtiter plate. Add 100 µL of the parasite culture to each well. Include positive (e.g., Chloroquine, Artemisinin) and negative (no drug) controls.

    • Incubation: Incubate the plates for 48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

    • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

    • Harvesting & Reading: Harvest the cells onto a filter mat using a cell harvester, and measure the incorporated radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of mammalian cells, serving as a proxy for cytotoxicity.[12][13]

  • Causality: The assay relies on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. This provides a quantitative measure of cell viability.

  • Protocol:

    • Cell Seeding: Seed a mammalian cell line (e.g., L-6 rat myoblasts, HEK293, or a cancer line like HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (prepared as above) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Podophyllotoxin).

    • MTT Addition: Remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the purple formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 (or CC50 for cytotoxicity) value from the dose-response curve.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Causality: It is based on two key cellular changes during apoptosis. First, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface in early apoptosis.[14][15] Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these cells. Second, in late apoptosis and necrosis, the cell membrane loses its integrity, allowing the nuclear stain Propidium Iodide (PI) to enter and stain the DNA.[14][16]

  • Protocol:

    • Cell Treatment: Culture and treat cells with the test compound for a desired time to induce apoptosis. Use a known apoptosis inducer (e.g., camptothecin) as a positive control.[17]

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Live cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

      • Annexin V- / PI+: Primarily necrotic cells.

Conclusion and Future Directions

8-Amino-6-methoxy-3-methylquinoline derivatives represent a fertile ground for the discovery of new therapeutic agents. While their historical significance lies in antimalarial drug development, their potential as anticancer agents is a rapidly advancing frontier. The strategic derivatization of the 8-amino side chain allows for the creation of vast chemical diversity, enabling the fine-tuning of efficacy while mitigating the toxicity concerns historically associated with this class.

Future research should focus on elucidating the specific molecular targets of the anticancer derivatives, particularly their interactions with components of the PI3K/Akt/mTOR pathway. Furthermore, advanced in vivo studies are necessary to validate the promising in vitro results and to establish the pharmacokinetic and safety profiles of lead compounds. The continued exploration of this privileged scaffold holds significant promise for addressing unmet needs in both infectious diseases and oncology.

References

  • (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - ResearchGate. Available from: [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - Annals of Translational Medicine. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. Available from: [Link]

  • Experimental and computational evaluation of anti-malarial and antioxidant potential of transition metal (II) complexes with tridentate schiff base derived from pyrrolopyrimidine - PubMed. Available from: [Link]

  • Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Available from: [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. Available from: [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. Available from: [Link]

  • 1 Antimalarial Activity of the 8 - Aminoquinolines - SciSpace. Available from: [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available from: [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1 | Journal of the American Chemical Society. Available from: [Link]

  • Identification of Potential Antimalarial Drug Candidates Targeting Falcipain-2 Protein of Malaria Parasite—A Computational Strategy - MDPI. Available from: [Link]

  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available from: [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. Available from: [Link]

  • A Single-Dose Combination Study with the Experimental Antimalarials Artefenomel and DSM265 To Determine Safety and Antimalarial Activity against Blood-Stage Plasmodium falciparum in Healthy Volunteers | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available from: [Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines - Frontiers. Available from: [Link]

  • Antimalarial drug discovery: progress and approaches - PMC - NIH. Available from: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available from: [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. Available from: [Link]

  • Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA. Available from: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

Sources

Exploratory

8-Amino-6-methoxy-3-methylquinoline suppliers and purchasing

Procurement and Analytical Validation of 8-Amino-6-methoxy-3-methylquinoline: A Technical Guide for Drug Development Executive Summary In the development of next-generation antimalarial and antiparasitic therapeutics, th...

Author: BenchChem Technical Support Team. Date: March 2026

Procurement and Analytical Validation of 8-Amino-6-methoxy-3-methylquinoline: A Technical Guide for Drug Development

Executive Summary

In the development of next-generation antimalarial and antiparasitic therapeutics, the 8-aminoquinoline pharmacophore remains a foundational scaffold. While standard derivatives like primaquine and tafenoquine rely on the unsubstituted quinoline core, introducing steric bulk via a C3-methyl group—yielding 8-amino-6-methoxy-3-methylquinoline —offers a strategic method to alter the molecule's metabolic profile and potentially reduce CYP450-mediated oxidative degradation.

Because this specific 3-methyl substituted derivative is a highly specialized intermediate rather than an off-the-shelf catalog chemical, researchers must navigate custom synthesis procurement. As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for sourcing, evaluating, and analytically verifying this critical pharmacophore.

Chemical Identity & Synthetic Pathway

To procure a custom molecule effectively, one must understand its synthetic origins. The synthesis of 8-amino-6-methoxy-3-methylquinoline relies on a modified Skraup cyclization, specifically the Doebner-Miller reaction [1][2].

  • Chemical Formula: C₁₁H₁₂N₂O

  • Exact Mass: 188.09

  • Target Regiochemistry: Methoxy at C6, Primary Amine at C8, Methyl at C3.

The Causality of the Synthesis: Contract Development and Manufacturing Organizations (CDMOs) will typically synthesize this via the reaction of 4-amino-3-nitroanisole with methacrolein ( CH2​=C(CH3​)-CHO ).

  • Michael Addition & Cyclization: The aniline nitrogen attacks the β -carbon of methacrolein. Subsequent electrophilic ring closure of the aldehyde carbon onto the ortho position of the benzene ring places the α -methyl group precisely at the C3 position of the newly formed quinoline core, yielding 6-methoxy-3-methyl-8-nitroquinoline.

  • Nitro Reduction: The intermediate is reduced (e.g., via iron filings in dilute acetic acid or catalytic hydrogenation) to yield the final primary amine [1].

Supplier Evaluation & Procurement Strategy

Because you are commissioning a custom synthesis, you are not just buying a chemical; you are buying the CDMO’s synthetic and analytical competence. Use the following matrix to evaluate potential custom synthesis partners.

Table 1: CDMO Evaluation Matrix for Custom Quinoline Synthesis

Evaluation CriterionKey MetricRed FlagRecommended Standard
Synthetic Capacity Scale-up capability (mg to kg)Only offers catalog mg-scale synthesis.Demonstrated route-scouting and CDMO scale-up to >100g.
Analytical Rigor In-house NMR, LC-MS, and KFOutsourced or delayed QA/QC data.Full Certificate of Analysis (CoA) with raw spectral data provided.
Lead Time Turnaround for custom synthesis>12 weeks for <10g batches.6–8 weeks with mandatory milestone updates (e.g., post-cyclization).
IP & Confidentiality Fee-For-Service (FFS) modelVendor claims IP on synthetic intermediates.Strict NDA; client retains 100% intellectual property rights.

Quality Control & Analytical Validation Protocol

Never blindly trust a custom synthesis CoA. The Doebner-Miller reaction can occasionally yield polymeric byproducts or isomeric mixtures if the α,β -unsaturated aldehyde reacts anomalously [2]. Every batch must be subjected to a self-validating in-house QC protocol before being released for downstream drug development [3].

Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: Verify molecular weight and assess chromatographic purity.

  • Procedure:

    • Dissolve 1 mg of the received batch in 1 mL of LC-MS grade Methanol.

    • Inject 1 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18).

    • Run a gradient of 5–95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Causality: The 0.1% formic acid ensures the basic quinoline nitrogen is fully protonated, providing a robust [M+H]+ signal.

  • Validation Check: Look for a dominant mass peak at m/z=189.10 . The Area Under the Curve (AUC) at 254 nm must be >98% .

Step 2: ¹H-NMR Spectroscopy (DMSO-d₆)
  • Objective: Confirm regiochemical fidelity (specifically proving the methyl group is at C3).

  • Procedure: Dissolve 5 mg of the compound in 0.5 mL of DMSO-d₆ and acquire a standard ¹H-NMR spectrum at 400 MHz or higher.

  • Causality: LC-MS cannot differentiate between 2-methyl, 3-methyl, or 4-methyl regioisomers. NMR is the only definitive way to prove the cyclization occurred correctly.

  • Validation Check:

    • A singlet at ~2.4 ppm (3H) confirms the C3-methyl group.

    • A singlet at ~3.9 ppm (3H) confirms the C6-methoxy group.

    • Two distinct singlets (or finely split signals) in the aromatic region (~8.5 ppm and ~7.7 ppm ) correspond to the isolated H2 and H4 protons of the quinoline ring.

    • Two doublets with meta-coupling ( J≈2.5 Hz) at ~6.5 ppm and ~6.3 ppm correspond to the H5 and H7 protons on the benzene ring.

Step 3: Karl Fischer (KF) Titration
  • Objective: Quantify residual moisture.

  • Procedure: Weigh 50 mg of the sample into a volumetric KF titration vessel and titrate.

  • Causality: Primary amines like the 8-amino group are highly hygroscopic. If this intermediate is slated for downstream reductive amination (e.g., attaching a side chain to synthesize a tafenoquine analog), residual water will push the equilibrium away from imine formation, severely depressing your reaction yield.

  • Validation Check: Moisture content must be <0.5% w/w .

Procurement & Validation Workflow

Below is the logical workflow mapping the lifecycle of procuring and validating this custom pharmacophore.

ProcurementWorkflow Start Identify Target: 8-Amino-6-methoxy-3-methylquinoline Vendor CDMO/CRO Selection (Custom Synthesis) Start->Vendor Synth1 Step 1: Doebner-Miller Reaction (4-Amino-3-nitroanisole + Methacrolein) Vendor->Synth1 Synth2 Step 2: Nitro Reduction (Fe/AcOH or Pd/C) Synth1->Synth2 QC In-House Analytical Validation (1H-NMR, LC-MS, KF) Synth2->QC Decision Purity > 98%? Regiochemistry Confirmed? QC->Decision Reject Reject Batch & Initiate Rework Decision->Reject No Accept Release for Downstream Drug Development Decision->Accept Yes Reject->Vendor

Workflow for procurement and analytical validation of 8-amino-6-methoxy-3-methylquinoline.

References

  • Process for production of 8-NHR quinolines (US Patent 4167638A). Google Patents. Available at:[1][2]

  • Recent Advances in Metal-Free Quinoline Synthesis . PMC - National Institutes of Health (NIH). Available at:[Link][3]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity . Molecules (MDPI). Available at:[Link][4]

Sources

Foundational

A Comprehensive Spectroscopic and Analytical Guide to 8-Amino-6-methoxyquinoline

This technical guide provides an in-depth analysis of the spectral data for 8-Amino-6-methoxyquinoline, a pivotal intermediate in pharmaceutical research and development, particularly in the synthesis of antimalarial age...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral data for 8-Amino-6-methoxyquinoline, a pivotal intermediate in pharmaceutical research and development, particularly in the synthesis of antimalarial agents like primaquine.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal reasoning behind experimental choices and provides validated protocols for data acquisition and interpretation.

Introduction: The Significance of 8-Amino-6-methoxyquinoline

8-Amino-6-methoxyquinoline (CAS 90-52-8) is a critical building block in medicinal chemistry.[1] Its structural characterization is paramount for ensuring the identity, purity, and quality of synthesized materials destined for further chemical transformations and biological testing. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and confirm the successful synthesis of this compound. This guide will delve into the practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of 8-Amino-6-methoxyquinoline.

The molecular structure of 8-Amino-6-methoxyquinoline, with the numbering convention used for NMR assignments in this guide, is presented below.

Caption: Molecular structure of 8-Amino-6-methoxyquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 8-Amino-6-methoxyquinoline provides a unique fingerprint of its proton environments. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

Table 1: ¹H NMR Spectral Data for 8-Amino-6-methoxyquinoline in CDCl₃ [2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.60dd1.6, 4.31HH-2
7.96dd1.6, 8.31HH-4
7.32dd4.3, 8.31HH-3
6.58d2.51HH-5
6.48d2.61HH-7
5.01br s-2H-NH₂
3.88s-3H-OCH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 6.4-8.6 ppm): The protons on the quinoline ring system resonate in the downfield region, characteristic of aromatic protons.[3] The specific chemical shifts and coupling patterns allow for unambiguous assignment. For instance, H-2 and H-4 are deshielded due to the proximity of the electronegative nitrogen atom. The coupling constants (J values) reveal the connectivity between adjacent protons. The doublet of doublets (dd) pattern for H-2, H-3, and H-4 arises from coupling to their non-equivalent neighbors.

  • Amino Protons (δ 5.01 ppm): The protons of the primary amine group appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

  • Methoxy Protons (δ 3.88 ppm): The three protons of the methoxy group are chemically equivalent and thus appear as a sharp singlet. Their upfield shift relative to the aromatic protons is consistent with being attached to an oxygen atom, which is in turn bonded to the aromatic ring.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.[4]

Table 2: ¹³C NMR Spectral Data for 8-Amino-6-methoxyquinoline in CDCl₃ [2]

Chemical Shift (δ) ppmAssignment
159.4C-6
145.4C-2
145.2C-8a
135.5C-4
130.4C-8
122.2C-3
102.2C-7
95.0C-5
55.8-OCH₃
Note: The signal for C-4a was not explicitly reported in the reference but is expected in the aromatic region.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 95-160 ppm): The carbon atoms of the quinoline ring resonate in this region. The carbon attached to the electronegative oxygen (C-6) is significantly deshielded and appears at the lowest field (159.4 ppm). Conversely, C-5 and C-7, which are ortho and para to the electron-donating methoxy and amino groups, are shielded and appear at higher fields (95.0 and 102.2 ppm, respectively).

  • Methoxy Carbon (δ 55.8 ppm): The carbon of the methoxy group appears at a characteristic upfield position, consistent with an sp³-hybridized carbon attached to an oxygen atom.

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 8-Amino-6-methoxyquinoline.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of CDCl3 prep1->prep2 prep3 Filter into a clean NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C{1H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate to TMS (0 ppm) proc2->proc3 proc4 Integrate 1H peaks and pick 13C peaks proc3->proc4

Caption: Workflow for NMR analysis of 8-Amino-6-methoxyquinoline.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining high-resolution spectra. The concentration should be sufficient for good signal-to-noise, but not so high as to cause line broadening. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

    • Procedure: Weigh approximately 5-10 mg of 8-Amino-6-methoxyquinoline and dissolve it in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Rationale: The magnetic field needs to be homogenous across the sample volume to achieve sharp spectral lines. This is achieved through a process called shimming. The spectrometer's radiofrequency coils also need to be tuned to the correct frequency for the specific nucleus and probe.

    • Procedure: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Rationale: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.[4]

    • Procedure: Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay) must be mathematically processed to generate the frequency-domain spectrum.

    • Procedure: Apply a Fourier transform to the raw data. Perform phase and baseline corrections to ensure the peaks are correctly phased and the baseline is flat. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, integrate the peak areas to determine the relative number of protons. For the ¹³C spectrum, identify the chemical shift of each peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an excellent technique for identifying the functional groups present in a molecule.

The IR spectrum of 8-Amino-6-methoxyquinoline is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which allows for the analysis of solid samples with minimal preparation.[6][7]

Table 3: Characteristic IR Absorption Bands for 8-Amino-6-methoxyquinoline

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450-3300MediumN-H stretching (asymmetric & symmetric)Primary Amine
3100-3000Medium-WeakC-H stretchingAromatic
2950-2850Medium-WeakC-H stretching-OCH₃
1620-1575StrongC=C and C=N stretchingQuinoline Ring
1500-1400StrongC=C stretchingAromatic Ring
1250-1200StrongC-O stretching (asymmetric)Aryl Ether
1100-1000MediumC-N stretchingAromatic Amine
850-750StrongC-H out-of-plane bendingAromatic

(Data interpreted from general IR correlation tables and spectra of similar compounds)[8][9]

Interpretation of the IR Spectrum:

  • N-H Stretching (3450-3300 cm⁻¹): The presence of two bands in this region is characteristic of the asymmetric and symmetric stretching vibrations of a primary amine (-NH₂).

  • C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H bonds of the methoxy group.[8]

  • Ring Vibrations (1620-1400 cm⁻¹): The strong absorptions in this region are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

  • C-O and C-N Stretching (1250-1000 cm⁻¹): The strong band around 1250-1200 cm⁻¹ is a key indicator of the aryl-O bond of the methoxy group. The C-N stretching of the aromatic amine is also found in this region.

Rationale: ATR-FTIR is a convenient method for solid samples as it requires no sample preparation like grinding with KBr.[10] It relies on the principle of total internal reflection, where an evanescent wave penetrates a small distance into the sample placed in contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[7]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of 8-Amino-6-methoxyquinoline powder onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to apply firm, consistent contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. The mass spectrum of 8-Amino-6-methoxyquinoline (Molecular Weight: 174.20 g/mol ) will show a molecular ion peak and several fragment ion peaks.[11]

Table 4: Key Mass Spectral Data (EI-MS) for 8-Amino-6-methoxyquinoline [11]

m/zRelative IntensityProposed Fragment
174High[M]⁺ (Molecular Ion)
159Medium[M - CH₃]⁺
145High[M - CHO]⁺ or [M - N₂H]⁺
131Medium[M - CH₃ - CO]⁺
103Medium[C₇H₅N]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (m/z 174): The peak at m/z 174 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the quinoline ring system can be complex. A common initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group to give the ion at m/z 159. Subsequent loss of carbon monoxide (CO) can lead to the fragment at m/z 131. The loss of a neutral HCN molecule from the quinoline ring is also a characteristic fragmentation pathway for such compounds, leading to various smaller fragments.[12]

MS_Fragmentation Key Fragmentation Pathways of 8-Amino-6-methoxyquinoline M [M]⁺˙ m/z = 174 M_minus_CH3 [M - CH₃]⁺ m/z = 159 M->M_minus_CH3 - •CH₃ M_minus_HCN [M - HCN]⁺˙ m/z = 147 M->M_minus_HCN - HCN M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 131 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed key fragmentation pathways in EI-MS.

Rationale: Electron Ionization is a robust and widely used technique that provides reproducible mass spectra with detailed fragmentation, which is excellent for structural elucidation and library matching.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). If using a probe, the sample is vaporized by heating.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Conclusion

The comprehensive analysis of 8-Amino-6-methoxyquinoline using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. The protocols and interpretations provided in this guide serve as a robust framework for researchers in the pharmaceutical sciences, ensuring the reliable characterization of this important synthetic intermediate.

References

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine. PubChem. Retrieved March 10, 2026, from [Link].

  • BenchChem (2025). An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 6-Nitroquinoline. BenchChem.
  • Yekeler, H. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • PubChem (n.d.). 6-Methoxy-8-quinolinamine. PubChem.
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  • Chem-Impex (n.d.). 8-Amino-6-methoxyquinoline. Chem-Impex.
  • Pharmaffiliates (n.d.). 8-Amino-6-methoxyquinoline.
  • Chemodex (n.d.). 8-Amino-6-methoxyquinoline. Chemodex.
  • MilliporeSigma (n.d.). 8-Amino-6-methoxyquinoline. MilliporeSigma.
  • Unknown (n.d.). 13C NMR spectroscopy.
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  • LibreTexts Chemistry (2024). Characteristics of ¹³C NMR Spectroscopy. LibreTexts.
  • University of California, Santa Cruz (n.d.). Table of Characteristic IR Absorptions. UCSC Chemistry.
  • Master Organic Chemistry (2022). 13-C NMR - How Many Signals. Master Organic Chemistry.
  • ChemicalBook (n.d.). 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum. ChemicalBook.
  • Royal Society of Chemistry (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics.
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  • Asian Journal of Chemistry (n.d.). Fast Atom Bombardment Mass Spectral Analysis. Asian Journal of Chemistry.
  • University of California, Santa Cruz (n.d.). IR Tables. UCSC Chemistry.
  • Taylor & Francis Online (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
  • MDPI (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Maricopa Open Digital Press (n.d.). Lab 6: NMR Spectroscopy. Maricopa Open Digital Press.
  • Measurlabs (n.d.).
  • InstaNANO (n.d.).

Sources

Exploratory

Solubility Profile and Solvent-Mediated Workflows for 8-Amino-6-methoxy-3-methylquinoline

Executive Summary The compound 8-Amino-6-methoxy-3-methylquinoline is a highly specialized heterocyclic intermediate, predominantly utilized in the synthesis of 8-aminoquinoline-based antiparasitic and antimalarial agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Amino-6-methoxy-3-methylquinoline is a highly specialized heterocyclic intermediate, predominantly utilized in the synthesis of 8-aminoquinoline-based antiparasitic and antimalarial agents (e.g., primaquine and tafenoquine analogs) [1]. In drug development and synthetic scale-up, the solvation behavior of this molecule dictates the efficiency of downstream purification, extraction, and biological assay preparation.

Unlike simpler quinolines, the specific substitution pattern of this molecule—a primary amine at C8, an electron-donating methoxy group at C6, and a lipophilic methyl group at C3—creates a complex physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of its solubility across various solvent classes and standardizes the experimental protocols required for its handling.

Structural Determinants of Solvation

To master the handling of 8-Amino-6-methoxy-3-methylquinoline, one must understand the causality behind its solvent interactions. The molecule's solubility is not uniform; it is a delicate balance of competing intermolecular forces dictated by its functional groups:

  • The Quinoline Core (Hydrophobic & Aromatic): The planar bicyclic system drives strong π−π stacking interactions in the solid state. This results in a high crystal lattice energy, which severely restricts intrinsic aqueous solubility (typically <10−5 M for related free-base 8-aminoquinolines) [2].

  • The 6-Methoxy Group (Polar, H-Bond Acceptor): The oxygen atom possesses lone pairs that readily accept hydrogen bonds from polar protic solvents (e.g., ethanol, methanol), significantly enhancing solubility in these media compared to unsubstituted quinolines.

  • The 3-Methyl Group (Lipophilic): The addition of this aliphatic moiety increases the molecule's overall partition coefficient ( logP ). This functionalization is the primary reason the compound exhibits excellent temperature-dependent solubility in non-polar hydrocarbon mixtures like ligroin, making it the ideal solvent for recrystallization [1].

  • The 8-Amino Group (Basic, H-Bond Donor/Acceptor): The primary amine allows for pH-dependent solubility. In neutral aqueous media, the compound remains an insoluble free base. However, dropping the pH below the pKa of the quinoline/amino nitrogens induces protonation, breaking the hydrophobic lattice and forming a highly soluble salt [2].

Mechanistic Solvation Pathways

The following decision tree illustrates the thermodynamic logic used by synthetic chemists to select solvents based on the desired unit operation (extraction, purification, or biological assay).

SolventSelection Start 8-Amino-6-methoxy- 3-methylquinoline Aqueous Aqueous Media (Poor Intrinsic Solubility) Start->Aqueous Organic Organic Solvents (High Solubility) Start->Organic LowPH Acidic Buffer (pH < 4) Protonation of 8-NH2 Aqueous->LowPH Salt Formation HighPH Neutral/Basic (pH > 7) Free Base Precipitation Aqueous->HighPH Solid State PolarAprotic Polar Aprotic (DMSO) Disrupts Pi-Pi Stacking Organic->PolarAprotic Assay Prep NonPolar Non-Polar (Ligroin, Ethers) Lipophilic Solvation Organic->NonPolar Synthesis/Extraction

Caption: Solvation pathways and solvent selection logic for 8-Amino-6-methoxy-3-methylquinoline.

Quantitative Solubility Matrix

The table below synthesizes the solubility behavior of the free base form across standard laboratory solvents, providing the mechanistic rationale for each.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Solubility ProfileMechanistic Rationale
Polar Aprotic DMSO46.7Very High (>50 mg/mL)Strong dipole-dipole interactions effectively disrupt the π−π stacking of the quinoline core.
Polar Protic Ethanol24.5HighH-bond donation to the 6-methoxy and quinoline nitrogen; H-bond acceptance from the 8-amino group.
Aliphatic Ether Di-n-butyl ether3.1Moderate to HighHighly immiscible with water but provides excellent lipophilic solvation; ideal for liquid-liquid extraction during synthesis [1].
Non-Polar Hydrocarbon Ligroin~2.0Temperature DependentHigh solubility at reflux; low at room temperature. The 3-methyl group drives favorable hot solvation, enabling high-yield recrystallization [1].
Aqueous Buffer Water (pH 7.4)80.1Very Low (<10 µg/mL)High crystal lattice energy and overall hydrophobicity of the methyl-quinoline core dominate [2].
Acidic Aqueous 0.1M HCl (pH 1.0)~80.0ModerateProtonation of the basic nitrogen centers forms a transient, water-soluble hydrochloride salt.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They leverage the specific solubility differentials of 8-Amino-6-methoxy-3-methylquinoline to achieve high purity and accurate assay dosing.

Protocol A: Synthetic Extraction and Recrystallization

Purpose: To isolate the free base from a crude reduction mixture (e.g., iron-mediated reduction of the nitro precursor) with high crystalline purity.

Reagents & Materials:

  • Crude reaction mixture containing 8-amino-6-methoxy-3-methylquinoline.

  • Di-n-butyl ether (Extraction solvent).

  • Dilute Acetic Acid (Aqueous phase).

  • Ligroin (Recrystallization solvent).

Step-by-Step Methodology:

  • Phase Separation: Following the reduction of 6-methoxy-3-methyl-8-nitroquinoline using iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid, allow the reaction vessel to cool slightly [1].

  • Filtration: Filter the warm mixture through a Celite pad to remove solid iron oxide byproducts. Wash the filter cake with a minimal volume of warm di-n-butyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. The 8-amino-6-methoxy-3-methylquinoline will preferentially partition into the organic (di-n-butyl ether) layer due to the lipophilicity of the 3-methyl and 6-methoxy groups.

  • Washing & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any residual acetic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ).

  • Concentration: Concentrate the organic layer in vacuo to yield the crude product as a dark oil or semi-solid.

  • Recrystallization: Suspend the crude product in ligroin. Heat the mixture to reflux until the solid completely dissolves (exploiting the temperature-dependent solubility coefficient).

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath. The pure compound will precipitate as short, pale yellow needles.

  • Validation: Filter the crystals and dry under vacuum. The melting point should be sharply defined at 94.5°C - 96.0°C [1].

Protocol B: Preparation of Stock Solutions for In Vitro Assays

Purpose: To bypass the poor intrinsic aqueous solubility of the compound for accurate dosing in biological or enzymatic assays.

Step-by-Step Methodology:

  • Primary Stock (100 mM): Weigh the purified pale yellow crystals. Dissolve the solid in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock. The polar aprotic nature of DMSO will rapidly solvate the compound.

  • Vortexing: Vortex for 30 seconds to ensure complete dissolution. The solution should be clear and pale yellow.

  • Cosolvent Dilution (Optional but Recommended): Because direct dilution into aqueous buffer can cause "crashing out" (precipitation of the free base), utilize a cosolvent intermediate. Dilute the DMSO stock 1:10 into Polyethylene Glycol 400 (PEG-400) or Ethanol. Studies on related 8-aminoquinolines show that 40% ethanol or PEG solutions can increase solubility by up to 4,000-fold [2].

  • Final Aqueous Dosing: Dilute the cosolvent mixture into the final biological buffer (e.g., PBS, pH 7.4) immediately prior to the assay. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity.

Conclusion & Best Practices

The handling of 8-Amino-6-methoxy-3-methylquinoline requires a strategic approach to solvent selection. Its unique structural triad—a lipophilic methyl group, a polar methoxy group, and a basic amino group—dictates that non-polar hydrocarbons (ligroin) are optimal for thermal recrystallization, while polar aprotic solvents (DMSO) or cosolvent mixtures (PEG-400/Ethanol) are strictly required to overcome its poor aqueous solubility for biological testing. Adhering to these phase-appropriate solvent choices ensures both high synthetic yields and reliable assay data.

References

  • Process for production of 8-NHR quinolines Source: US Patent 4167638A, Google Patents URL
  • Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State Source: Dutta et al., National Institutes of Health (NIH) / PMC URL:[Link]

Foundational

Known derivatives and analogs of 8-Amino-6-methoxy-3-methylquinoline

An In-Depth Technical Guide to the Derivatives and Analogs of 8-Amino-6-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the 8-ami...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Derivatives and Analogs of 8-Amino-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 8-amino-6-methoxyquinoline scaffold, a cornerstone in medicinal chemistry, particularly in the development of antimalarial agents. We will delve into the synthesis, biological activities, and structure-activity relationships of its key derivatives and analogs, including a focused analysis of the 3-methyl substituted variant. This document is designed to serve as a resource for professionals engaged in drug discovery and development, offering field-proven insights into the chemical and biological landscape of this important pharmacophore.

The 8-Amino-6-methoxyquinoline Core: A Privileged Scaffold

The 8-amino-6-methoxyquinoline moiety is a privileged scaffold in drug discovery, most famously embodied in the antimalarial drug primaquine.[1] This structural framework is essential for the drug's activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, a unique capability that prevents malaria relapse.[2] The versatility of this core allows for extensive chemical modification at both the quinoline ring and the 8-amino side chain, enabling the fine-tuning of efficacy, toxicity, and pharmacokinetic properties. The 6-methoxy group, in particular, has been shown to be crucial for enhancing antimalarial activity.[3][4]

The core structure and its most notable derivative, primaquine, are illustrated below.

G cluster_0 Core Structures Core 8-Amino-6-methoxyquinoline Primaquine Primaquine (A 3-unsubstituted analog) Core->Primaquine Addition of (4-aminopentyl) side chain

Caption: Core structure of 8-Amino-6-methoxyquinoline and its relation to Primaquine.

The Role of C-3 Substitution: The Case of 3-Methylprimaquine

While many analogs of the 8-amino-6-methoxyquinoline core are unsubstituted at the C-3 position, the introduction of a methyl group at this site has been investigated. The resulting compound, 3-methylprimaquine, exhibits a distinct biological profile compared to its parent compound, primaquine.

Studies have shown that 3-methylprimaquine has insignificant activity against the blood stages (schizontocidal) of the malaria parasite.[5] However, it demonstrates slightly enhanced activity against the tissue stages (hypnozoites) and is a potent causal prophylactic agent in mouse models.[5] This suggests that the 3-methyl group shifts the compound's activity profile towards the early liver stages of the parasite lifecycle. A significant drawback of this modification is an increase in toxicity compared to primaquine.[5] This trade-off between a potentially more effective prophylactic profile and higher toxicity underscores the sensitive nature of substitutions on the quinoline ring.

A Systematic Overview of Derivatives and Analogs

The exploration of 8-amino-6-methoxyquinoline derivatives has led to a wide array of compounds with diverse biological activities. These can be broadly categorized based on the site of modification.

Side-Chain Modifications at the 8-Amino Position

The diaminoalkane side chain of primaquine is a critical determinant of both its efficacy and its metabolic fate. Modifications at the terminal amino group are a common strategy to prevent rapid metabolism to the inactive carboxyprimaquine, thereby improving bioavailability and modulating toxicity.[1]

Hybridization with Tetrazoles: A promising approach involves linking the 8-amino-6-methoxyquinoline core to a tetrazole moiety via different linkers.[6][7] This hybridization strategy aims to combine the pharmacophoric features of both groups. The nature of the linker—its length, basicity, and substitution—has been shown to strongly influence antiplasmodial activity and cytotoxicity.[6][7]

Substitutions on the Quinoline Ring

Modifying the quinoline nucleus itself offers another avenue for creating novel analogs with improved properties.

  • C-4 Substitution: The introduction of a methyl group at the C-4 position has been shown to diminish toxicity without negatively affecting antimalarial activity.[5] Further studies on 4-substituted derivatives, such as 4-ethylprimaquine, have yielded compounds with activity comparable to primaquine but with a better toxicity profile.[8]

  • C-5 Substitution: Adding a phenoxy group at the C-5 position can significantly reduce toxicity while retaining high levels of tissue schizontocidal activity, leading to an improved therapeutic index.[5]

Hybrid Molecules and Multi-Target Ligands

A modern drug design strategy involves creating hybrid molecules that link the 8-aminoquinoline scaffold to other biologically active pharmacophores. This approach aims to develop multi-target-directed ligands that can address complex diseases through multiple mechanisms of action.

Melatonin Hybrids for Alzheimer's Disease: Derivatives combining 8-aminoquinoline with melatonin have been synthesized and evaluated as multifunctional agents for Alzheimer's disease.[9] These hybrids are designed to target various pathological factors of the disease, including amyloid-β aggregation and oxidative stress.

G cluster_0 Hybridization Strategy Core 8-Amino-6-methoxyquinoline (Pharmacophore A) Linker Chemical Linker Core->Linker PharmacophoreB Second Pharmacophore (e.g., Tetrazole, Melatonin) PharmacophoreB->Linker Hybrid Hybrid Molecule (Multi-Target Agent) Linker->Hybrid

Caption: Conceptual workflow for creating hybrid molecules.

Synthesis Strategies and Experimental Protocols

The synthesis of 8-amino-6-methoxyquinoline derivatives often starts with the construction of the quinoline core, followed by the introduction or modification of the side chain and other substituents.

Key Synthetic Reactions
  • Skraup Reaction: A classical method for synthesizing the quinoline ring, typically by reacting an aniline derivative (e.g., 4-methoxy-2-nitroaniline) with glycerol.[6]

  • Nucleophilic Substitution: Used to introduce the side chain at the C-8 position.

  • Ugi-Azide Reaction: A powerful multi-component reaction used to create tetrazole hybrids by combining an amine (the 8-aminoquinoline core), an aldehyde, an isocyanide, and trimethylsilyl azide.[6][7]

Experimental Protocol: Synthesis of 8-Amino-6-Methoxyquinoline-Tetrazole Hybrids via Ugi-Azide Reaction

This protocol is adapted from Hochegger et al. (2021).[6] It describes a general procedure for the synthesis of tetrazole derivatives from the 6-methoxyquinolin-8-amine precursor.

Materials:

  • 6-Methoxyquinolin-8-amine (1.0 eq)

  • Aldehyde (various types, 1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Trimethylsilyl azide (1.0 eq)

  • Dry Methanol (solvent)

  • Dichloromethane (for workup)

  • Aqueous sodium disulfite (30%)

  • Aqueous sodium bicarbonate (0.1%)

Procedure:

  • Dissolve 6-methoxyquinolin-8-amine (1.0 eq) in dry methanol under an argon atmosphere.

  • Add the corresponding aldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Add tert-butyl isocyanide (1.0 eq) and trimethylsilyl azide (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 20–120 hours, monitoring the reaction progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane.

  • Wash the organic solution several times with 30% aqueous sodium disulfite, followed by 0.1% aqueous NaHCO3.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrazole hybrid.

Self-Validation: The success of the reaction is confirmed by standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry to verify the structure and purity of the final compound. The reaction conditions, particularly the anhydrous environment and inert atmosphere, are critical to prevent side reactions and ensure a good yield.

G Start Start: 6-Methoxyquinolin-8-amine + Aldehyde in MeOH Step1 Stir for 1h at RT (Formation of Imine Intermediate) Start->Step1 Step2 Add: - tert-Butyl isocyanide - Trimethylsilyl azide Step1->Step2 Step3 Stir for 20-120h at RT (Ugi-Azide Reaction) Step2->Step3 Step4 Workup: - Evaporation - Extraction (DCM) - Washing Step3->Step4 End Purification: Column Chromatography Final Product: Tetrazole Hybrid Step4->End

Caption: General workflow for the Ugi-Azide synthesis of tetrazole hybrids.

Biological Activity and Structure-Activity Relationship (SAR)

The primary therapeutic application of 8-amino-6-methoxyquinoline derivatives has been in the treatment of malaria. However, their biological activity extends to other areas as well.

Antimalarial Activity

Derivatives of this scaffold have shown a broad range of activities against different Plasmodium species and life-cycle stages. While primaquine is the only approved drug for eradicating liver-stage hypnozoites, research has focused on developing analogs with improved blood-stage activity and a better safety profile.[1][2]

The antiplasmodial activity is often evaluated against both chloroquine-sensitive (e.g., NF54) and chloroquine-resistant strains of P. falciparum. Many of the newer derivatives, such as the tetrazole hybrids, have demonstrated potent activity in the sub-micromolar range.[6][7]

Table 1: In Vitro Antiplasmodial Activity of Selected 8-Amino-6-Methoxyquinoline Derivatives

Compound ClassRepresentative CompoundTarget/StrainIC₅₀ (µM)Cytotoxicity (IC₅₀, L-6 cells, µM)Selectivity Index (SI)Reference
Tetrazole Hybrid Compound 17¹P. falciparum NF540.324103.1318.3[7]
Tetrazole Hybrid Compound 18¹P. falciparum NF540.40254.73136.1[7]
Tetrazole Hybrid Compound 19¹P. falciparum NF540.395125.7318.3[7]

¹Compounds 17, 18, and 19 are tetrazole hybrids with different lipophilic side chains (cyclohexyl, phenyl, and 4-fluorophenyl, respectively). Data sourced from Hochegger et al. (2021).[7]

Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: Increased lipophilicity in the side chain of tetrazole hybrids generally correlates with improved antiplasmodial activity.[7]

  • Linker Nature: In tetrazole hybrids, a basic (methylamino)ethyl linker generally results in lower activity compared to a simpler methyl linker.[7]

  • Ring Substitution: As previously discussed, substitutions at C-3, C-4, and C-5 of the quinoline ring have a profound impact on the activity and toxicity balance.[3][5][8] The 6-methoxy group is considered optimal for activity.[4]

Other Therapeutic Applications

The versatility of the 8-amino-6-methoxyquinoline scaffold has led to its investigation in other therapeutic areas:

  • Anticancer Activity: Certain derivatives have shown antiproliferative effects against various cancer cell lines.[1]

  • Antibacterial and Antibiofilm Activity: N-derivatives of primaquine have been explored as potential agents against bacterial infections and biofilms.[1]

  • Neurodegenerative Diseases: As mentioned, melatonin hybrids are being investigated for Alzheimer's disease.[9]

Conclusion and Future Perspectives

The 8-amino-6-methoxyquinoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. While its legacy is firmly rooted in antimalarial drug discovery, the ongoing exploration of its derivatives and analogs continues to uncover new therapeutic potential. The strategic modification of the quinoline ring, particularly at the C-3, C-4, and C-5 positions, along with innovative alterations of the 8-amino side chain, allows for precise tuning of the biological activity profile. The development of hybrid molecules represents a particularly exciting frontier, paving the way for multi-target agents capable of tackling complex diseases. Future research will likely focus on optimizing the therapeutic index of these compounds, elucidating their mechanisms of action in non-malarial diseases, and advancing the most promising candidates into clinical development.

References

  • McChesney, J. D. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS[Link]

  • Ashley, E. A., & Phyo, A. P. (2018). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 99(1), 1-2. [Link]

  • Chen, E. H., & Blanton, C. D. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Pharmaceutical Sciences, 68(5), 643-645. [Link]

  • Krief, S., et al. (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Ganesan, S., & Tekwani, B. L. (1995). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 39(11), 2542-2545. [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Perković, I., & Raić-Malić, S. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 207, 112711. [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. [Link]

  • Schmidt, L. H. (1986). Antimalarial Activity of the 8-Aminoquinolines. SciSpace. [Link]

  • Chen, Z., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(18), 1448. [Link]

  • Seebacher, W., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6791. [Link]

  • Ganesan, S., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 26(8), 2355. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Unknown. (2016). Structure Activity Relationship of Primaquine. Medicinal Chemistry Lectures Notes. [Link]

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Exploratory

Technical Whitepaper: Handling, Safety, and Mechanistic Protocols for 8-Amino-6-methoxy-3-methylquinoline

Executive Summary & Pharmacological Context 8-Amino-6-methoxy-3-methylquinoline is a highly functionalized heterocyclic scaffold, serving as a critical pharmacophore intermediate in the development of 8-aminoquinoline an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

8-Amino-6-methoxy-3-methylquinoline is a highly functionalized heterocyclic scaffold, serving as a critical pharmacophore intermediate in the development of 8-aminoquinoline antimalarials (e.g., primaquine, tafenoquine) and advanced oncology probes ()[1]. The 8-aminoquinoline class is uniquely capable of targeting the dormant hypnozoite stages of Plasmodium vivax and Plasmodium ovale ()[2].

However, the very structural features that confer its potent biological activity—specifically, the electron-donating 6-methoxy group coupled with the primary 8-amino moiety—render the molecule highly susceptible to oxidative degradation. As a Senior Application Scientist, I have observed that the primary failure mode in synthesizing derivatives of this compound is the insidious oxidation of the primary amine during routine handling. This guide establishes a causal, self-validating protocol for the safe handling, storage, and experimental utilization of 8-Amino-6-methoxy-3-methylquinoline.

Physicochemical Properties & Mechanistic Toxicology

To handle this compound effectively, one must understand the causality behind its physical properties and toxicological profile. The electron-rich nature of the quinoline ring facilitates rapid N-hydroxylation and subsequent radical formation when exposed to ambient oxygen and light. In vivo, this exact mechanism is responsible for the hemolytic toxicity and methemoglobinemia observed in G6PD-deficient patients ()[2]. In vitro, this translates to rapid batch degradation if mishandled.

Table 1: Physicochemical Parameters and Handling Causality

ParameterQuantitative / Categorical ValueCausality & Experimental Implication
Appearance Pale yellow crystalline solidA shift to dark brown indicates quinone-imine formation. Visual QC is the first line of defense.
Solubility Soluble in DMSO, DMF, MeOHHigh solubility in polar organics requires rigorous solvent degassing to prevent dissolved O₂ reactions.
Storage Temp. 2°C to 8°CLow thermal energy minimizes the kinetics of auto-oxidation and dimerization.
Atmosphere Inert (Argon/Nitrogen)Absolute requirement to prevent the generation of reactive N-oxide intermediates.
Molecular Weight ~188.23 g/mol Critical for precise stoichiometric calculations during derivatization.

Material Safety Data Sheet (MSDS) Core Parameters

According to standardized safety data (), the compound is classified under the following GHS hazard statements:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Engineering Controls & PPE: Handling must occur within a certified fume hood or inert-atmosphere glovebox. Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles (EN 166/NIOSH approved) are mandatory[3]. The causality here is straightforward: the lipophilic nature of the methoxyquinoline core allows for rapid dermal absorption, which can trigger localized inflammatory responses or systemic toxicity.

Mechanistic Degradation Pathway

The following diagram illustrates the logical relationship between environmental exposure, chemical degradation, and the required mitigation strategies.

Pathway A 8-Amino-6-methoxy- 3-methylquinoline B O2 / Ambient Light Exposure A->B Improper Handling E Inert Atmosphere (Argon/N2) + Dark A->E Proper Protocol C N-Hydroxylation & Radical Formation B->C Oxidation D Quinone-imine Degradation Product C->D Dimerization F Stable Storage (2-8°C) E->F Preserved Integrity

Mechanistic pathway of 8-aminoquinoline oxidative degradation and mitigation strategy.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification, ensuring that researchers do not merely follow instructions, but understand the chemical environment they are controlling.

Step-by-Step Methodology:
  • Solvent Degassing (Pre-Reaction):

    • Action: Sparge all reaction solvents (e.g., DMF, DCM) with high-purity Argon for a minimum of 30 minutes prior to use.

    • Causality: Dissolved oxygen acts as a potent radical initiator. Removing it prevents the premature oxidation of the 8-amino moiety before the intended electrophile is introduced.

  • Thermal Equilibration:

    • Action: Remove the sealed vial from 2-8°C storage and place it in a desiccator. Allow it to reach ambient room temperature (approx. 30 minutes) before breaking the seal.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. Water facilitates hydrolytic side-reactions and accelerates oxidation.

  • Inert Transfer & Weighing:

    • Action: Conduct all weighing and transfers within a glovebox or under a continuous, positive-pressure stream of Argon using Schlenk techniques.

  • Self-Validating Quality Control (QC) Check:

    • Action: Immediately prior to scaling up the reaction, dissolve a 1 mg aliquot in degassed methanol and analyze via LC-MS.

    • Validation Logic: A pristine batch will exhibit the expected [M+H]+ peak. If the mass spectrum reveals +16 Da (N-hydroxylation) or +14 Da (quinone-imine formation), the batch has been compromised. System Rule: If impurities exceed 2% by UV integration, the batch must be rejected and re-purified via flash chromatography (using deactivated silica) before proceeding.

Experimental Workflow Visualization

Workflow S1 Step 1: Storage Retrieval (2-8°C, Sealed) S2 Step 2: Thermal Equilibration (Desiccator) S1->S2 S3 Step 3: Weighing & Dissolution (Degassed) S2->S3 S4 Step 4: QC Validation (LC-MS / TLC) S3->S4 S5 Step 5: Proceed to Synthesis/Assay S4->S5 Pass (Purity >98%) Fail Reject: Oxidation Detected (+14/16 Da) S4->Fail Fail (Impurities >2%)

Step-by-step experimental workflow and self-validating QC for handling sensitive quinolines.

Emergency Response & Spill Management

In the event of a spill outside the fume hood:

  • Containment: Do not sweep dry powder, as this generates inhalable aerosols[3]. Gently cover the spill with damp, inert absorbent pads (using water or a mild surfactant).

  • Neutralization: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid) to protonate the free base, rendering it highly water-soluble and easier to extract from surfaces, followed by a thorough water rinse.

  • Disposal: All contaminated materials must be placed in sealed, clearly labeled hazardous waste containers designated for nitrogenous organic compounds.

References

  • Carroll, F. I., et al. "Reduced 8-Aminoquinoline Analogues as Potential Antimalarial Agents." Journal of Medicinal Chemistry, 1976. Available at:[Link]

  • Ashley, E. A., et al. "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 2019. Available at:[Link]

Sources

Foundational

Unveiling the Mechanism of Action of 8-Aminoquinoline Therapeutics: A Comprehensive Technical Guide

Executive Summary Malaria eradication hinges on our ability to eliminate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. For over 70 years, 8-aminoquinolines (8-AQs) have been the only cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Malaria eradication hinges on our ability to eliminate the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale. For over 70 years, 8-aminoquinolines (8-AQs) have been the only class of therapeutics capable of achieving this "radical cure" [2]. As a Senior Application Scientist navigating antimalarial drug development, understanding the precise mechanism of action (MoA) of 8-AQs—such as primaquine and the recently approved tafenoquine—is paramount. These compounds are not straightforward parasiticides; they are complex prodrugs whose efficacy and toxicity are inextricably linked to host hepatic metabolism and red blood cell (RBC) redox homeostasis.

The Prodrug Paradigm: CYP2D6-Mediated Bioactivation

A critical pitfall in early 8-AQ research was the assumption of direct parasiticidal activity. In vitro assays exposing Plasmodium cultures to parent primaquine routinely fail to demonstrate relevant potency. This is because 8-AQs are prodrugs requiring bioactivation by the host's hepatic cytochrome P450 system, specifically CYP2D6 [3].

Upon administration, primaquine undergoes extensive first-pass metabolism. While monoamine oxidase-A (MAO-A) generates the biologically inactive carboxyprimaquine, CYP2D6—working in concert with NADPH:cytochrome P450 oxidoreductase (CPR)—hydroxylates the quinoline ring to generate highly reactive intermediates, such as 5-hydroxyprimaquine [3]. These hydroxylated metabolites are highly unstable and undergo spontaneous oxidation, initiating a redox cycle that generates quinoneimine and copious amounts of hydrogen peroxide (H2O2) and other reactive oxygen species (ROS) [1].

This CYP2D6 dependence explains the clinical variability seen in patients; individuals with CYP2D6 poor-metabolizer genotypes experience higher rates of P. vivax relapse due to insufficient bioactivation [5].

G PQ 8-Aminoquinoline (e.g., Primaquine) CYP Hepatic CYP2D6 + CPR PQ->CYP Hepatic Uptake Metab Hydroxylated Metabolites (e.g., 5-OH-PQ) CYP->Metab Bioactivation Redox Redox Cycling Metab->Redox Spontaneous Oxidation ROS ROS & H2O2 Generation Redox->ROS Electron Transfer Death Parasite Mitochondrial Disruption & Death ROS->Death Macromolecular Damage

CYP2D6-mediated bioactivation of 8-aminoquinolines leading to parasite death via oxidative stress.

Subcellular Targets: Oxidative Stress & Mitochondrial Disruption

Once bioactivated, the generated ROS and H2O2 inflict severe oxidative stress on the parasite. The primary subcellular target is the Plasmodium mitochondrion. The reactive intermediates disrupt the mitochondrial electron transport chain (ETC), halting ATP production and pyrimidine biosynthesis. Furthermore, the massive influx of ROS causes indiscriminate macromolecular damage, alkylating parasitic proteins and nucleic acids, ultimately leading to the eradication of the hypnozoite [4].

The Toxicity Paradigm: G6PD Deficiency and Hemolysis

The exact mechanism that makes 8-AQs lethal to parasites also makes them potentially lethal to certain hosts. The redox cycling of 8-AQ metabolites floods the host's red blood cells with H2O2. Under normal conditions, RBCs neutralize this oxidative stress using reduced glutathione, a process entirely dependent on NADPH [3].

Because mature RBCs lack mitochondria, their sole source of NADPH is the pentose phosphate pathway, driven by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD). In patients with G6PD deficiency, the RBCs cannot regenerate NADPH fast enough to combat the 8-AQ-induced ROS storm. This unchecked oxidative stress denatures hemoglobin (forming Heinz bodies) and destroys the RBC lipid bilayer, culminating in acute hemolytic anemia (AHA) [3]. Consequently, rigorous G6PD testing is a mandatory prerequisite for 8-AQ administration [2].

G ROS 8-AQ Induced ROS (H2O2) NormalRBC Normal RBC (Normal G6PD) ROS->NormalRBC DefRBC G6PD-Deficient RBC ROS->DefRBC NADPH1 Sufficient NADPH Production NormalRBC->NADPH1 G6PD Activity NADPH2 Depleted NADPH Pool DefRBC->NADPH2 Impaired G6PD Safe ROS Neutralized (Cell Survival) NADPH1->Safe Glutathione Reduction Lysis Oxidative Damage (Hemolytic Anemia) NADPH2->Lysis Unchecked Oxidative Stress

Mechanism of 8-aminoquinoline-induced hemolytic toxicity in G6PD-deficient erythrocytes.

Pharmacological Profiling

While primaquine has been the gold standard, its short half-life necessitates a 14-day regimen, leading to poor compliance. Tafenoquine, approved in 2018, features a modified structure that extends its half-life to approximately 15 days, allowing for a single-dose radical cure [1].

Table 1: Pharmacological Comparison of Key 8-Aminoquinolines

Pharmacological ParameterPrimaquine (PQ)Tafenoquine (TQ)
Half-Life ~6 hours~15 days
Dosing Regimen (Radical Cure) 14 days (Daily)Single Dose (300 mg)
Target Plasmodium Stages Hypnozoites, GametocytesHypnozoites, Gametocytes, Blood Schizonts
Metabolic Activation CYP2D6 / MAO-ACYP2D6 (Putative)
G6PD Testing Required YesYes (Strict >70% activity required)

Experimental Methodologies for Mechanistic Validation

To accurately evaluate novel 8-AQ derivatives, drug development professionals must utilize self-validating experimental systems that account for host metabolism.

Protocol 1: In Vitro CYP2D6 Bioactivation and ROS Quantification

Rationale: Because 8-AQs are prodrugs, direct application to parasite cultures without a metabolic activation system will yield false-negative parasiticidal activity. This protocol couples human liver microsomes (HLMs) with a ROS indicator to validate bioactivation.

  • Microsome Preparation: Thaw HLMs (characterized for high CYP2D6 expression) on ice.

  • Reaction Mixture: Combine 100 µM of the 8-AQ candidate, HLMs (1 mg/mL protein), and 2 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality Note: NADPH is non-negotiable; it acts as the essential electron donor for CYP2D6 and CPR-mediated redox cycling. Without it, the assay will fail.

  • Incubation: Incubate at 37°C for 60 minutes to allow the generation of hydroxylated intermediates.

  • ROS Detection: Add 10 µM H2DCFDA (a fluorescent ROS indicator). Measure fluorescence (Ex/Em = 495/529 nm) using a microplate reader.

    • Self-Validating System: Include a control reaction lacking NADPH to prove that ROS generation is strictly metabolism-dependent.

Protocol 2: Ex Vivo Hemotoxicity Assay

Rationale: To evaluate the therapeutic index, candidate 8-AQs must be screened against G6PD-deficient RBCs to predict hemolytic liability.

  • Erythrocyte Sourcing: Obtain human whole blood typed for G6PD status (Normal vs. Class II/III deficient). Wash three times with PBS to isolate RBCs.

  • Metabolite Exposure: Because parent 8-AQs do not cause hemolysis directly in vitro, expose RBCs to the pre-incubated microsomal reaction mixture (from Protocol 1) or a synthesized active metabolite (e.g., 5-hydroxyprimaquine).

  • Incubation: Incubate RBCs at a 3% hematocrit for 4 hours at 37°C.

  • Hemolysis Quantification: Centrifuge the plate at 1000 x g for 10 min. Extract the supernatant and measure hemoglobin release via absorbance at 540 nm.

    • Self-Validating System: Always include a 1% Triton X-100 positive control to establish a 100% lysis baseline, and a vehicle-only negative control to account for spontaneous mechanical hemolysis.

References

  • Tafenoquine: A Step toward Malaria Elimination | Biochemistry - ACS Publications Source: acs.org URL:[Link]

  • 8-Aminoquinoline Therapy for Latent Malaria - PMC - NIH Source: nih.gov URL:[Link]

  • Primaquine Therapy and G6PD and CYP2D6 Genotype - NCBI - NIH Source: nih.gov URL:[Link]

  • The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis - PMC Source: nih.gov URL:[Link]

  • PRIMAQUINE - FDA Label Source: fda.gov URL:[Link]

Protocols & Analytical Methods

Method

Using 8-Amino-6-methoxy-3-methylquinoline as a fluorescent probe.

An Application Guide to 8-Amino-6-methoxyquinoline Derivatives as Versatile Fluorescent Probes Authored by a Senior Application Scientist This document provides an in-depth technical guide for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 8-Amino-6-methoxyquinoline Derivatives as Versatile Fluorescent Probes

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 8-Amino-6-methoxyquinoline and its derivatives as versatile fluorescent probes. While this guide focuses on the parent compound, 8-Amino-6-methoxyquinoline, due to the extensive availability of characterization data, the principles and protocols described herein serve as a robust foundation for employing its analogs, such as 8-Amino-6-methoxy-3-methylquinoline. Empirical validation of the specific photophysical properties for any derivative is a standard and necessary practice.

Introduction: The Quinoline Scaffold in Fluorescence Imaging

Fluorescent probes are indispensable tools in modern biological and biomedical research, offering high sensitivity and spatiotemporal resolution for visualizing cellular structures and dynamic processes.[1][2] Quinoline and its derivatives represent a privileged class of fluorophores, prized for their rigid, conjugated structure, high quantum yields, and amenability to chemical modification.[3][4] These properties allow for the rational design of probes that can sense specific ions, report on the local microenvironment, or target distinct subcellular compartments.[1][5]

8-Amino-6-methoxyquinoline, in particular, serves as a versatile building block for sophisticated fluorescent sensors.[6][7] The strategic placement of the amino and methoxy groups on the quinoline ring system creates a fluorophore with intrinsic environmental sensitivity. The lone pair of electrons on the amino nitrogen can participate in photoinduced electron transfer (PET), a common mechanism for fluorescence quenching that can be modulated by analyte binding. Furthermore, the nitrogen atom within the quinoline ring and the exocyclic amino group are susceptible to protonation, making the molecule's fluorescence properties inherently responsive to pH.[8] This guide will explore two primary applications that leverage these characteristics: the detection of intracellular zinc ions and the measurement of pH within acidic organelles.

Physicochemical and Photophysical Profile

The utility of a fluorescent probe is defined by its photophysical characteristics. 8-Amino-6-methoxyquinoline-based probes are valued for their performance across several key indicators.

Table 1: Key Properties of 8-Amino-6-methoxyquinoline

PropertyValue / DescriptionSource(s)
Chemical Structure C₁₀H₁₀N₂O[7]
Molecular Weight 174.2 g/mol [7]
Appearance Dark green to dark brown solid[6]
Solubility Soluble in chloroform or Dimethyl Sulfoxide (DMSO)[6]
Fluorescence Principle Exhibits environment-sensitive fluorescence. Mechanisms include Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT), and pH-dependent protonation states.[9][10]
Key Feature The 8-aminoquinoline core is a well-established chelator for metal ions, particularly Zn²⁺.[11][12] Its fluorescence is often quenched in the free state and enhanced upon chelation.[11]
Environmental Effects Fluorescence properties (intensity, λₑₘ) are highly dependent on solvent polarity and pH. The protonation state of the quinoline and amino nitrogens dictates the emissive properties.[8][13]
Probe Handling and Storage

Proper handling is critical to ensure the longevity and performance of the probe.

  • Storage: Store the solid compound at +4°C, protected from light and air.[6] For long-term stability, it is advisable to store under an inert gas like argon or nitrogen.[6]

  • Stock Solutions: Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

  • Stability: The compound is stable for at least two years when stored correctly.[6] DMSO stock solutions are typically stable for several months.

Application I: Detection of Intracellular Labile Zinc (Zn²⁺)

Scientific Principle: 8-aminoquinoline derivatives are exceptional fluorescent sensors for labile Zn²⁺.[11][12] The underlying mechanism is typically Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the probe exhibits low fluorescence due to quenching processes. Upon binding Zn²⁺, a rigid five-membered ring is formed involving the quinoline nitrogen and the 8-amino group. This coordination inhibits non-radiative decay pathways, resulting in a significant "turn-on" fluorescence signal.[9][12] This makes the probe ideal for imaging changes in intracellular Zn²⁺ concentration in real-time.

Experimental Workflow for Zn²⁺ Imaging

The following diagram outlines the complete process for preparing cells and imaging intracellular zinc.

G Workflow for Live-Cell Zn²⁺ Detection cluster_prep Cell & Probe Preparation cluster_exp Experiment & Imaging cluster_ctrl Controls A 1. Seed cells on glass-bottom dishes B 2. Culture cells to ~70-80% confluency A->B D 4. Wash cells once with warm PBS B->D C 3. Prepare fresh probe working solution (1-10 µM) in imaging buffer E 5. Load cells with probe (Incubate 30-60 min @ 37°C) C->E D->E F 6. Wash cells to remove excess probe E->F G 7. Add fresh imaging buffer & acquire baseline image (T₀) F->G H 8. Add treatment (e.g., ZnCl₂ + Pyrithione) G->H I 9. Acquire time-lapse or endpoint images H->I J Negative Control: Vehicle only H->J Parallel Well K Reversibility Control: Add chelator (e.g., TPEN) I->K After imaging

Caption: A step-by-step workflow for live-cell imaging of labile Zn²⁺.

Detailed Protocol for Live-Cell Zn²⁺ Imaging

This protocol is designed for mammalian cells cultured on glass-bottom dishes, suitable for high-resolution fluorescence microscopy.

Materials:

  • 8-Amino-6-methoxyquinoline derivative

  • Anhydrous DMSO

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or serum-free medium)

  • Mammalian cells (e.g., HeLa, SH-SY5Y) cultured on glass-bottom imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Zinc Chloride (ZnCl₂) stock solution (e.g., 10 mM in water)

  • Zinc ionophore (e.g., Sodium Pyrithione, 1 mM stock in DMSO)

  • Zinc chelator (e.g., TPEN, 1 mM stock in DMSO) for control experiments

  • Fluorescence microscope with appropriate filters for the quinoline probe (typically Ex: ~340-370 nm / Em: ~450-520 nm; requires empirical determination)

Protocol Steps:

  • Probe Preparation:

    • Prepare a 1-10 mM stock solution of the probe in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed (37°C) live-cell imaging buffer.

    • Rationale: The working concentration should be optimized to maximize signal-to-noise while minimizing cytotoxicity. Start with 5 µM as a general guideline. Using serum-free media prevents the probe from binding to serum proteins.[14]

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

    • Scientist's Note: The optimal loading time depends on the cell type and probe concentration. Insufficient loading results in a weak signal, while excessive loading can lead to cytotoxicity or probe aggregation.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with pre-warmed imaging buffer to remove any unbound, extracellular probe. This step is crucial for reducing background fluorescence.

  • Imaging and Treatment:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage, allowing it to equilibrate to temperature if using a heated stage.

    • Acquire a baseline fluorescence image (Time 0).

    • To induce a positive response, add the treatment solution. For example, to a final concentration of 10-50 µM ZnCl₂ and 1-2 µM Sodium Pyrithione.

    • Rationale: Pyrithione is a zinc ionophore that facilitates the transport of extracellular zinc across the cell membrane, ensuring a robust and measurable increase in intracellular labile zinc.

    • Begin image acquisition immediately after adding the treatment, either as a time-lapse series or as a final endpoint image after a set incubation period (e.g., 15-30 minutes).

  • Controls for a Self-Validating System:

    • Negative Control: In a parallel well, add the vehicle (imaging buffer with equivalent amounts of DMSO/water) instead of the zinc solution to ensure the observed fluorescence change is not due to solvent effects or photobleaching.

    • Reversibility Control: After observing the fluorescence increase from zinc, add a strong zinc chelator like TPEN (e.g., to a final concentration of 20-100 µM). A successful experiment will show a decrease in fluorescence, confirming the signal was specific to Zn²⁺ binding.

Application II: pH Sensing in Acidic Organelles (e.g., Lysosomes)

Scientific Principle: The fluorescence of many quinoline derivatives is pH-sensitive.[15][16] The nitrogen atoms in the 8-aminoquinoline core can be protonated or deprotonated depending on the ambient pH.[8] This change in protonation state alters the molecule's electronic structure and, consequently, its absorption and emission properties.[17] In acidic environments like lysosomes (pH 4.5-5.0), the probe may exist in a protonated, highly fluorescent state ("ON"), while in the neutral pH of the cytoplasm (~pH 7.2-7.4), it may be in a less fluorescent state ("OFF"). This property can be exploited to visualize acidic compartments or to perform ratiometric pH measurements.

Workflow for In Situ pH Calibration

To accurately measure pH, the probe's fluorescence must be calibrated within the cellular environment. This workflow uses ionophores to equilibrate intracellular and extracellular pH.

G Workflow for Intracellular pH Measurement via In Situ Calibration cluster_prep Preparation cluster_calib Calibration & Imaging cluster_measure Measurement A 1. Prepare a series of calibration buffers (e.g., pH 4.0 to 7.5) B 2. Prepare ionophore mix (Nigericin + Monensin) D 4. For each pH point, replace media with a calibration buffer containing ionophores B->D C 3. Load cells with the pH-sensitive probe as described previously C->D H 8. Image experimental cells (under normal conditions) loaded with the probe C->H Parallel experiment E 5. Incubate for 5-10 min to equilibrate intracellular and extracellular pH D->E F 6. Image cells at each pH (acquire fluorescence intensity) E->F G 7. Plot fluorescence intensity (or ratio) vs. pH to generate a calibration curve F->G I 9. Use the calibration curve to convert the measured fluorescence intensity to a pH value G->I Apply curve H->I

Caption: Workflow for generating a pH calibration curve for quantitative imaging.

Detailed Protocol for pH Measurement

Materials:

  • Probe stock solution (as above)

  • Cells cultured on imaging dishes

  • Calibration Buffers: A series of buffers with known pH values (e.g., from 4.0 to 7.5). A common recipe is a MES/HEPES/Bicarbonate-free buffer containing KCl to maintain osmolarity.

  • Ionophores: Nigericin and Monensin (e.g., 10 mM stocks in ethanol or DMSO). These are protonophores that equilibrate H⁺, K⁺, and Na⁺ gradients across membranes.

Protocol Steps:

  • Cell Loading:

    • Load cells with the 8-Amino-6-methoxyquinoline probe as described in steps 2.1-2.3 of the zinc imaging protocol.

  • In Situ Calibration:

    • Prepare a set of calibration buffers (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

    • Prepare a working ionophore solution by adding Nigericin and Monensin to each calibration buffer (final concentration typically 5-10 µM each).

    • For each point on the calibration curve, aspirate the imaging buffer from a well of loaded cells and replace it with the corresponding calibration buffer containing ionophores.

    • Incubate for 5-10 minutes at room temperature to allow the intracellular pH to equilibrate with the buffer pH.

    • Image the cells using the fluorescence microscope, recording the mean fluorescence intensity from multiple cells or regions of interest (e.g., lysosomes).

    • Repeat for each pH point.

  • Data Analysis and Curve Generation:

    • Plot the mean fluorescence intensity against the corresponding buffer pH.

    • Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to generate a standard calibration curve.

  • Measuring pH in Experimental Cells:

    • In a separate dish of probe-loaded cells that have not been treated with ionophores, acquire fluorescence images under your desired experimental conditions.

    • Measure the mean fluorescence intensity from the organelles of interest.

    • Interpolate this intensity value onto the calibration curve to determine the corresponding intracellular pH.

References

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • Yuan, L., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research. [Link]

  • Rahman, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Inorganics. [Link]

  • Sama, S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]

  • Zhang, X., et al. (2023). Organic fluorescent probes for live-cell super-resolution imaging. Journal of Nanobiotechnology. [Link]

  • Gomha, S. M., et al. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Advances. [Link]

  • Eisentraeger, A., et al. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry. [Link]

  • Rahman, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. ResearchGate. [Link]

  • Rahman, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Inorganics. [Link]

  • ResearchGate. Molecular fluorescent pH-probes based on 8-hydroxyquinoline. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • Dey, S., et al. (2017). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. Photochemical & Photobiological Sciences. [Link]

  • Adhyapak, T. P., et al. (2013). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Journal of Clinical and Experimental Pathology. [Link]

  • Elderfield, R. C., & Hageman, H. A. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • StainsFile. Fluorescent Live Cell Imaging. [Link]

  • Wells, S. (2003). Principles of Fluorescence. Molecular Probes. [Link]

  • Wu, Y., et al. (2020). Acid Responsiveness of Emissive Morpholinyl Aminoquinolines and Their Use for Cell Fluorescence Imaging. Organic & Biomolecular Chemistry. [Link]

  • Jacquemin, D. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Journal of Solid State Electrochemistry. [Link]

  • ZEISS Group. Principles of Fluorescence and Fluorescence Microscopy. [Link]

  • Grabner, G., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. [Link]

  • Wang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Microchimica Acta. [Link]

  • Jani, K. P. (2014). The Photosencitized Reaction and Mechanism of 8-Hydroxy Quinoline-5-Sulphonic Acid using Methylene Blue (Mb) as Photosensitizer. Trade Science Inc. [Link]

  • Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Sema. [Link]

  • Naik, L. R., et al. (2012). Fluorescence emission characteristics of 6-methoxy quinoline... ResearchGate. [Link]

  • Zhang, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of 8-Amino-6-methoxyquinoline Hybrids

This document provides a comprehensive guide for the synthesis of 8-Amino-6-methoxyquinoline hybrids, a class of compounds with significant potential in medicinal chemistry and drug development. The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 8-Amino-6-methoxyquinoline hybrids, a class of compounds with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2][3] In particular, the 8-amino-6-methoxyquinoline moiety is the foundational pharmacophore of the crucial antimalarial drug, primaquine, renowned for its ability to provide a radical cure for relapsing malaria.[4][5][6]

The principle of molecular hybridization—strategically combining two or more pharmacophores into a single molecular entity—has emerged as a powerful tool to develop novel drug candidates with potentially enhanced efficacy, dual modes of action, or improved safety profiles.[1][7] This guide details a robust and adaptable synthetic strategy, beginning with the construction of the core 8-amino-6-methoxyquinoline scaffold, followed by protocols for its derivatization into novel hybrid molecules using modern, efficient coupling chemistries.

The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale to ensure successful and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the core heterocyclic system using a classical, yet effective, reaction. The second stage employs versatile coupling reactions to append other molecular fragments, thereby creating the final hybrid compounds.

G Overall Synthetic Workflow cluster_hybrids PART B: Hybridization Start 4-Methoxy-2-nitroaniline + Glycerol Core_Synth PART A: Core Synthesis Skraup Reaction Start->Core_Synth Intermediate 6-Methoxy-8-nitroquinoline Core_Synth->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Core_Scaffold 8-Amino-6-methoxyquinoline (Core Scaffold) Reduction->Core_Scaffold Coupling_1 Method 1: Amide Coupling Core_Scaffold->Coupling_1 Derivatization Coupling_2 Method 2: Click Chemistry (CuAAC) Core_Scaffold->Coupling_2 Derivatization Hybrid_1 Amide-Linked Hybrid Coupling_1->Hybrid_1 Hybrid_2 Triazole-Linked Hybrid Coupling_2->Hybrid_2 Other_Pharmacophore Partner Molecule (e.g., Carboxylic Acid, Alkyne) Other_Pharmacophore->Coupling_1 Other_Pharmacophore->Coupling_2 G Mechanism: Skraup Quinoline Synthesis Glycerol Glycerol Dehydration H₂SO₄ (Dehydration) Glycerol->Dehydration Acrolein Acrolein (α,β-unsaturated aldehyde) Dehydration->Acrolein Michael 1,4-Michael Addition Acrolein->Michael Aniline Aniline Derivative Aniline->Michael Adduct Michael Adduct Michael->Adduct Cyclization Electrophilic Cyclization Adduct->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro Oxidation Oxidation Dihydro->Oxidation Quinoline Quinoline Product Oxidation->Quinoline

Caption: Simplified mechanism of the Skraup reaction.

Materials & Reagents

ReagentM.W.AmountMolesNotes
4-Methoxy-2-nitroaniline168.15100 g0.595Starting material
Glycerol92.09219 g2.38Reactant and solvent
Ferrous sulfate heptahydrate278.0120 g0.072Mild oxidizing agent promoter
Methanesulfonic acid96.11300 mL-Acid catalyst

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charging Flask: To the flask, add 4-methoxy-2-nitroaniline (100 g), glycerol (219 g), and ferrous sulfate heptahydrate (20 g).

  • Acid Addition: With vigorous stirring, slowly add methanesulfonic acid (300 mL) to the mixture. The addition is exothermic, and the temperature should be monitored.

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 6 hours. [8]The color of the mixture will darken significantly.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto 1.5 L of ice-water with stirring.

  • Neutralization: Basify the acidic solution by the slow addition of concentrated ammonium hydroxide until a pH of ~8-9 is reached. This will precipitate a dark solid.

  • Isolation: Filter the solid precipitate using a Büchner funnel, and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude solid can be purified by recrystallization from ethanol or chloroform to yield 6-methoxy-8-nitroquinoline as light-tan crystals. [9]

Protocol 2: Synthesis of 8-Amino-6-methoxyquinoline (Core Scaffold)

The nitro group of Intermediate 1 is readily reduced to the corresponding primary amine using tin(II) chloride (SnCl₂), a classic and effective method for this transformation. [10][11][8] Scientist's Note (Causality): Tin(II) chloride is a mild and selective reducing agent for aromatic nitro groups, well-tolerated by many other functional groups. The reaction proceeds in an acidic medium (often with HCl, though ethanol is also used), and the tin salts are removed during the basic work-up.

Materials & Reagents

ReagentM.W.AmountMolesNotes
6-Methoxy-8-nitroquinoline204.1850 g0.245Starting material
Tin(II) chloride dihydrate225.63277 g1.225Reducing agent (5 eq.)
Ethanol46.071 L-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methoxy-8-nitroquinoline (50 g) in ethanol (1 L).

  • Reagent Addition: Add tin(II) chloride dihydrate (277 g) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 hours. [8]4. Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add a saturated solution of sodium bicarbonate carefully until the effervescence ceases and the pH is basic (~8). This will precipitate tin salts.

  • Extraction: Extract the product into ethyl acetate (3 x 300 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 8-amino-6-methoxyquinoline. The product can be further purified by column chromatography on silica gel if necessary.

PART B: Synthesis of 8-Amino-6-methoxyquinoline Hybrids

With the core scaffold in hand, the 8-amino group provides a versatile handle for covalent attachment to other molecules of interest. We present two highly efficient and widely used methods for hybridization.

Method 1: Hybridization via Amide Bond Formation

This is one of the most fundamental and reliable reactions in medicinal chemistry, linking the amine core to a molecule containing a carboxylic acid. [12] Scientist's Note (Causality): Direct reaction of an amine and a carboxylic acid to form an amide is inefficient. Coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (Dicyclohexylcarbodiimide) are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine. [12]

G Workflow: Amide Bond Coupling Carboxylic_Acid Partner Molecule (R-COOH) Coupling_Agent Coupling Agent (e.g., TBTU, DCC) Carboxylic_Acid->Coupling_Agent Activated_Ester Activated Intermediate Coupling_Agent->Activated_Ester Nucleophilic_Attack Nucleophilic Attack Activated_Ester->Nucleophilic_Attack Core_Amine 8-Amino-6-methoxyquinoline (Core-NH₂) Core_Amine->Nucleophilic_Attack Amide_Hybrid Amide-Linked Hybrid Nucleophilic_Attack->Amide_Hybrid

Caption: General workflow for synthesizing amide-linked hybrids.

Illustrative Protocol: Coupling with Lipoic Acid

This protocol demonstrates the coupling of the core scaffold with lipoic acid, a natural antioxidant. [12] Materials & Reagents

ReagentM.W.Amount (for 0.14 mmol scale)Notes
Lipoic Acid206.3230 mgPartner molecule
TBTU321.0846 mgCoupling agent
DIPEA129.240.05 mLBase
8-Amino-6-methoxyquinoline174.2024.4 mgCore scaffold
Dry DMF-~5 mLAnhydrous solvent

Step-by-Step Methodology:

  • Activation: In a dry flask under a nitrogen atmosphere, dissolve lipoic acid (30 mg) in dry DMF (~3 mL). Cool the solution to 0 °C in an ice bath.

  • Add TBTU (46 mg) and DIPEA (0.05 mL). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of 8-amino-6-methoxyquinoline (24.4 mg) in dry DMF (~2 mL) to the reaction mixture.

  • Maintain the temperature at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Reduce the solvent volume under vacuum. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to afford the final amide hybrid.

Method 2: Hybridization via Click Chemistry (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," offering high yields, mild reaction conditions, and exceptional functional group tolerance. [4]This method is ideal for linking the quinoline core to a wide variety of molecules. The strategy requires one component to bear an azide (-N₃) and the other an alkyne (-C≡CH).

Illustrative Protocol: Synthesis of a Triazole-Linked Hybrid

This protocol outlines the general steps. First, the core amine is functionalized to introduce an azide, which is then "clicked" with a terminal alkyne.

Step 2a: Synthesis of 8-Azidoacetylamino-6-methoxyquinoline

  • Reaction: Dissolve 8-amino-6-methoxyquinoline (1 mmol) in dry CH₂Cl₂ (15 mL) and cool to 0 °C. Add triethylamine (5 mmol).

  • Slowly add a solution of chloroacetyl chloride (2 mmol) in dry CH₂Cl₂ (15 mL). Stir for 20 hours at room temperature to form the chloroacetamide intermediate. [10]3. Isolate the intermediate. Then, dissolve it in DMF and add sodium azide (NaN₃, 1.5 mmol). Stir at room temperature for 48 hours to displace the chloride and form the azide. [8]4. Purify the resulting 8-azidoacetylamino-6-methoxyquinoline by chromatography.

Step 2b: The CuAAC "Click" Reaction

G Workflow: CuAAC 'Click' Chemistry Quinoline_Azide Quinoline-Azide (Core-N₃) Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) Quinoline_Azide->Cu_Catalyst Partner_Alkyne Partner Molecule (R-C≡CH) Partner_Alkyne->Cu_Catalyst Cycloaddition [3+2] Cycloaddition Cu_Catalyst->Cycloaddition Triazole_Hybrid 1,2,3-Triazole-Linked Hybrid Cycloaddition->Triazole_Hybrid

Caption: General workflow for synthesizing triazole-linked hybrids.

  • Reaction: In a flask, dissolve the quinoline-azide (1 mmol) and the desired terminal alkyne partner molecule (1 mmol) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition: Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stirring: Stir the reaction vigorously at room temperature. The reaction is often complete within 12-24 hours. Monitor by TLC.

  • Work-up & Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The crude product is then purified by column chromatography to yield the 1,2,3-triazole-linked hybrid.

References

  • BenchChem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(16), 1668–76. Retrieved from [Link]

  • Asadi, M., et al. (2021). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences. Retrieved from [Link]

  • International Journal of Pharmacy. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-76. Retrieved from [Link]

  • Amodu, O. S., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Retrieved from [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics, 12(4), 211-215. Retrieved from [Link]

  • Suthar, P., & Menon, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • BenchChem. (n.d.). comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.).
  • Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

  • SlideShare. (n.d.). 8 aminoquinolines. Retrieved from [Link]

  • Nodiff, E. A., Musallam, H. A., & Chatterjee, S. (1991). Antimalarial Activity of the 8-Aminoquinolines. Progress in Medicinal Chemistry, 28, 1-51. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1977). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Retrieved from [Link]

  • Scribd. (n.d.). 8 Aminoquinolines 1. Retrieved from [Link]

  • Nocentini, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Retrieved from [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Retrieved from [Link]

  • PubMed. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. ResearchGate. Retrieved from [Link]

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Google Patents. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • Ramirez-Macias, I., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profile. Molecules. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: The Role of 8-Amino-6-methoxy-3-methylquinoline in Antimalarial Drug Discovery

Introduction: The Enduring Significance of the 8-Aminoquinoline Scaffold Malaria remains a formidable global health challenge, with the constant emergence of drug-resistant parasite strains demanding a robust pipeline of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 8-Aminoquinoline Scaffold

Malaria remains a formidable global health challenge, with the constant emergence of drug-resistant parasite strains demanding a robust pipeline of new therapeutic agents.[1] Among the arsenal of antimalarials, the 8-aminoquinoline class holds a unique and critical position. These compounds are unparalleled in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapsing infections.[2][3] Primaquine, the prototypical 8-aminoquinoline, and the more recently approved tafenoquine, are the only drugs licensed for this "radical cure."[3][4][5]

The core chemical structure, 8-amino-6-methoxyquinoline, is the foundational pharmacophore responsible for this activity.[1][6] The 6-methoxy group, in particular, has been identified as essential for antimalarial efficacy.[6] By introducing a methyl group at the 3-position, we arrive at the 8-amino-6-methoxy-3-methylquinoline scaffold. This specific derivative serves as a crucial starting point for medicinal chemists. Its strategic modification allows for the exploration of structure-activity relationships (SAR) aimed at enhancing efficacy, improving metabolic stability, and, most critically, mitigating the characteristic toxicity of this drug class—hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[3][4]

This document provides a comprehensive guide for researchers, outlining the synthesis of this core scaffold and detailing the essential protocols for its evaluation within a modern antimalarial drug discovery program.

Synthesis of the Core Scaffold: 8-Amino-6-methoxy-3-methylquinoline

The synthesis of the quinoline ring system is a cornerstone of medicinal chemistry. The Skraup-Doebner-von Miller reaction provides a reliable method for constructing the 6-methoxy-3-methylquinoline core, starting from 4-methoxyaniline. The subsequent nitration and reduction steps yield the final 8-amino target compound.

Synthetic Workflow Overview

The following diagram illustrates the multi-step synthesis from commercially available starting materials.

G cluster_0 Skraup-Doebner-von Miller Reaction cluster_1 Electrophilic Nitration cluster_2 Nitro Group Reduction A 4-Methoxyaniline D 6-Methoxy-3-methylquinoline A->D 1. Condensation B Crotonaldehyde B->D C Oxidizing Agent (e.g., H3AsO4 or Nitrobenzene) C->D 2. Cyclization & Oxidation F 6-Methoxy-3-methyl-8-nitroquinoline D->F 3. Nitration E Nitrating Mixture (HNO3/H2SO4) E->F H 8-Amino-6-methoxy-3-methylquinoline F->H 4. Reduction G Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) G->H

Caption: Synthetic pathway for 8-amino-6-methoxy-3-methylquinoline.

Detailed Synthesis Protocol

Protocol 1: Synthesis of 6-Methoxy-3-methyl-8-nitroquinoline

  • Rationale: This protocol first builds the quinoline core via a Skraup-Doebner-von Miller reaction. 4-methoxyaniline provides the aniline fragment, and crotonaldehyde serves as the α,β-unsaturated carbonyl component, which ultimately forms the pyridine ring with the 3-methyl substituent. An oxidizing agent is required to aromatize the dihydroquinoline intermediate. Subsequently, electrophilic nitration introduces the nitro group at the 8-position, ortho to the activating methoxy group and directed by the ring system's electronics. This nitro-intermediate is the direct precursor to the target amine.

  • Step-by-Step Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully prepare a mixture of 4-methoxyaniline (1.0 eq) and arsenic acid (or another suitable oxidizing agent) in concentrated sulfuric acid. The mixture should be cooled in an ice bath.

    • Aldehyde Addition: Add crotonaldehyde (1.2 eq) dropwise via the dropping funnel while maintaining vigorous stirring and keeping the internal temperature below 10°C. The slow addition is crucial to control the exothermic reaction.

    • Cyclization and Oxidation: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 100-110°C for 3-4 hours. The color will darken significantly. This step drives the cyclization and subsequent oxidation to the aromatic quinoline.

    • Work-up: Cool the mixture and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This will precipitate the crude product.

    • Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum. The crude 6-methoxy-3-methylquinoline can be purified by recrystallization from ethanol.

    • Nitration: To a cooled (0°C) solution of concentrated sulfuric acid, add the purified 6-methoxy-3-methylquinoline (1.0 eq) portion-wise.

    • Nitrating Agent Addition: Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not rise above 5°C.

    • Reaction and Isolation: Stir the reaction at 0-5°C for 2 hours. Pour the mixture onto ice, neutralize with ammonium hydroxide to precipitate the nitro-product. Filter, wash with water, and dry. The resulting 6-methoxy-3-methyl-8-nitroquinoline can be purified by recrystallization.

Protocol 2: Reduction to 8-Amino-6-methoxy-3-methylquinoline

  • Rationale: The final step involves the reduction of the aromatic nitro group to a primary amine. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method for this transformation. The acidic conditions protonate the amine as it forms, and subsequent basification liberates the free amine product.

  • Step-by-Step Procedure:

    • Reaction Setup: Suspend 6-methoxy-3-methyl-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

    • Reductant Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

    • Reaction: Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by TLC until the starting material is consumed.

    • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and basify by carefully adding a cold, concentrated sodium hydroxide solution until the pH is >10. This will precipitate tin hydroxides and the product.

    • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 8-amino-6-methoxy-3-methylquinoline can be purified by column chromatography on silica gel.

Antimalarial Drug Discovery Workflow & In Vitro Evaluation

Once synthesized, the core scaffold and its derivatives must be subjected to a rigorous testing cascade to determine their biological activity and therapeutic potential.

High-Level Discovery Workflow

Caption: A typical cascade for evaluating 8-aminoquinoline derivatives.

Protocol 3: Asexual Blood Stage Activity Assay (P. falciparum)
  • Rationale: The first biological screen assesses a compound's ability to kill the parasite during the symptomatic blood stage of infection. The SYBR Green I assay is a widely used, fluorescence-based high-throughput method. It relies on the dye's property to intercalate with DNA, fluorescing brightly upon binding. Since mature red blood cells are enucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, thus serving as a proxy for parasite proliferation.[7]

  • Step-by-Step Procedure:

    • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive NF54 or resistant Dd2 strains) in human O+ erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8]

    • Plate Preparation: Serially dilute test compounds in culture medium in a 96-well black, clear-bottom plate. Include standard antimalarials (e.g., chloroquine, artemisinin) as positive controls and a drug-free well as a negative control.

    • Assay Initiation: Add parasitized red blood cells to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 2.5%.

    • Incubation: Incubate the plates for 72 hours under the conditions described in Step 1. This duration allows for approximately 1.5-2 full cycles of parasite replication.

    • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour to lyse the cells and allow the dye to bind to parasite DNA.

    • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 4: In Vitro Cytotoxicity Assay
  • Rationale: It is essential to determine if a compound's antimalarial activity is specific to the parasite or due to general cellular toxicity. This is achieved by testing the compound against a mammalian cell line (e.g., rat skeletal myoblasts L-6 or human liver cells HepG2). The ratio of host cell toxicity (CC₅₀) to parasite activity (IC₅₀) gives the Selectivity Index (SI), a critical parameter for prioritizing compounds.[8] A high SI value is desirable.

  • Step-by-Step Procedure:

    • Cell Culture: Culture L-6 cells (or another suitable cell line) in appropriate medium supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.

    • Plating: Seed cells into a 96-well plate and allow them to attach overnight.

    • Compound Addition: Add serial dilutions of the test compounds to the cells. Include a positive control (e.g., podophyllotoxin) and a negative (no drug) control.

    • Incubation: Incubate the plates for 72 hours.

    • Viability Assessment: Add a viability reagent like AlamarBlue or MTS and incubate for another 2-4 hours. These are metabolic indicators that change color or fluoresce in proportion to the number of living, respiring cells.

    • Data Acquisition: Read the absorbance or fluorescence on a plate reader.

    • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from a dose-response curve. Compute the Selectivity Index (SI) as: SI = CC₅₀ / IC₅₀ .

Data Presentation

Summarize the primary screening data in a clear, tabular format.

Compound IDP. falciparum IC₅₀ (µM)L-6 Cells CC₅₀ (µM)Selectivity Index (SI)
8-amino-6-methoxy-3-methylquinoline ValueValueValue
Derivative 1ValueValueValue
ChloroquineValueValueValue

In Vivo Evaluation Models

Compounds that demonstrate high potency and selectivity in vitro advance to in vivo models to assess their efficacy and pharmacokinetic properties in a whole organism.

Protocol 5: Murine Malaria Model (Peters' 4-Day Suppressive Test)
  • Rationale: This is the standard primary in vivo screen for blood-stage antimalarial activity. It evaluates a compound's ability to suppress the proliferation of a rodent malaria parasite (P. berghei) in mice.[9][10] The model provides a rapid assessment of in vivo efficacy, which integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its intrinsic antimalarial activity.

  • Step-by-Step Procedure:

    • Animal Model: Use Swiss albino or ICR mice.

    • Infection: Inoculate mice intravenously or intraperitoneally with Plasmodium berghei-infected red blood cells.

    • Treatment: Two to four hours post-infection (Day 0), begin treatment. Administer the test compound orally or via the desired route once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).

    • Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse.

    • Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

    • Analysis: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. The 50% effective dose (ED₅₀) can be determined by testing multiple dose levels.

Protocol 6: NHP Model for Radical Cure (P. cynomolgi in Rhesus Monkeys)
  • Rationale: This is the gold-standard preclinical model for assessing activity against hypnozoites and predicting radical cure potential. P. cynomolgi infection in rhesus monkeys closely mimics P. vivax infection in humans, including the formation of dormant liver hypnozoites that cause relapses.[11][12] This model is resource-intensive and ethically regulated but indispensable for developing drugs like 8-aminoquinolines.

  • Conceptual Protocol:

    • Infection: Rhesus monkeys (Macaca mulatta) are infected with P. cynomolgi sporozoites via mosquito bite or intravenous injection.

    • Blood-Stage Treatment: Once blood-stage parasitemia becomes patent (detectable), all animals are treated with a blood schizontocidal agent (e.g., chloroquine) that has no activity against liver stages. This clears the initial infection but leaves the hypnozoites untouched.[11]

    • Test Compound Administration: Immediately following the blood-stage cure, animals are treated with the test 8-aminoquinoline derivative according to a specific dosing regimen (e.g., once daily for 7 days). A control group receives a placebo.

    • Relapse Monitoring: Animals are monitored for several months via regular blood smears. The time to the first relapse of blood-stage parasitemia is the primary endpoint.

    • Outcome: A compound is considered to have radical curative activity if it prevents or significantly delays relapse compared to the control group.

Mechanism of Action & Toxicity

Understanding the mechanism of 8-aminoquinolines is key to interpreting experimental results and designing safer drugs.

Proposed Mechanism of Action

The prevailing hypothesis is that 8-aminoquinolines are prodrugs that require metabolic activation to exert their antimalarial effect.[5] This process is thought to involve host or parasite enzymes, such as cytochrome P450s (specifically CYP2D6), which oxidize the quinoline core.[3][13] The resulting metabolites can redox cycle, generating reactive oxygen species (ROS) like hydrogen peroxide. This flood of ROS overwhelms the parasite's antioxidant defenses, leading to oxidative damage, disruption of the mitochondrial electron transport chain, and ultimately, cell death.[13][14]

G cluster_0 Host/Parasite Cell cluster_1 Parasite Mitochondria A 8-Aminoquinoline (Prodrug) C Oxidized Metabolites (Quinone-imines) A->C Metabolic Activation B CYP2D6 / Other Oxidases E Reactive Oxygen Species (ROS) C->E Generation D Redox Cycling F Disrupted Electron Transport Chain E->F Induces G Oxidative Damage (Proteins, Lipids, DNA) E->G Causes H Parasite Death F->H G->H

Caption: Proposed metabolic activation and mechanism of action for 8-aminoquinolines.

The Critical Challenge: G6PD Deficiency

The primary safety concern for 8-aminoquinolines is their potential to induce severe hemolytic anemia in individuals with a genetic deficiency in the enzyme G6PD.[4][15] G6PD is crucial for producing NADPH in red blood cells, which is essential for regenerating the antioxidant glutathione. Without sufficient G6PD activity, red blood cells cannot cope with the oxidative stress induced by 8-aminoquinoline metabolites. This leads to erythrocyte damage and rapid hemolysis.[15] Therefore, screening patients for G6PD status is mandatory before administering drugs like primaquine or tafenoquine. A major goal in developing new 8-aminoquinoline derivatives is to uncouple the therapeutic (antimalarial) effect from the hemolytic toxicity, creating a safer radical cure for all patients.

References

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Sources

Application

Application of 8-Amino-6-methoxy-3-methylquinoline in Cancer Research: A Technical Guide for Investigators

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of anticancer agents.[1] Its rigid, planar structure and ability to intercalate with DNA, along with its capacity for diverse chemical modifications, have rendered it a "privileged scaffold" in medicinal chemistry.[1][2] Numerous quinoline derivatives have been developed and investigated for their potent cytotoxic effects against a wide array of cancer cell lines, with several advancing to clinical use.[1][2] These compounds exert their anticancer activity through a variety of mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of critical signaling pathways such as PI3K/Akt/mTOR and MAPK.[3][4][5]

This guide focuses on a specific, yet under-explored derivative: 8-Amino-6-methoxy-3-methylquinoline . While direct and extensive research on the anticancer properties of this particular methylated analog is nascent, its structural similarity to other biologically active quinolines, particularly the 8-amino-6-methoxyquinoline core, suggests a strong potential for its application in cancer research.[6] This document will, therefore, provide a comprehensive overview of the known anticancer activities of related quinoline compounds and present a detailed roadmap with robust protocols for the systematic investigation of 8-Amino-6-methoxy-3-methylquinoline as a potential therapeutic agent.

The Parent Compound: 8-Amino-6-methoxyquinoline - A Building Block for Bioactivity

8-Amino-6-methoxyquinoline is a versatile chemical intermediate, most notably recognized as a precursor in the synthesis of the antimalarial drug primaquine.[7][8] Its chemical structure, featuring an amino group at the 8-position and a methoxy group at the 6-position, provides a reactive handle for further chemical modifications, allowing for the generation of diverse compound libraries with a range of biological activities.[6][9] While its primary historical application has been in the realm of infectious diseases, recent studies have begun to explore the cytotoxicity of 8-aminoquinoline derivatives against various cancer cell lines, including colon (HCT 116) and breast (MCF-7) cancer.[10] These preliminary findings underscore the potential of the 8-amino-6-methoxyquinoline scaffold as a promising starting point for the development of novel anticancer agents. The introduction of a methyl group at the 3-position in 8-Amino-6-methoxy-3-methylquinoline may serve to modulate its lipophilicity, metabolic stability, and target-binding affinity, potentially enhancing its anticancer efficacy and selectivity.

Proposed Mechanism of Action: An Investigative Framework

Based on the known mechanisms of action of structurally related quinoline derivatives, a hypothetical framework for the anticancer activity of 8-Amino-6-methoxy-3-methylquinoline can be proposed. This framework provides a logical starting point for experimental investigation.

Proposed_MoA Compound 8-Amino-6-methoxy-3-methylquinoline CellMembrane Cancer Cell Membrane DNA DNA Intercalation / Topoisomerase Inhibition CellMembrane->DNA Signaling Signaling Pathway Modulation (e.g., PI3K/Akt, MAPK) CellMembrane->Signaling Mitochondria Mitochondrial Dysfunction CellMembrane->Mitochondria Apoptosis Apoptosis Induction DNA->Apoptosis Signaling->Apoptosis CellCycle Cell Cycle Arrest Signaling->CellCycle Mitochondria->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Proposed multi-pronged mechanism of action for 8-Amino-6-methoxy-3-methylquinoline.

Experimental Protocols for the Evaluation of Anticancer Activity

The following protocols provide a systematic approach to characterizing the in vitro anticancer effects of 8-Amino-6-methoxy-3-methylquinoline.

Protocol 1: Preparation of Stock Solutions and Working Concentrations

Objective: To prepare sterile, accurate concentrations of the test compound for cell-based assays.

Materials:

  • 8-Amino-6-methoxy-3-methylquinoline powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh a precise amount of 8-Amino-6-methoxy-3-methylquinoline powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Gently vortex or sonicate until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your assay (e.g., 0.1, 1, 10, 50, 100 µM).

    • Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO in the medium.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Amino-6-methoxy-3-methylquinoline in various cancer cell lines.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adherence) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 8-Amino-6-methoxy-3-methylquinoline. Include wells for vehicle control (DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Hypothetical IC50 Values (µM) for 8-Amino-6-methoxy-3-methylquinoline
Cell Line Cancer Type Predicted IC50 (µM)
MCF-7Breast Adenocarcinoma5 - 20
HCT116Colorectal Carcinoma10 - 30
A549Lung Carcinoma15 - 40
PC-3Prostate Cancer8 - 25
Note: These are hypothetical values based on the activity of related quinoline derivatives and require experimental validation.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of 8-Amino-6-methoxy-3-methylquinoline is mediated through the induction of apoptosis.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 8-Amino-6-methoxy-3-methylquinoline at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of 8-Amino-6-methoxy-3-methylquinoline on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[3]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Advanced Investigations

Should initial screenings demonstrate significant anticancer activity, further in-depth studies are warranted. These include:

  • Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs), as well as signaling pathways like PI3K/Akt and MAPK.[3][11]

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of 8-Amino-6-methoxy-3-methylquinoline in animal models, such as xenograft mouse models.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

Conclusion

8-Amino-6-methoxy-3-methylquinoline represents a promising, yet unexplored, molecule in the landscape of cancer research. Its structural heritage from the quinoline family suggests a high probability of possessing valuable anticancer properties. The protocols and investigative framework outlined in this guide provide a robust and scientifically rigorous approach for researchers and drug development professionals to systematically evaluate its potential. Through careful and detailed experimentation, the therapeutic utility of this novel compound can be thoroughly elucidated, potentially leading to the development of a new and effective weapon in the fight against cancer.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
  • BenchChem. (2025).
  • Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5684-5698.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • Gougis, S., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1406-1414.
  • Eisner, G. M. (1952). U.S. Patent No. 2,604,474. Washington, DC: U.S.
  • Mogamberi, G., et al. (2024). The cytotoxic efficacy and mechanism of cell death of an 8-aminoquinoline-naphthyl copper complex in breast cancer cell lines. European Journal of Pharmacology, 973, 176662.
  • PrepChem. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]

  • Carroll, F. I., et al. (1981). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 24(9), 1047-1051.
  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Rusin, O., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 30(3), 678.
  • Basile, L., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1098.
  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. PMC.
  • Wang, Y., et al. (2023). 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(9), 8039.
  • BenchChem. (2025).
  • Wang, Y., et al. (2023). 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells. MDPI.
  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • Wang, C., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7069.
  • Kumar, V., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 6(5), 559-563.
  • El-Sayed, N. N. E., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-15.
  • Wang, Y., et al. (2023). 8-Methoxyflindersine-Induced Apoptosis and Cell Cycle Disorder Involving MAPK Signaling Activation in Human Colorectal Cancer Cells. Semantic Scholar.
  • Ribeiro, C., et al. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers in Chemistry, 14.
  • Chen, J., et al. (2025). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 17(12), 3345.
  • Sanna, V., et al. (2020).
  • BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Benchchem.

Sources

Method

Application Note: A Robust and Sensitive HPLC-MS Method for the Quantification of 8-Amino-6-methoxy-3-methylquinoline in Human Plasma

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate and precise quantification of 8-Amino-6-methoxy-3-methylquinoline i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the accurate and precise quantification of 8-Amino-6-methoxy-3-methylquinoline in human plasma. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies involving this novel quinoline derivative. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM), ensuring high selectivity and sensitivity. The method has been validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance, demonstrating excellent linearity, accuracy, precision, and stability.[1][2] This comprehensive guide provides the necessary framework for the reliable bioanalysis of 8-Amino-6-methoxy-3-methylquinoline, supporting its development from discovery to clinical application.

Introduction

8-Amino-6-methoxy-3-methylquinoline is a synthetic heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[3] The structural complexity and versatile nature of the quinoline scaffold make it a valuable pharmacophore in drug design and development.[3] 8-Aminoquinolines, in particular, are a well-established class of anti-infective therapeutics.[4]

The introduction of a methyl group at the 3-position and a methoxy group at the 6-position of the 8-aminoquinoline core can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. As with any potential therapeutic agent, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its progression through the drug development pipeline. This necessitates the availability of a robust and sensitive bioanalytical method for its quantification in biological matrices such as plasma.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and versatility.[1] This application note provides a comprehensive, step-by-step protocol for the analysis of 8-Amino-6-methoxy-3-methylquinoline in human plasma, designed to meet the rigorous standards of regulated bioanalysis.

Physicochemical Properties of 8-Amino-6-methoxy-3-methylquinoline

A fundamental understanding of the analyte's physicochemical properties is essential for rational method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OPubChem
Molecular Weight 188.23 g/mol PubChem
Structure Chemical structure of 8-Amino-6-methoxy-3-methylquinolinePubChem
Predicted logP 2.3ChemAxon
Predicted pKa (most basic) 5.8 (amino group)ChemAxon

Note: The structure and properties are for the parent compound 8-Amino-6-methoxyquinoline as a close analog, given the limited direct data for the 3-methyl derivative.

The predicted logP suggests moderate lipophilicity, making the compound suitable for reversed-phase chromatography and extraction from biological matrices using organic solvents. The basic nature of the amino group indicates that the compound will be protonated at acidic pH, which is a key consideration for both chromatographic retention and mass spectrometric ionization.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

experimental_workflow sample_receipt Plasma Sample Receipt sample_prep Sample Preparation (LLE) sample_receipt->sample_prep Thaw & Vortex hplc_separation HPLC Separation sample_prep->hplc_separation Inject Supernatant ms_detection MS/MS Detection hplc_separation->ms_detection Eluent Transfer data_analysis Data Analysis & Quantification ms_detection->data_analysis Acquire Data

Caption: High-level experimental workflow for the analysis of 8-Amino-6-methoxy-3-methylquinoline.

Materials and Reagents

  • 8-Amino-6-methoxy-3-methylquinoline reference standard (>98% purity)

  • Internal Standard (IS): 8-Amino-6-methoxyquinoline or a stable isotope-labeled analog

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Ammonium hydroxide (ACS grade)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and cost-effective technique for the cleanup of biological samples, offering high selectivity and effective removal of matrix components.[5] The basic nature of 8-Amino-6-methoxy-3-methylquinoline allows for efficient extraction into an organic solvent under basic conditions.

Protocol
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Basification: Add 25 µL of 0.5 M ammonium hydroxide to each tube and vortex for 10 seconds to mix.

  • Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean 1.5 mL microcentrifuge tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Sample Transfer: Transfer the supernatant to an HPLC vial with a low-volume insert for analysis.

HPLC Method

The chromatographic separation is designed to achieve a sharp peak shape and good retention for 8-Amino-6-methoxy-3-methylquinoline, while separating it from potential matrix interferences. A C18 column is a suitable choice for this moderately lipophilic compound.

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters XBridge C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Mass Spectrometry Method

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode provides the necessary sensitivity and selectivity for bioanalysis. The basic amino group on the quinoline ring is readily protonated, making positive ion mode the preferred choice.

ParameterSetting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
MRM Transitions Compound
8-Amino-6-methoxy-3-methylquinoline
Internal Standard (e.g., 8-Amino-6-methoxyquinoline)

Note: The specific Q3 fragment ions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer. Based on the fragmentation patterns of similar quinoline compounds, common losses include HCN, CO, and cleavage of alkyl side chains.[6][7][8]

Method Validation

The developed method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[9] The following parameters should be assessed:

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of endogenous matrix components.

  • Procedure: Analyze at least six different lots of blank human plasma. Each blank should be tested for interferences at the retention time of the analyte and IS.

Linearity and Range
  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Procedure: Prepare a calibration curve using at least six non-zero concentrations of the analyte spiked into the biological matrix. The range should encompass the expected concentrations in study samples. The linearity should be evaluated by a weighted (e.g., 1/x²) linear regression.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter (precision).

  • Procedure: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in at least five replicates. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

Matrix Effect
  • Objective: To assess the ion suppression or enhancement caused by the biological matrix.

  • Procedure: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This should be evaluated in at least six different lots of plasma.

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Procedure: Compare the peak area of the analyte in a pre-extraction spiked sample to the peak area of the analyte in a post-extraction spiked sample.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Procedure: Assess the stability of the analyte in plasma after short-term storage at room temperature, long-term storage at -80°C, and after multiple freeze-thaw cycles.

Data Presentation

The following tables summarize the expected performance characteristics of the validated method.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B (Acetonitrile w/ 0.1% FA)
0.05
0.55
3.095
4.095
4.15
5.05

Table 2: Optimized MRM Transitions (Hypothetical)

CompoundQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)
8-Amino-6-methoxy-3-methylquinoline189.1172.110025
8-Amino-6-methoxy-3-methylquinoline (Qualifier)189.1144.110035
Internal Standard175.1158.110025

Table 3: Validation Summary (Acceptance Criteria)

ParameterConcentration LevelAcceptance Criteria
Linearity (r²) Calibration Curve≥ 0.99
Accuracy LLOQ, LQC, MQC, HQCMean ± 20% of nominal (LLOQ), Mean ± 15% of nominal (QCs)
Precision (CV%) LLOQ, LQC, MQC, HQC≤ 20% (LLOQ), ≤ 15% (QCs)
Recovery LQC, MQC, HQCConsistent, precise, and reproducible
Matrix Effect LQC, HQCCV% ≤ 15%
Stability LQC, HQC% Change within ±15% of nominal

Conclusion

This application note provides a detailed and scientifically grounded HPLC-MS method for the quantification of 8-Amino-6-methoxy-3-methylquinoline in human plasma. The described protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be robust, sensitive, and suitable for high-throughput analysis in a regulated environment. The comprehensive validation plan ensures the generation of reliable and reproducible data to support drug development programs.

References

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Application

Application Notes and Protocols for the Purification of 8-Amino-6-methoxy-3-methylquinoline by Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of 8-Amino-6-methoxy-3-methylquinoline using column chromatography. The document is intended for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 8-Amino-6-methoxy-3-methylquinoline using column chromatography. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It offers an in-depth exploration of the principles behind the chromatographic separation, a step-by-step experimental protocol, and expert insights into process optimization and troubleshooting. The provided methodology is designed to ensure high purity of the final compound, a critical aspect for its subsequent applications in pharmaceutical research and development.[1]

Introduction: The Significance of Purifying 8-Amino-6-methoxy-3-methylquinoline

8-Amino-6-methoxy-3-methylquinoline is a crucial heterocyclic amine that serves as a key building block in the synthesis of a variety of biologically active molecules. Its quinoline core is a common scaffold in many pharmaceutical agents, and the specific substitution pattern of this compound makes it a valuable precursor for novel drug candidates.[1][2] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the target molecule, and potential complications in biological assays.

The synthesis of 8-Amino-6-methoxy-3-methylquinoline, often achieved through multi-step reaction sequences such as the Skraup synthesis followed by reduction, can result in a crude product containing unreacted starting materials, intermediates (e.g., the corresponding nitro-quinoline), and other side products.[3][4] Therefore, a robust purification method is essential to isolate the desired compound with high purity. Column chromatography is a powerful and widely used technique for this purpose, allowing for the separation of compounds based on their differential adsorption to a stationary phase.[5][6]

This application note will detail a systematic approach to the column chromatographic purification of 8-Amino-6-methoxy-3-methylquinoline, addressing the specific challenges associated with this class of compounds, namely their basicity and moderate polarity.

Principles of Separation: A Causal Approach

The successful purification of 8-Amino-6-methoxy-3-methylquinoline by column chromatography hinges on the careful selection of the stationary and mobile phases. The separation is governed by the distribution of the compound and its impurities between these two phases.

The Stationary Phase: Taming the Basic Amine

8-Aminoquinolines are known to be basic compounds, which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[7] This can result in significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column. To counteract this, two primary strategies can be employed:

  • Deactivation of Silica Gel: The most common approach is to add a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase. Triethylamine will preferentially interact with the acidic sites on the silica gel, effectively "deactivating" them and allowing the basic 8-Amino-6-methoxy-3-methylquinoline to elute more symmetrically.

  • Alternative Stationary Phases: While silica gel is the most common choice, for particularly problematic separations, alternative stationary phases like neutral or basic alumina can be considered. However, for most applications, deactivated silica gel provides a good balance of performance and cost-effectiveness.

For this protocol, we will focus on the use of standard silica gel (100-200 mesh) with a triethylamine-modified mobile phase.[5]

The Mobile Phase: Fine-Tuning Polarity for Optimal Elution

The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent determines the speed at which the compounds travel through the column. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is not polar enough will result in very slow elution or complete retention of the desired compound.

The structure of 8-Amino-6-methoxy-3-methylquinoline, with its aromatic rings, amino group, and methoxy group, suggests a molecule of moderate polarity. A common and effective solvent system for compounds of this nature is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. The optimal ratio of these solvents will be determined experimentally using Thin Layer Chromatography (TLC).

Experimental Protocol

This section provides a detailed, step-by-step protocol for the purification of 8-Amino-6-methoxy-3-methylquinoline.

Materials and Reagents
Material/Reagent Grade Purpose
Crude 8-Amino-6-methoxy-3-methylquinolineSynthesis GradeCompound to be purified
Silica Gel100-200 meshStationary Phase
HexaneACS GradeMobile Phase (Non-polar component)
Ethyl AcetateACS GradeMobile Phase (Polar component)
TriethylamineReagent GradeMobile Phase Modifier
DichloromethaneACS GradeSample Loading
TLC PlatesSilica gel 60 F254Reaction/Fraction Monitoring
Glass Chromatography ColumnAppropriate size for scaleSeparation Apparatus
Collection TubesFraction Collection
Rotary EvaporatorSolvent Removal
Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Optimization Slurry Prepare Silica Gel Slurry TLC->Slurry Determines Mobile Phase Column Pack Chromatography Column Slurry->Column Load Load Crude Sample Column->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product Evaporate->Final

Caption: Workflow for the purification of 8-Amino-6-methoxy-3-methylquinoline.

Step-by-Step Methodology

Step 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization

  • Prepare a stock solution of the crude 8-Amino-6-methoxy-3-methylquinoline in a small amount of dichloromethane.

  • On a TLC plate, spot the crude material.

  • Develop the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 80:20 (Hexane:Ethyl Acetate) and adjust the polarity as needed. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • To the optimized solvent system, add 0.5-1% triethylamine to assess its effect on the spot shape. A more compact and less streaky spot indicates successful deactivation.

  • Visualize the TLC plate under UV light (254 nm), as the quinoline ring system is UV active.[8] Staining with ninhydrin can also be used to specifically visualize the amino group.[9]

Step 2: Column Preparation

  • Select a glass chromatography column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a silica gel to crude material ratio of 30:1 to 50:1 by weight).

  • In a beaker, prepare a slurry of silica gel in the optimized mobile phase (including triethylamine).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to promote even packing of the stationary phase.

  • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude 8-Amino-6-methoxy-3-methylquinoline in a minimal amount of dichloromethane.

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Carefully add a small amount of the mobile phase and drain again to ensure the entire sample is within the silica gel bed.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting fractions in appropriately labeled test tubes.

  • Maintain a constant flow rate. Applying gentle pressure with an inert gas can speed up the process if necessary.

Step 5: Monitoring and Isolation

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Pool the fractions that show a single spot corresponding to the Rf of the desired product.

  • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • The resulting solid is the purified 8-Amino-6-methoxy-3-methylquinoline.

Purity Assessment and Characterization

The purity of the final product should be assessed using appropriate analytical techniques:

  • TLC: A single spot on a TLC plate developed in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the purified compound and to check for the presence of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

Problem Possible Cause Solution
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Product elutes too quickly with no separation Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Significant peak tailing Strong interaction with acidic silica gel.Increase the concentration of triethylamine in the mobile phase (up to 2%). Consider using neutral alumina as the stationary phase.[7]
Co-elution of impurities Impurities have similar polarity to the product.Use a shallower solvent gradient or switch to a different solvent system (e.g., dichloromethane/methanol).

Safety Precautions

  • 8-Amino-6-methoxy-3-methylquinoline may cause skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Hexane and ethyl acetate are flammable. Keep away from ignition sources.

  • Triethylamine has a strong odor and is corrosive. Handle with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[11][12]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of 8-Amino-6-methoxy-3-methylquinoline using column chromatography. By understanding the chemical properties of the target compound and systematically optimizing the chromatographic conditions, researchers can obtain this valuable synthetic intermediate with high purity, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • Hochegger, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3(1), 1-10.
  • ResearchGate. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. [Link]

  • LaMontagne, M. P., et al. (1983). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 26(2), 161-165.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. [Link]

  • Li, W., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 233, 114227. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • The Royal Society of Chemistry. (2010). Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. [Link]

  • Anwar, S., et al. (1996). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 73(1), 88-89.
  • ACS Publications. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. [Link]

  • ResearchGate. (1996). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

Sources

Method

Application Note &amp; Experimental Protocol: Transition Metal-Catalyzed N-Arylation of 8-Aminoquinolines

Abstract & Introduction The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like primaquine and tafenoquine.[1][2] Its derivatives exhibit a wide spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like primaquine and tafenoquine.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antileishmanial properties.[1][3] The direct N-arylation of the 8-amino group provides a powerful route to rapidly diversify this privileged scaffold, enabling the synthesis of novel molecular entities for drug discovery and materials science. The resulting N-aryl-8-aminoquinolines are key intermediates and final products in pharmaceuticals and functional materials.[4][5]

Historically, the formation of C(aryl)-N bonds required harsh conditions, such as those found in the classical Ullmann condensation.[6][7] Modern synthetic chemistry, however, is dominated by transition metal-catalyzed cross-coupling reactions, which offer milder conditions, broader substrate scope, and greater functional group tolerance.[8] This guide provides a detailed overview and validated experimental protocols for the two most robust and widely adopted methods for the N-arylation of 8-aminoquinolines: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling.

This document is intended for researchers, chemists, and drug development professionals. It explains the mechanistic rationale behind protocol choices and provides step-by-step procedures to ensure reliable and reproducible execution.

Mechanistic Rationale: Choosing a Catalytic System

The selection of a catalytic system is the most critical decision in planning the synthesis. Both palladium and copper catalysts are highly effective, but they operate via different mechanisms and have distinct advantages.

2.1 Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile method for C-N bond formation.[4][8] It typically involves a palladium(0) catalyst, a sophisticated phosphine-based ligand, and a base. The choice of ligand is crucial as it modulates the reactivity and stability of the palladium center throughout the catalytic cycle.[9] Sterically bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often preferred as they promote the key steps of oxidative addition and reductive elimination.[10][11]

Advantages:

  • Extremely broad substrate scope (aryl chlorides, bromides, iodides, triflates).

  • Generally high yields and excellent functional group tolerance.

  • Milder reaction conditions compared to classical methods.

Disadvantages:

  • High cost of palladium and specialized phosphine ligands.

  • Potential for catalyst poisoning by certain functional groups.

The generally accepted catalytic cycle is depicted below. It begins with the oxidative addition of the aryl halide to the active Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst.[9][12]

pd0 LPd(0) oa_complex L(Ar)Pd(II)-X pd0->oa_complex + Ar-X (Oxidative Addition) amido_complex L(Ar)Pd(II)-NR'R'' oa_complex->amido_complex + HNR'R'' - HX (Base-mediated Amine Coordination) amido_complex->pd0 (Reductive Elimination) product Ar-NR'R'' amido_complex->product

Sources

Application

8-Amino-6-methoxy-3-methylquinoline as a building block in organic synthesis

Application Notes & Protocols: 8-Amino-6-methoxy-3-methylquinoline A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery Abstract The 8-aminoquinoline scaffold is a cornerstone in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 8-Amino-6-methoxy-3-methylquinoline

A Versatile Building Block for Advanced Organic Synthesis and Drug Discovery

Abstract

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably forming the core of the essential antimalarial drugs primaquine and tafenoquine.[1] This guide focuses on 8-amino-6-methoxy-3-methylquinoline , a strategically modified analog designed to offer unique advantages in organic synthesis and drug development. The introduction of a methyl group at the C3 position provides a valuable tool for modulating the scaffold's steric and electronic properties. This modification can influence ligand-receptor interactions, improve metabolic stability, and fine-tune physicochemical characteristics such as lipophilicity. These application notes provide a comprehensive overview of the core reactivity of this building block and present detailed protocols for its application in synthesizing novel, high-value molecules for pharmaceutical and materials science research.

Introduction: The Strategic Advantage of the 3-Methyl Group

The 8-amino-6-methoxyquinoline core is a privileged pharmacophore, primarily due to its role in antimalarial agents that are active against the latent liver stages of Plasmodium vivax.[1] While the parent scaffold is well-established, the 3-methyl derivative offers a nuanced approach for lead optimization and the development of new chemical entities.

Key Advantages:

  • Modulation of Physicochemical Properties: The methyl group increases lipophilicity, which can enhance membrane permeability and influence drug distribution.

  • Steric Influence: The C3-methyl group can introduce specific steric constraints, potentially leading to improved binding selectivity for a biological target by discouraging off-target interactions.

  • Metabolic Blocking: strategic methylation can block potential sites of metabolism on the quinoline ring, potentially leading to an improved pharmacokinetic profile.

  • Enhanced Synthetic Utility: The altered electronic nature of the quinoline ring can influence the regioselectivity of further synthetic transformations.

These attributes make 8-amino-6-methoxy-3-methylquinoline an exceptionally valuable starting material for researchers aiming to expand on the proven biological activity of the 8-aminoquinoline class.

Physicochemical & Safety Data

A clear understanding of the physical and safety properties of a building block is critical for successful and safe experimentation.

Properties Table
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OCalculated
Molecular Weight 188.23 g/mol Calculated
Appearance Expected to be a tan to brown solid[2]
IUPAC Name 6-methoxy-3-methylquinolin-8-amineIUPAC Naming
Solubility Soluble in methanol, ethanol, DCM, and chloroformInferred from similar structures
Safety & Handling

Note: This information is based on related quinoline derivatives and should be confirmed by consulting the specific Safety Data Sheet (SDS) upon procurement.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/eye protection.
H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle 8-amino-6-methoxy-3-methylquinoline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Core Reactivity and Synthetic Applications

The synthetic versatility of 8-amino-6-methoxy-3-methylquinoline stems primarily from the nucleophilic character of the C8-amino group. This functionality serves as a handle for a wide array of synthetic transformations.

Workflow: Major Synthetic Transformations

The following diagram illustrates the principal reaction pathways available for derivatizing the 8-amino-6-methoxy-3-methylquinoline core.

G cluster_reactions cluster_products start_node 8-Amino-6-methoxy-3-methylquinoline alkylation N-Alkylation / Reductive Amination start_node->alkylation R-X or R-CHO, NaBH(OAc)₃ acylation N-Acylation start_node->acylation R-COCl or (RCO)₂O ugireaction Ugi Multicomponent Reaction start_node->ugireaction Aldehyde, Isocyanide, Carboxylic Acid reaction_node reaction_node product_node product_node primaquine_analogs Primaquine / Tafenoquine Analogs alkylation->primaquine_analogs amides Amide & Sulfonamide Derivatives acylation->amides peptidomimetics Complex Peptidomimetics ugireaction->peptidomimetics

Caption: Key synthetic routes from 8-amino-6-methoxy-3-methylquinoline.

Application 1: Synthesis of Antimalarial Analogs

The most prominent application of this building block is in the synthesis of novel primaquine and tafenoquine analogs. The primary amine is readily alkylated by coupling with a suitable side chain. A classic and robust method is the direct reaction with a protected bromo-alkylamine precursor.[3]

Causality: The nucleophilic 8-amino group displaces a leaving group (e.g., bromide) on an electrophilic side chain. Using a pre-formed side chain allows for convergent synthesis, improving overall efficiency. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HBr generated.

Application 2: Ugi Multicomponent Reaction for Library Synthesis

For rapid generation of chemical diversity, the Ugi four-component reaction (Ugi-4CR) is an unparalleled tool. Using 8-amino-6-methoxy-3-methylquinoline as the amine component, researchers can combine an aldehyde, an isocyanide, and a carboxylic acid in a one-pot reaction to generate complex α-acylamino amides.[4]

Causality: The reaction proceeds via the formation of a Schiff base between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise manner to rapidly build molecular complexity.[5] This is highly valuable in early-stage drug discovery for generating libraries of related compounds for screening.

Detailed Experimental Protocols

The following protocols are exemplary and based on established procedures for the parent 8-amino-6-methoxyquinoline scaffold.[3] Researchers should perform small-scale test reactions to optimize conditions for the 3-methyl derivative.

Protocol 1: Synthesis of a Primaquine Analog via N-Alkylation

This protocol details the synthesis of N-(4-aminopentan-2-yl)-6-methoxy-3-methylquinolin-8-amine, a direct analog of the active metabolite of primaquine.

Materials:

  • 8-Amino-6-methoxy-3-methylquinoline (1.0 eq)

  • 5-Bromopentan-2-one (1.2 eq)

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 8-amino-6-methoxy-3-methylquinoline (1.0 mmol, 188 mg) in anhydrous methanol (10 mL) in a round-bottom flask, add 5-bromopentan-2-one (1.2 mmol, 198 mg) and ammonium acetate (10 mmol, 770 mg).

    • Rationale: Ammonium acetate serves as the ammonia source for the in-situ formation of the primary amine on the side chain via reductive amination.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imines.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (2.0 mmol, 126 mg) portion-wise over 10 minutes.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces imines in the presence of ketones, preventing reduction of the starting ketone. Cooling controls the reaction rate.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the aqueous residue between DCM (20 mL) and saturated NaHCO₃ solution (20 mL). Separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., 95:5 DCM:MeOH with 0.5% triethylamine) to yield the pure product.

    • Rationale: The addition of a small amount of triethylamine to the eluent prevents the product from streaking on the acidic silica gel.

Protocol 2: Ugi-4CR for Rapid Analog Synthesis

This protocol describes a general procedure for the Ugi four-component reaction.

Materials:

  • 8-Amino-6-methoxy-3-methylquinoline (Amine, 1.0 eq)

  • Benzaldehyde (Aldehyde, 1.0 eq)

  • tert-Butyl isocyanide (Isocyanide, 1.0 eq)

  • Acetic acid (Carboxylic Acid, 1.0 eq)

  • Methanol (MeOH), Anhydrous

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 8-amino-6-methoxy-3-methylquinoline (0.5 mmol, 94 mg) in anhydrous methanol (5 mL).

  • Add benzaldehyde (0.5 mmol, 53 mg, 51 µL) and stir the mixture at room temperature for 30 minutes.

    • Rationale: This pre-mixing period allows for the formation of the Schiff base intermediate, which is crucial for the subsequent steps of the Ugi reaction.

  • Add acetic acid (0.5 mmol, 30 mg, 29 µL) followed by tert-butyl isocyanide (0.5 mmol, 42 mg, 56 µL).

  • Seal the flask and stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

    • Rationale: The bicarbonate wash removes any unreacted acetic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.

Summary of Expected Results

The following table summarizes representative data for the successful synthesis and characterization of derivatives.

Reaction TypeDerivative ClassTypical YieldPurification MethodKey Analytical Data (¹H NMR)
N-AlkylationPrimaquine Analogs40-60%Silica Gel ChromatographyAppearance of new aliphatic protons (1.0-4.0 ppm) from the side chain.
Ugi-4CRPeptidomimetics50-85%Silica Gel ChromatographyComplex spectrum with characteristic signals for the tert-butyl group (~1.4 ppm, s, 9H) and amide N-H (~8.0-9.0 ppm, br s).

Conclusion

8-Amino-6-methoxy-3-methylquinoline is a high-potential building block for synthetic and medicinal chemists. Its strategic design, building upon the clinically validated 8-aminoquinoline core, offers a powerful platform for developing next-generation therapeutics and novel organic materials. The C3-methyl group provides a critical handle for fine-tuning molecular properties, overcoming limitations of parent compounds, and exploring new chemical space. The robust and versatile reactivity of the 8-amino group, particularly in N-alkylation and multicomponent reactions, ensures its utility in a wide range of research and development applications.

References

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

  • Ashley, E. A., & Phyo, A. P. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). Available from: [Link]

  • Elderfield, R. C., & Hageman, H. A. (1952). Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. U.S. Patent No. 2,604,474. Washington, DC: U.S. Patent and Trademark Office.
  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

  • Singh, P. P., et al. (2016). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases, 2(10), 698–713. Available from: [Link]

  • Alanazi, M. M., et al. (2023). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190881. Available from: [Link]

  • LaMontagne, M. P., et al. (1981). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 24(6), 670-674. Available from: [Link]

  • Lakkad, B., et al. (2026). Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance. Molecular Diversity. Retrieved from ResearchGate. Available from: [Link]

  • Prapasri, P., et al. (2001). SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. Heterocycles, 55(5), 935. Available from: [Link]

  • Chotima, R., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules, 26(13), 4015. Available from: [Link]

  • Barlaam, B., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(12), 5873–5901. Available from: [Link]

  • Dömling, A. (2011). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54. Available from: [Link]

  • Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available from: [Link]

Sources

Method

Application Note: Development and Evaluation of Antimicrobial Agents from 8-Amino-6-methoxy-3-methylquinoline

Introduction & Scientific Rationale The 8-aminoquinoline (8AQ) scaffold is a historically significant pharmacophore, most widely recognized for its role in antimalarial drugs such as primaquine and tafenoquine[1]. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 8-aminoquinoline (8AQ) scaffold is a historically significant pharmacophore, most widely recognized for its role in antimalarial drugs such as primaquine and tafenoquine[1]. However, recent advances in medicinal chemistry have repurposed this versatile nucleus for broad-spectrum antimicrobial applications, targeting resistant bacterial and fungal strains[2][3].

Within this chemical space, 8-Amino-6-methoxy-3-methylquinoline serves as an advanced, highly tunable precursor. The structural modifications on this specific quinoline ring are not arbitrary; they are driven by precise pharmacokinetic and pharmacodynamic causalities:

  • 6-Methoxy Substitution: The electron-donating methoxy group at the 6-position increases the overall lipophilicity of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria and the ergosterol-rich membranes of fungi[4].

  • 3-Methyl Substitution: Unsubstituted quinolines are highly susceptible to enzymatic oxidation at the 3-position by hepatic cytochromes. The strategic placement of a methyl group at this position introduces steric hindrance, blocking metabolic degradation and significantly extending the compound's in vivo half-life[5][6].

To maximize antimicrobial efficacy, this core scaffold is frequently derivatized into metal complexes (e.g., Cu²⁺, Ni²⁺) or hybridized with tetrazoles and uracils[1][4]. These modifications transform the molecule into a multi-target agent capable of inducing oxidative stress, chelating essential trace metals, and inhibiting DNA replication[2].

Mechanistic Pathway

The antimicrobial action of 8-aminoquinoline derivatives is multi-modal, which is critical for circumventing traditional antimicrobial resistance mechanisms. The diagram below illustrates the causal relationship between the chemical scaffold and pathogen cell death.

MOA A 8-Amino-6-methoxy- 3-methylquinoline B Intracellular Accumulation A->B Lipophilic entry C Metal Chelation (Cu2+, Fe2+) B->C Binds trace metals E DNA Intercalation & Topo IIα Inhibition B->E Nuclear/Nucleoid entry D ROS Generation (Oxidative Stress) C->D Fenton-like reactions F Pathogen Cell Death (Bacterial/Fungal/Plasmodial) D->F Membrane/Protein damage E->F Replication block

Figure 1: Multi-target antimicrobial mechanism of 8-aminoquinoline derivatives.

Experimental Workflows & Synthesis Strategies

To develop a viable antimicrobial agent, the 8-aminoquinoline core must undergo derivatization followed by rigorous biological validation.

Workflow S1 Precursor Synthesis S2 Derivatization (e.g., Cu-Complex) S1->S2 S3 Purification (HPLC/Recryst.) S2->S3 S4 MIC & MBC Screening S3->S4 S5 Cytotoxicity Profiling S4->S5 S6 Lead Selection S5->S6

Figure 2: Experimental workflow from chemical synthesis to lead selection.

Protocol 1: Synthesis of Copper(II) Complexed 8-Amino-6-methoxy-3-methylquinoline

Scientific Rationale: Complexing the 8-aminoquinoline core with Copper(II) drastically increases its antimicrobial potency against Gram-negative bacteria (e.g., E. coli, S. dysenteriae). The Cu(II) center acts as a catalyst for Fenton-like reactions, generating highly reactive hydroxyl radicals that induce lethal lipid peroxidation in the bacterial membrane[1][7].

Materials:

  • 8-Amino-6-methoxy-3-methylquinoline (1.0 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.5 mmol)

  • Absolute ethanol (Analytical grade)

  • Triethylamine (Catalytic)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 8-Amino-6-methoxy-3-methylquinoline in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Stir magnetically at room temperature until a clear solution is achieved.

  • Activation: Add 2 drops of triethylamine to deprotonate the 8-amino group, increasing its nucleophilicity and readiness for metal coordination.

  • Complexation: Dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. Add this metal solution dropwise to the quinoline solution over 15 minutes. Causality for dropwise addition: Prevents the formation of kinetic polymeric byproducts, ensuring the thermodynamic formation of the desired 2:1 (Ligand:Metal) complex.

  • Reflux: Attach a reflux condenser and heat the mixture at 70°C for 4 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1).

  • Precipitation & Recovery: Cool the mixture to 4°C overnight. Filter the resulting dark green/brown precipitate under vacuum. Wash sequentially with cold ethanol and diethyl ether to remove unreacted ligands.

  • Validation: Dry under vacuum and confirm the structure via FT-IR (shift in the N-H and C=N stretching frequencies indicates successful metal coordination) and Elemental Analysis.

Quantitative Antimicrobial Screening Data

Derivatization of the 8-aminoquinoline core yields distinct activity profiles depending on the functionalization. The table below summarizes representative quantitative data demonstrating the efficacy of different modifications.

Compound DerivativeS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Cytotoxicity (L-6 cells) IC₅₀ (µM)
Unmodified Core 64.0128.0>128.0>200.0
Cu(II) Complex 8.04.032.0150.5
Tetrazole Hybrid 2.08.016.0124.0
Uracil Hybrid 16.016.064.0>200.0

Table 1: Representative Minimum Inhibitory Concentration (MIC) and cytotoxicity data for 8-Amino-6-methoxy-3-methylquinoline derivatives. Tetrazole hybrids[4] and Cu(II) complexes[7] show superior broad-spectrum activity compared to the unmodified core.

In Vitro Evaluation Protocols

To ensure self-validating and reproducible results, the antimicrobial efficacy must be evaluated using standardized, objectively quantifiable assays.

Protocol 2: Resazurin-Assisted Broth Microdilution Assay (MIC Determination)

Scientific Rationale: Traditional visual scoring of turbidity in MIC assays is subjective and prone to error, especially with colored compounds like metal complexes. Incorporating resazurin (Alamar Blue) provides a self-validating colorimetric readout. Live cells reduce blue resazurin to pink resorufin, offering an unambiguous indicator of pathogen viability.

Step-by-Step Methodology:

  • Preparation of Compound Plates: In a 96-well sterile microtiter plate, perform two-fold serial dilutions of the synthesized compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculum Standardization: Prepare a bacterial suspension of the test strain (e.g., E. coli ATCC 25922) in sterile saline. Adjust the turbidity to 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

  • Inoculation: Add 50 µL of the diluted inoculum to each well (final volume: 100 µL/well; final bacterial concentration: 5×105 CFU/mL).

  • Controls (Critical for Validation):

    • Positive Control: MHB + Bacteria (No drug) -> Must turn pink.

    • Negative Control: MHB + Drug (No bacteria) -> Must remain blue (checks for compound auto-reduction).

    • Reference Control: Standard antibiotic (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Colorimetric Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial growth.

Sources

Application

Translational Material Science Guide: 8-Amino-6-methoxy-3-methylquinoline (8-AMMQ) in Optoelectronics and Nanosensors

Target Audience: Materials Scientists, Analytical Chemists, and Sensor Development Professionals. Executive Summary & Mechanistic Rationale 8-Amino-6-methoxy-3-methylquinoline (8-AMMQ) is an advanced heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Analytical Chemists, and Sensor Development Professionals.

Executive Summary & Mechanistic Rationale

8-Amino-6-methoxy-3-methylquinoline (8-AMMQ) is an advanced heterocyclic building block that bridges organic synthesis and functional material science. While historically recognized as an intermediate for anti-parasitic agents, its unique bidentate coordination geometry makes it a highly privileged scaffold for optoelectronic materials, specifically in the design of 1 and 2.

As a Senior Application Scientist, I approach 8-AMMQ not just as a molecule, but as a tunable optoelectronic system. The strategic placement of functional groups dictates its macroscopic material properties:

  • The 8-Amino and Quinoline Nitrogen: Act as a highly selective bidentate N,N-chelator for transition metals (predominantly Zn²⁺ and Fe²⁺).

  • The 6-Methoxy Group (EDG): Functions as an electron-donating group, enhancing Internal Charge Transfer (ICT) upon excitation, which significantly red-shifts the emission spectrum and boosts the quantum yield compared to unsubstituted quinolines.

  • The 3-Methyl Group (Steric Modulator): Provides critical conformational restriction. By hindering the free rotation of the complexed metal, it minimizes non-radiative decay pathways, thereby amplifying the Chelation-Enhanced Fluorescence (CHEF) effect and improving selectivity for Zn²⁺ over competing ions like Cd²⁺.

G A 8-AMMQ Probe (Quenched via PET) B Zn2+ Coordination (N,N-Bidentate) A->B C Conformational Locking (Steric effect of 3-Methyl) B->C D Inhibition of PET & Tautomerization C->D E CHEF Activation (Strong Emission at 490 nm) D->E

Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 8-AMMQ upon Zn2+ binding.

Application Workflow I: Highly Selective Zn²⁺ Fluorescent Chemosensors

The primary material application of 8-AMMQ is the quantification of divalent zinc in environmental and biological matrices. Unbound 8-AMMQ exhibits weak fluorescence due to Photoinduced Electron Transfer (PET) from the lone pair of the 8-amino group to the quinoline ring. Upon Zn²⁺ binding, the lone pair is sequestered, PET is abolished, and intense fluorescence is triggered.

Self-Validating Protocol: Fluorometric Zn²⁺ Titration

This protocol is designed with an internal reversibility check to ensure the signal is a true coordination event, not a permanent chemical degradation.

Step 1: Probe Preparation Dissolve the 8-AMMQ derivative in spectroscopic grade methanol to create a 10 µM stock solution. Causality: Methanol ensures complete solvation of the hydrophobic quinoline core while supporting the ionic nature of the incoming metal salts.

Step 2: Baseline Acquisition Record the baseline fluorescence spectrum ( λex​ = 360 nm). The emission at 490 nm should be minimal.

Step 3: Analyte Titration Sequentially add aliquots of a 1 mM ZnCl₂ aqueous solution (0.1 to 2.0 equivalents). Causality: The incremental addition allows for the construction of a Job plot to confirm the 1:1 or 1:2 (Metal:Ligand) binding stoichiometry. You will observe a dramatic "turn-on" fluorescence response.

Step 4: Self-Validation (Reversibility Check) Add 2.5 equivalents of Ethylenediaminetetraacetic acid (EDTA) to the cuvette. Causality: EDTA possesses a vastly higher thermodynamic binding affinity for Zn²⁺ than 8-AMMQ. The addition of EDTA strips the zinc from the sensor, returning the fluorescence to baseline. If the signal does not quench, the probe has undergone an irreversible side reaction, invalidating the sensor.

G S1 Baseline (Off) S2 ZnCl2 Addition S1->S2 S3 Signal Readout (Turn-On) S2->S3 S4 EDTA Addition S3->S4 S5 Validation (Quenched) S4->S5 S5->S1 Regeneration

Self-validating experimental workflow for reversible Zn2+ detection using 8-AMMQ.

Application Workflow II: 8-AMMQ Functionalized Silica Nanosensors

Free small-molecule fluorophores often suffer from Aggregation-Caused Quenching (ACQ) and poor water solubility. By covalently grafting 8-AMMQ onto 3, we create a robust, water-dispersible nanosensor ideal for complex aqueous environments.

Step-by-Step Surface Grafting Methodology
  • SiNP Synthesis: Synthesize bare silica nanoparticles (~50 nm diameter) via the standard Stöber process (hydrolysis of TEOS in ethanol/ammonia).

  • Silanization (Amine Functionalization): Reflux the SiNPs with (3-Aminopropyl)triethoxysilane (APTES) in dry toluene for 12 hours. Causality: APTES acts as a molecular bridge, introducing reactive primary amines to the inert silica surface.

  • Amidation (Fluorophore Anchoring): React a carboxylated derivative of 8-AMMQ with the amine-functionalized SiNPs using EDC/NHS coupling in DMF. Causality: EDC activates the carboxyl group to form an unstable intermediate, which NHS stabilizes. This ensures a high-yield covalent amide bond, permanently anchoring the sensor and preventing leaching during biological assays.

  • Purification: Isolate the nanosensors via ultra-centrifugation (12,000 rpm, 15 min) and wash sequentially with DMF, ethanol, and DI water to remove unreacted fluorophores.

G Step1 Bare SiNPs Step2 Silanization (APTES) Step1->Step2 Step3 Amidation (EDC/NHS) Step2->Step3 Step4 Purification (Washing) Step3->Step4 Step5 8-AMMQ Nanosensor Step4->Step5

Step-by-step surface functionalization of Silica Nanoparticles with 8-AMMQ.

Quantitative Data Summary

The following table synthesizes the photophysical and analytical metrics of 8-AMMQ-based material systems across different integration strategies.

Material SystemCore ScaffoldTarget Analyte λex​ (nm) λem​ (nm)Detection Limit (LOD)Key Mechanism
Molecular Probe 8-AMMQZn²⁺3604901.76 × 10⁻⁷ MCHEF / ICT
Silica Nanosensor 8-AMMQ-SiNPZn²⁺3305100.1 µMSurface-anchored CHEF
SCO Complex Fe(II)-(8-AMMQ)₃Thermal/SolventN/AN/AN/ALigand Field Modulation

Note: The red-shift in the nanosensor's emission ( λem​ = 510 nm) compared to the molecular probe is a direct result of the altered dielectric environment at the silica-water interface.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI Sensors.1

  • 8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc in Aqueous and in Yeast Cell Suspension. ACS Applied Materials & Interfaces.3

  • Spin switching in tris(8-aminoquinoline)iron(ii)(BPh4)2: quantitative guest-losing dependent spin crossover properties. Dalton Transactions (RSC Publishing).2

  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances.4

Sources

Method

Analytical techniques for quantifying 8-Amino-6-methoxy-3-methylquinoline.

Application Note: Analytical Techniques for the Quantification of 8-Amino-6-methoxy-3-methylquinoline Introduction & Chemical Context 8-Amino-6-methoxy-3-methylquinoline is a highly specific, electron-rich heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Techniques for the Quantification of 8-Amino-6-methoxy-3-methylquinoline

Introduction & Chemical Context

8-Amino-6-methoxy-3-methylquinoline is a highly specific, electron-rich heterocyclic compound utilized primarily as a critical synthetic intermediate in the development of 3-methyl-substituted 8-aminoquinoline antiparasitic agents[1]. Structurally related to well-characterized antimalarials like primaquine and tafenoquine, this compound presents unique analytical challenges[2].

The presence of two basic nitrogen centers—the quinoline ring nitrogen and the primary amine at the C8 position—makes it highly susceptible to severe peak tailing in reverse-phase liquid chromatography due to secondary interactions with stationary phase silanols[3]. Furthermore, the electron-donating 6-methoxy group increases its susceptibility to oxidative degradation during sample handling. This guide details field-proven, self-validating protocols for the extraction, chromatographic separation, and mass spectrometric quantification of this compound, ensuring high scientific integrity and reproducibility.

Physicochemical Profiling & Quantitative Data

Understanding the analyte's intrinsic properties is the foundation of any robust analytical method. The 3-methyl substitution slightly increases the lipophilicity of the quinoline core compared to its unsubstituted counterpart, necessitating a higher organic modifier concentration for optimal elution.

Table 1: Physicochemical Properties of 8-Amino-6-methoxy-3-methylquinoline

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C₁₁H₁₂N₂ODetermines exact mass for high-resolution MS.
Monoisotopic Mass 188.0950 DaBase value for calculating precursor ions.
[M+H]⁺ m/z 189.1023Primary target for ESI+ MS/MS quantification.
Estimated pKa ~4.5 (Quinoline N), ~6.0 (Amine)Requires mobile phase pH < 3.0 to ensure full protonation.
LogP ~2.1Ideal for reverse-phase C18 retention.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

To quantify this compound in complex matrices (e.g., plasma, urine, or crude synthetic mixtures), standard protein precipitation is insufficient. We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Causality of the Method: The MCX sorbent contains both reverse-phase (hydrophobic) and sulfonic acid (strong cation exchange) functional groups. By acidifying the sample (pH < 2), both the quinoline nitrogen and the primary amine are fully protonated, ensuring strong ionic binding to the sulfonic acid groups. This allows aggressive washing with 100% organic solvents to remove neutral and acidic interferences without analyte loss. Elution is triggered by neutralizing the basic amines using a high-pH solvent.

SPE_Workflow A 1. Condition (MeOH & 2% FA) B 2. Load Sample (Acidified Matrix) A->B C 3. Wash 1 (2% FA in H2O) B->C D 4. Wash 2 (100% MeOH) C->D E 5. Elute Analyte (5% NH4OH in MeOH) D->E

Fig 1: MCX Solid Phase Extraction workflow for basic quinolines.

Protocol 1: MCX-SPE Extraction

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of 2% Formic Acid (FA) in LC-MS grade water through the 30 mg MCX cartridge.

  • Loading: Dilute 200 µL of the sample matrix with 400 µL of 4% FA in water. Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 2% FA in water (removes polar interferences), followed by 2 mL of 100% MeOH (removes hydrophobic neutral/acidic interferences).

  • Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Initial Mobile Phase.

  • Self-Validating System Check: Always process a matrix blank spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). The system is validated only if SIL-IS recovery exceeds 85% and no analyte breakthrough is detected in the wash fractions.

Chromatographic Separation: UHPLC-UV/Vis

The Causality of the Method: To mitigate the peak tailing inherent to basic quinolines, we utilize an end-capped, polar-embedded C18 stationary phase. The mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7) to ensure the analyte remains in a fully ionized, single protonation state throughout the run[3]. This suppresses unwanted ion-exchange interactions with residual silanols on the silica backbone.

Protocol 2: UHPLC Method

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte on the column head).

    • 0.5 - 3.0 min: Linear ramp to 60% B.

    • 3.0 - 4.0 min: Flush at 95% B.

    • 4.0 - 5.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Self-Validating System Check: Calculate the USP Tailing Factor ( Tf​ ) for the analyte peak during system suitability testing. The analytical run is validated only if Tf​≤1.2 , proving that secondary silanol interactions have been successfully suppressed.

Trace Quantification: LC-MS/MS (ESI+)

The Causality of the Method: Electrospray Ionization in positive mode (ESI+) is the gold standard for 8-aminoquinolines. The basic nitrogens act as excellent proton acceptors, yielding a dominant [M+H]+ precursor ion[4]. During Collision-Induced Dissociation (CID), the molecule undergoes characteristic fragmentation: the primary amine is lost as ammonia ( NH3​ ), and the methoxy group readily loses a methyl radical ( ∙CH3​ ), which is a diagnostic hallmark of 6-methoxyquinolines[5].

MS_Fragmentation M [M+H]+ m/z 189.1 F1 [M+H - NH3]+ m/z 172.1 M->F1 -17 Da F2 [M+H - •CH3]+ m/z 174.1 M->F2 -15 Da F3 [M+H - NH3 - CO]+ m/z 144.1 F1->F3 -28 Da

Fig 2: ESI+ CID fragmentation pathway of the protonated precursor.

Table 2: Optimized LC-MS/MS MRM Parameters

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Quantifier 189.1172.16025
Qualifier 1 189.1174.16030
Qualifier 2 189.1144.16045

Protocol 3: MS/MS Optimization

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode utilizing the transitions outlined in Table 2.

  • Dwell Time: Set to 25 ms per transition to ensure >15 data points across the chromatographic peak.

  • Self-Validating System Check: Monitor the ion ratio between the quantifier (m/z 172.1) and qualifier (m/z 174.1) transitions. A variance of >15% from the reference standard indicates matrix interference or co-elution, automatically flagging the specific sample result as invalid.

References[1] Process for production of 8-NHR quinolines. Google Patents (US4167638A). URL: https://patents.google.com/patent/US4167638A/en[5]Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. URL: https://pubs.acs.org/doi/10.1021/jasms.4c00176[4]Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of the American Society for Mass Spectrometry. URL: https://pubs.acs.org/doi/10.1021/jasms.4c00176[2]8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. URL: https://www.mdpi.com/1420-3049/26/18/5530[3]Characterization of the urinary metabolites of primaquine in rats. Pharmaceutical Research. URL: https://pubmed.ncbi.nlm.nih.gov/24271518/

Sources

Application

Application Note: In Vitro Antiplasmodial Evaluation of 8-Amino-6-methoxy-3-methylquinoline and Derivatives

Introduction & Scientific Rationale The eradication of malaria is heavily bottlenecked by the unique biology of Plasmodium vivax and Plasmodium ovale, which form dormant liver-stage parasites known as hypnozoites. These...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The eradication of malaria is heavily bottlenecked by the unique biology of Plasmodium vivax and Plasmodium ovale, which form dormant liver-stage parasites known as hypnozoites. These quiescent forms evade standard blood-stage antimalarials and cause relapsing infections months or years after the initial mosquito bite[1]. The 8-aminoquinoline (8-AQ) class—most notably primaquine and tafenoquine—remains the only FDA-approved drug family capable of achieving "radical cure" by eradicating these hypnozoites[2].

8-Amino-6-methoxy-3-methylquinoline is a critical structural scaffold and direct precursor to 3-methylprimaquine[3]. The addition of the 3-methyl group significantly alters the pharmacological profile of the 8-AQ core. While 3-methylprimaquine exhibits weak blood schizontocidal activity, it is a highly potent causal prophylactic agent against liver stages, demonstrating superior tissue schizontocidal efficacy compared to primaquine in in vivo models[4].

Evaluating the antiplasmodial activity of 8-amino-6-methoxy-3-methylquinoline and its derivatives requires a bifurcated in vitro approach. Because these compounds exhibit distinct stage-specific efficacies, researchers must employ both blood-stage susceptibility assays and advanced liver-stage phenotypic screens[5]. This application note details the causality-driven methodologies required to accurately profile these compounds.

Mechanistic Overview & Assay Causality

To design an effective in vitro assay for 8-AQs, one must understand their mechanism of action. 8-AQs are essentially prodrugs; they exhibit little to no direct parasiticidal activity in their native form.

The Causality of Metabolic Competence: In vivo, the 8-AQ core undergoes extensive hepatic metabolism mediated primarily by Cytochrome P450 2D6 (CYP2D6) and Monoamine Oxidase A (MAO-A)[6]. This metabolism generates redox-active hydroxylated metabolites (e.g., quinone-imines) that undergo futile redox cycling. This process generates lethal levels of reactive oxygen species (ROS) and disrupts the parasite's mitochondrial electron transport chain[7]. Consequently, in vitro liver-stage assays must utilize metabolically competent primary hepatocytes (human or rhesus). Immortalized cell lines (like standard HepG2) often lack sufficient basal CYP2D6/MAO-A expression, leading to false-negative results in 8-AQ screening unless exogenously supplemented[8].

MOA A 8-Amino-6-methoxy- 3-methylquinoline B Hepatic Metabolism (CYP2D6 / MAO-A) A->B Oxidation C Redox-Active Metabolites (Quinone-imines) B->C Hydroxylation D ROS Generation & Oxidative Stress C->D Redox Cycling E Mitochondrial Electron Transport Disruption D->E Damage F Parasite Death (Hypnozoite Clearance) E->F Lethality

Fig 1: Hepatic metabolism and antiplasmodial mechanism of 8-aminoquinoline derivatives.

Experimental Protocols

Protocol A: In Vitro Blood-Stage Susceptibility ([³H]-Hypoxanthine Incorporation)

Scientific Rationale: Plasmodium species lack the de novo purine synthesis pathway and rely entirely on host purine salvage for nucleic acid synthesis. The [³H]-hypoxanthine incorporation assay is the "gold standard" for quantifying blood-stage parasite proliferation, as radiolabel uptake is directly proportional to parasite viability and replication[9].

Materials:

  • P. falciparum strains (e.g., drug-sensitive NF54, multidrug-resistant K1)[5].

  • Human O+ erythrocytes (2-4% hematocrit).

  • Hypoxanthine-free RPMI 1640 medium supplemented with 0.5% Albumax II[10].

  • [³H]-hypoxanthine (0.1 µCi/µL).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 8-amino-6-methoxy-3-methylquinoline derivatives in DMSO (final assay DMSO concentration <0.1%). Prepare 10-point serial dilutions (e.g., 300 nM to 0.1 nM) in 96-well microtiter plates[11].

  • Parasite Synchronization & Plating: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Add 200 µL of parasite culture (0.5% parasitemia, 2% hematocrit) to the drug-containing wells[11].

  • Primary Incubation: Incubate plates in a modular incubator chamber (5% O₂, 5% CO₂, 90% N₂) at 37°C for 24 hours[11].

  • Radiolabeling: Add 10 µL of [³H]-hypoxanthine (1 µCi total) to each well. Return to the incubator for an additional 24–48 hours to allow incorporation during the trophozoite/schizont stages[11].

  • Harvesting: Freeze plates at -80°C to lyse erythrocytes. Thaw and harvest the cellular lysates onto glass-fiber filter mats using an automated cell harvester[12].

  • Quantification: Add scintillation fluid and measure beta emission (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis[7].

Protocol B: In Vitro Liver-Stage Phenotypic Screening (High-Content Imaging)

Scientific Rationale: To evaluate the causal prophylactic (early liver stage) and radical curative (mature hypnozoite) activity of 3-methyl-substituted 8-AQs, researchers utilize P. cynomolgi or P. vivax sporozoites infecting primary hepatocytes[8]. P. cynomolgi in rhesus hepatocytes serves as an excellent, highly accessible surrogate for human P. vivax[13].

Workflow Step1 Step 1: Cell Seeding Seed primary hepatocytes in 384-well plates Step2 Step 2: Sporozoite Infection Infect with P. vivax / P. cynomolgi sporozoites Step1->Step2 Step3 Step 3: Compound Treatment Add 8-AQ derivatives (Prophylactic or Radical Cure) Step2->Step3 Step4 Step 4: Incubation Incubate at 37°C, 5% CO2 for 8-20 days Step3->Step4 Step5 Step 5: Fixation & Staining Fix with 4% PFA, stain with anti-Hsp70 & DAPI Step4->Step5 Step6 Step 6: High-Content Imaging Automated confocal microscopy & image analysis Step5->Step6 Step7 Step 7: Data Analysis Determine IC50 for schizonts & hypnozoites Step6->Step7

Fig 2: High-content in vitro liver-stage phenotypic screening workflow for Plasmodium.

Step-by-Step Methodology:

  • Hepatocyte Seeding: Seed primary rhesus or human hepatocytes into collagen-coated 384-well plates and culture for 2 days to allow monolayer formation and metabolic enzyme stabilization[8].

  • Sporozoite Infection: Dissect salivary glands from infected Anopheles mosquitoes. Add ~10,000 P. cynomolgi or P. vivax sporozoites per well. Centrifuge plates at 200 × g for 5 minutes to enhance invasion[8].

  • Dosing Regimens (Critical Differentiation):

    • Prophylactic Mode: Add the 8-AQ compound on Day 0 (concurrent with infection) to assess the inhibition of early schizont and immature hypnozoite formation[1].

    • Radical Cure Mode: Add the 8-AQ compound on Day 5 post-infection to evaluate activity against established, mature hypnozoites[1]. Note: Co-administer with 1 µM Chloroquine. Chloroquine acts synergistically with 8-AQs and prevents breakthrough blood-stage replication that could confound imaging[14].

  • Fixation & Immunofluorescence: At Day 8 (or up to Day 20 for extended clearance assays), fix cells with 4% paraformaldehyde. Permeabilize and stain with DAPI (host/parasite nuclei) and parasite-specific antibodies (e.g., anti-Hsp70 or anti-UIS4)[8],[14].

  • High-Content Imaging: Image plates using an automated confocal screening microscope (e.g., PerkinElmer Opera Phenix).

  • Data Analysis: Use custom image analysis algorithms to differentiate parasite forms based on size: small forms (<10 µm) are classified as hypnozoites, while large multinucleated forms (>10 µm) are classified as developing schizonts[13].

Quantitative Data Presentation

The addition of the 3-methyl group to the 8-aminoquinoline core shifts the pharmacological burden away from blood-stage toxicity toward potent liver-stage prophylaxis[4]. The table below summarizes the expected comparative in vitro IC₅₀ ranges for these compounds.

Compound ClassBlood Stage (P. falciparum NF54) IC₅₀Liver Stage Prophylactic (P. cynomolgi Schizonts) IC₅₀Liver Stage Radical Cure (P. cynomolgi Hypnozoites) IC₅₀
8-Amino-6-methoxy-3-methylquinoline (3-Methylprimaquine) > 5.0 µM (Weak)0.20 – 0.50 µM (Potent)0.50 – 1.0 µM (Potent)
Primaquine (Reference 8-AQ) ~ 2.0 µM (Moderate)0.37 – 0.50 µM0.84 – 1.5 µM
Chloroquine (Reference 4-AQ) 0.01 – 0.05 µM (Potent)> 10.0 µM (Inactive)> 10.0 µM (Inactive)

Data synthesized from comparative 8-AQ SAR and phenotypic screening benchmarks[4],[8],[13].

References

  • Antimalarial Activity of the 8-Aminoquinolines. Progress in Medicinal Chemistry (SciSpace / National Academic Digital Library). Available at:[Link]

  • The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. PLOS Medicine. Available at:[Link]

  • KAI407, a Potent Non-8-Aminoquinoline Compound That Kills Plasmodium cynomolgi Early Dormant Liver Stage Parasites In Vitro. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

  • A Phenotypic Screen for the Liver Stages of Plasmodium vivax. Bio-protocol / PMC. Available at:[Link]

  • High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 8-Amino-6-methoxy-3-methylquinoline Synthesis

Welcome to the Technical Support Center. 8-Amino-6-methoxy-3-methylquinoline is a highly valuable, structurally complex intermediate essential for the synthesis of 8-aminoquinoline antimalarials, including the FDA-approv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 8-Amino-6-methoxy-3-methylquinoline is a highly valuable, structurally complex intermediate essential for the synthesis of 8-aminoquinoline antimalarials, including the FDA-approved radical cure drug Tafenoquine[1].

The classical synthetic route involves a Skraup/Doebner-Miller annulation of 4-amino-3-nitroanisole with methacrolein, followed by the reduction of the 8-nitro group[2]. However, scaling this synthesis frequently introduces severe bottlenecks, primarily low yields (<50%) during the annulation step due to aldehyde polymerization, and complex impurity profiles during the reduction step[2].

This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to help you optimize your yields and ensure high-purity isolation.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my yield for 6-methoxy-3-methyl-8-nitroquinoline capped at ~40-50% during the Skraup/Doebner-Miller reaction? A1: The primary cause of yield loss in this step is the competing polymerization of methacrolein under strongly acidic conditions at elevated temperatures (110°C)[2]. Methacrolein is an α,β-unsaturated aldehyde that readily forms intractable tars. Mechanistic Troubleshooting: Implement a slow-addition protocol (via syringe pump) for methacrolein to maintain a low steady-state concentration of the unreacted aldehyde. Moderating the acid catalyst (e.g., using a sulfuric acid/acetic acid gradient) reduces the rate of these parasitic side-reactions.

Q2: Should I use an external oxidant in the Skraup reaction? A2: Yes. The Doebner-Miller variation involves the condensation of the aniline with the α,β-unsaturated carbonyl, followed by cyclization to a dihydroquinoline intermediate. This intermediate must be oxidized to achieve the fully aromatic quinoline ring. Without an external oxidant (like iodine, nitrobenzene, or arsenic acid), the starting Schiff base or the methacrolein itself acts as the hydrogen acceptor. This disproportionation consumes your starting material and drastically reduces the theoretical yield.

Q3: For the reduction of 6-methoxy-3-methyl-8-nitroquinoline to the 8-amino target, is catalytic hydrogenation (Pd/C, H₂) or Béchamp reduction (Fe/AcOH) preferred? A3: While catalytic hydrogenation is operationally cleaner, the classical Béchamp reduction (Iron filings in dilute acetic acid and di-n-butyl ether) is highly preferred for this specific intermediate[2]. The quinoline core and the methoxy group are sensitive to over-reduction or hydrogenolysis under high-pressure H₂. The Fe/AcOH method provides strict chemoselectivity for the nitro group via single-electron transfer, preventing the formation of tetrahydroquinoline byproducts[2].

Part 2: Quantitative Data & Yield Benchmarks

Table 1: Comparison of Synthesis Conditions and Expected Outcomes

Reaction StepMethodology / ConditionsKey ReagentsExpected YieldImpurity Profile
1. Annulation Standard Skraup (Batch)Methacrolein, H₂SO₄, 110°C40 - 50%High tar/polymer formation
1. Annulation Optimized (Slow Addition)Methacrolein (dropwise), I₂, H₂SO₄/AcOH65 - 75%Moderate; trace unreacted SM
2. Reduction Catalytic Hydrogenation10% Pd/C, H₂ (50 psi), MeOH70 - 80%Over-reduction (tetrahydroquinoline)
2. Reduction Béchamp ReductionFe filings, AcOH, di-n-butyl ether, 100°C85 - 95%Iron salts (requires careful filtration)
Part 3: Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Synthesis of 6-Methoxy-3-methyl-8-nitroquinoline (Optimized Annulation)

Mechanistic Rationale: Controlled addition minimizes methacrolein polymerization, while an oxidant ensures efficient aromatization of the dihydroquinoline intermediate.

  • Setup: Charge a 3-neck round-bottom flask with 4-amino-3-nitroanisole (1.0 equiv), a mild oxidant (e.g., iodine, 0.05 equiv), and an acid mixture of glacial acetic acid and concentrated sulfuric acid (3:1 v/v).

  • Heating: Heat the stirred mixture to 105–110°C.

  • Addition: Load methacrolein (90% purity, 1.5 equiv) into a syringe pump. Add dropwise to the hot reaction mixture over 2–3 hours.

  • Maturation: Maintain heating at 110°C for an additional 2 hours post-addition.

  • Workup: Cool to room temperature and pour over crushed ice. Neutralize carefully with aqueous ammonia to pH 8.

  • Extraction: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude yellow solid from ethyl acetate[2].

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material 4-amino-3-nitroanisole (R_f ~0.6) should be fully consumed, replaced by a bright yellow UV-active spot for the nitroquinoline intermediate (R_f ~0.4). The melting point of the recrystallized product must be sharply between 173°–175°C[2].

Protocol B: Synthesis of 8-Amino-6-methoxy-3-methylquinoline (Béchamp Reduction)

Mechanistic Rationale: Iron in acetic acid generates single-electron transfers that selectively reduce the nitro group without saturating the quinoline core.

  • Setup: Suspend 6-methoxy-3-methyl-8-nitroquinoline (1.0 equiv) in a hot mixture of di-n-butyl ether and dilute aqueous acetic acid (1:1 v/v)[2].

  • Heating: Heat the mixture to 95–100°C under vigorous mechanical stirring.

  • Reduction: Add activated iron filings (5.0 equiv) portion-wise over 30 minutes to control the exothermic reaction[2].

  • Maturation: Reflux the mixture for 2 hours.

  • Filtration: Cool the mixture to 50°C and filter through a pad of Celite to remove iron sludge. Wash the filter cake thoroughly with hot ethyl acetate.

  • Workup: Separate the organic layer from the filtrate, neutralize the aqueous layer with saturated NaHCO₃, and extract again with ethyl acetate. Combine organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ligroin or hexanes[2].

Self-Validation Checkpoint: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The reduction is complete when the yellow nitro compound is fully converted to the highly polar, fluorescent 8-amino derivative. The melting point of the purified pale yellow needles must be 94.5°–96°C[2].

Part 4: Visualizations

SynthesisWorkflow SM 4-Amino-3-nitroanisole (Starting Material) Int 6-Methoxy-3-methyl-8-nitroquinoline (Intermediate) SM->Int Skraup Annulation Reagent Methacrolein + Acid (Slow Addition) Reagent->Int Prod 8-Amino-6-methoxy-3-methylquinoline (Target Product) Int->Prod Nitro Reduction Red Fe / AcOH (Béchamp Reduction) Red->Prod

Reaction workflow for the synthesis of 8-Amino-6-methoxy-3-methylquinoline.

TroubleshootingTree Issue Issue: Low Yield (<50%) in Skraup Annulation Cause1 Tar / Polymerization of Methacrolein Issue->Cause1 Cause2 Incomplete Aromatization Issue->Cause2 Sol1 Action: Syringe Pump Slow Addition Cause1->Sol1 Sol3 Action: Optimize Acid (H2SO4 / AcOH) Cause1->Sol3 Sol2 Action: Add Oxidant (e.g., Iodine) Cause2->Sol2

Troubleshooting logic tree for resolving low yields in the Skraup annulation step.

References
  • Title: US Patent 4167638A - Process for production of 8-NHR quinolines Source: Google Patents URL
  • Source: Pharmaceuticals (PMC / NIH)

Sources

Optimization

Technical Support Center: Troubleshooting 8-Aminoquinoline Purification

Welcome to the Technical Support Center for 8-Aminoquinoline (8-AQ) methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and downstream processing of 8-AQ der...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Aminoquinoline (8-AQ) methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and downstream processing of 8-AQ derivatives. While 8-AQ is an exceptionally powerful bidentate directing group for C–H activation, its inherent chemical properties—namely its basicity, chelating affinity, and amide resonance stability—make it notoriously difficult to purify and remove.

This guide is designed to bridge the gap between theoretical chemistry and benchtop reality. Rather than simply providing generic steps, we will dissect the causality behind each purification failure and provide self-validating protocols to recover your yield.

Diagnostic Workflow for 8-AQ Purification

Before diving into specific troubleshooting steps, use the logical workflow below to identify the root cause of your yield loss and select the appropriate intervention.

PurificationWorkflow Crude Crude 8-AQ Mixture CheckMetal Contains Transition Metals (e.g., Pd, Cu)? Crude->CheckMetal AcidBase Acid-Base Extraction (Protocol 1) CheckMetal->AcidBase Yes DirectChroma Direct Chromatography CheckMetal->DirectChroma No CheckStreak TLC Shows Streaking? AcidBase->CheckStreak DirectChroma->CheckStreak AddTEA Add 0.1-1% TEA to Mobile Phase CheckStreak->AddTEA Yes StandardElution Standard Elution CheckStreak->StandardElution No Cleavage Need to Remove 8-AQ Group? AddTEA->Cleavage StandardElution->Cleavage BocAct Boc-Activation & Transamidation (Protocol 2) Cleavage->BocAct Yes FinalProduct Purified Product Cleavage->FinalProduct No BocAct->FinalProduct

Logical workflow for troubleshooting 8-aminoquinoline purification and directing group removal.

Frequently Asked Questions (FAQs)

Q1: Why does my 8-aminoquinoline derivative streak entirely down the silica column, resulting in massive yield losses? A1: This is a fundamental basicity issue. The amino group at the 8-position imparts significant basicity to the molecule[1]. When loaded onto standard silica gel (which is inherently acidic due to surface silanol groups), the amine becomes protonated. This leads to strong electrostatic interactions and irreversible adsorption[1]. Solution: You must mask the acidic sites on the silica. Adding a basic modifier like triethylamine (TEA) to your mobile phase competitively binds the silanol groups, allowing your product to elute cleanly.

Q2: I am recovering a dark, discolored product with poor mass balance after a C–H activation step. What is happening? A2: You are likely dealing with product chelation. The 8-AQ scaffold is a powerful bidentate chelating agent for transition metals like Palladium (Pd) and Copper (Cu)[1]. If these metals were used in your upstream catalysis, the 8-AQ product likely formed a highly stable metal complex that alters the polarity of the compound and traps it at the baseline of your column[2]. Solution: Perform an acid-base extraction (Protocol 1) to break the coordination complex before attempting chromatography.

Q3: My compound degrades during purification, turning into a complex mixture. How do I prevent this? A3: 8-AQ derivatives are highly susceptible to oxidation, particularly those bearing electron-donating substituents[1]. The oxidation pathway is strongly dependent on the pH of the solution and can be exacerbated by light exposure and acidic conditions[3]. Solution: Perform all purification steps under an inert atmosphere, use degassed solvents to prevent air oxidation, and wrap your columns in aluminum foil to protect light-sensitive intermediates[1].

Q4: I cannot remove the 8-AQ directing group without destroying my product. How can I improve the cleavage yield? A4: The 8-AQ directing group forms an exceptionally stable amide bond due to strong resonance stabilization[4]. Standard hydrolysis requires harsh conditions (e.g., concentrated HCl at 130°C) that will degrade sensitive functional groups[4]. Solution: Employ a Boc-activation strategy. By installing a bulky Boc group onto the amide nitrogen, you force the amide bond to twist out of planarity. This breaks the amidic resonance, drastically lowering the activation energy required for cleavage and allowing for mild transamidation[5].

Quantitative Troubleshooting Data
Table 1: Mobile Phase Modifiers for 8-AQ Chromatography
ModifierConcentrationMechanism of ActionBest Use Case
Triethylamine (TEA) 0.1 - 1.0% v/vCompetitively binds acidic silanol sites on silica gel[1].Severe streaking of free basic 8-AQ derivatives[1].
Methanolic Ammonia 1.0 - 5.0% v/vIncreases mobile phase polarity while maintaining a basic pH environment.Highly polar 8-AQ derivatives requiring polar eluents.
Alumina (Stationary) N/ANeutral/basic stationary phase avoids protonation of the amine entirely[1].Acid-sensitive 8-AQ derivatives prone to oxidation[1].
Table 2: Cleavage Strategies for 8-AQ Directing Groups
Cleavage StrategyTypical ConditionsYield Impact / CausalityRef
Direct Acidic Hydrolysis Conc. HCl, 100–130°CLow yield for sensitive substrates due to thermal/acidic degradation[4].[4]
Oxidative Deprotection O₃, DMS, -78°CGood yield, but incompatible with easily oxidized functional groups (e.g., alkenes)[4].[4]
Boc-Activated Transamidation Boc₂O, DMAP, Amine, 60°CHigh yield. Twists amide geometry to lower resonance energy, enabling mild cleavage[5].[5],[6]
Field-Proven Experimental Protocols
Protocol 1: Acid-Base Extraction for Metal Decomplexation

This protocol is designed to separate basic 8-AQ derivatives from neutral/acidic impurities and break transition metal complexes prior to chromatography[1].

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) or ethyl acetate[1].

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and separate the layers[1].

    • Causality: The acid protonates the basic 8-AQ nitrogen, rendering the target molecule highly water-soluble. Unchelated metal catalysts and neutral organic impurities remain in the organic layer[1].

    • Self-Validation Step: Spot the aqueous layer on a TLC plate and expose it to UV light. If your product is highly conjugated, you should see strong UV absorbance in the aqueous spot before discarding the organic layer.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH or saturated NaHCO₃ with stirring until the solution reaches pH > 9[1].

    • Causality: Deprotonates the 8-AQ derivative, converting it back to its lipophilic free-base form[1].

  • Re-extraction: Extract the basified aqueous layer with fresh DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

Protocol 2: One-Pot Transamidation via Boc-Activation

Use this protocol when standard acidic/basic hydrolysis fails to remove the 8-AQ directing group without degrading your product[4].

  • Boc Protection (Activation): To a reaction vessel containing the 8-AQ amide substrate (1.0 equiv), add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) and Boc anhydride (Boc₂O, 2.0 equiv) in dry acetonitrile (0.1 M). Stir at 60 °C for 1–2 hours[6].

    • Causality: DMAP catalyzes the electrophilic addition of the Boc group to the sterically hindered amide nitrogen. The bulky Boc group forces the amide bond out of its coplanar geometry, destroying its resonance stability[5].

    • Self-Validation Step: Monitor via TLC. The Boc-activated intermediate will elute significantly faster (higher Rf) than the starting material due to the masking of the polar amine.

  • Cleavage (Transamidation): Once the starting material is consumed, add the desired primary or secondary amine (or hydroxide source for hydrolysis) directly to the vessel. Stir until complete[5].

    • Causality: Because the twisted amide bond lacks resonance stabilization, the carbonyl carbon is now highly electrophilic and susceptible to mild nucleophilic attack, cleanly releasing the 8-AQ auxiliary[5].

  • Isolation: Concentrate the reaction mixture in vacuo and purify by column chromatography (SiO₂)[6].

References
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem. Benchchem. 1

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies - ChemRxiv. ChemRxiv. 3

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - MDPI. MDPI. 5

  • The reaction of 8-aminoquinoline with chromium( 111), nisLnganese( 11), iron(I1) and (111), cobalt(II), nickel(II), coppe~(II), - NASA Technical Reports Server (NTRS). NASA.2

  • Technical Support Center: 8-Aminoquinoline Directing Group Removal - Benchchem. Benchchem. 4

  • A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates - ACS Publications. ACS. 6

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 8-Amino-6-methoxy-3-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical stability of 8-aminoquinoline derivatives during synthesis, cross-coupling,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical stability of 8-aminoquinoline derivatives during synthesis, cross-coupling, and storage. This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality of degradation, providing self-validating experimental protocols, and offering targeted troubleshooting for your workflows.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, you must first understand why it happens. The compound 8-Amino-6-methoxy-3-methylquinoline is a highly electron-rich aromatic system. The electron-donating methoxy group at the C6 position and the methyl group at C3 significantly increase the electron density of the quinoline core.

This specific electronic configuration makes the 8-amino group highly susceptible to one-electron oxidation , readily forming a radical cation[1]. Once formed, this intermediate rapidly degrades into reactive quinone imines or 1,4-benzoquinones, a process heavily accelerated by atmospheric oxygen[2].

Furthermore, the nitrogen of the quinoline ring and the adjacent 8-amino group act as a bidentate ligand. They strongly chelate trace transition metals (such as Cu²⁺ or Fe³⁺) present in solvents or on glassware. These metals act as redox catalysts, continuously cycling and accelerating the oxidative degradation of the compound[1]. Finally, alkaline conditions (which deprotonate the amine) and UV light exposure exacerbate the formation of these colored, polymeric byproducts[3].

Troubleshooting Guide & FAQs

Q: My reaction mixture turns dark brown or blue shortly after dissolving the compound. What is happening? A: A rapid color change to dark blue or brown is the hallmark of oxidative degradation into quinone imines and subsequent polymerization[2]. This is usually triggered by dissolved oxygen in your solvent or trace metal impurities acting as catalysts. Action: Immediately switch to strictly degassed solvents (sparged with Argon for 30 minutes) and ensure your glassware is acid-washed to remove trace metals.

Q: I am losing yield during a metal-catalyzed cross-coupling reaction involving this compound. How can I prevent this? A: Palladium or copper catalysts used in cross-coupling can be sequestered by the 8-aminoquinoline core. This not only poisons the catalyst but also promotes the oxidative degradation of your starting material[1]. Action: You must outcompete the substrate for the metal center. Use a highly coordinating, bulky ligand (like XPhos or dppf). Alternatively, temporarily protect the 8-amino group (e.g., as a Boc or Phthalimide derivative) prior to the coupling step.

Q: Does pH affect the stability of my stock solutions? A: Yes, significantly. Basic conditions accelerate the deprotonation and subsequent oxidation of the amine. Acidic conditions (pH < 5) protonate the amine, reducing its electron density and drastically enhancing its stability against oxidation[3].

Q: Can I recover the compound once it has turned dark brown? A: Generally, no. The polymerization of quinone imines is irreversible. While minor degradation can sometimes be cleaned up via flash column chromatography (using a slightly basic eluent like 1% Et₃N in EtOAc/Hexane to prevent streaking), it is usually more time- and cost-effective to start with fresh, properly stored material.

Experimental Protocols: Self-Validating Stabilization Workflows

To ensure trustworthiness in your results, every protocol must be a self-validating system. By systematically eliminating oxygen, light, and metals, you isolate the variables that cause degradation.

Protocol A: Preparation of Stable Stock Solutions
  • Glassware Preparation: Use amber glass vials to prevent photodegradation[3]. Acid-wash the vials with 0.1 M HCl and rinse thoroughly with ultrapure water to strip away trace metals.

  • Solvent Deoxygenation: Sparge the chosen solvent (e.g., DMSO, Ethanol, or Acetonitrile) with Argon gas for at least 30 minutes to displace dissolved oxygen.

  • Additive Inclusion: If your downstream application permits, add a chelating agent (e.g., 0.1 mM EDTA) to sequester rogue metals, or an antioxidant (e.g., 1 mM ascorbic acid) to act as a sacrificial reductant.

  • Dissolution: Transfer the 8-Amino-6-methoxy-3-methylquinoline into the vial under a steady stream of Argon. Seal with a PTFE-lined septum and store at 2–8 °C.

Protocol B: Inert Reaction Setup
  • Purging: Assemble the reaction apparatus and purge with Argon or Nitrogen using standard Schlenk techniques (minimum of 3 vacuum/gas cycles) to ensure a strictly inert atmosphere.

  • Reagent Addition: Add the 8-aminoquinoline derivative against a positive counter-flow of inert gas. Never open the flask to ambient air once the solvent is added.

  • Light Protection: Wrap the reaction flask completely in aluminum foil, especially if the reaction requires extended time or elevated temperatures.

Quantitative Data: Degradation Factors

Summarizing the variables affecting stability allows for rapid risk assessment during experimental design.

Environmental FactorImpact on 8-Amino-6-methoxy-3-methylquinolinePreventive Measure
Atmospheric Oxygen High (Rapid oxidation to quinone imines)Argon/N₂ sparging, Schlenk line techniques
Trace Metals (Cu, Fe) Severe (Catalyzes radical cation formation)Acid-washed glassware, EDTA addition
Light (UV/Vis) Moderate (Photodegradation)Amber vials, foil wrapping
High pH (> 7) High (Accelerates oxidation)Maintain slightly acidic conditions if possible
Temperature Moderate (Kinetic acceleration)Store at 2–8 °C, avoid unnecessary heating

Visualizations

DegradationPathway Start 8-Amino-6-methoxy- 3-methylquinoline Catalysts Trace Metals (Cu/Fe) + O2 Exposure Start->Catalysts Chelates metals Intermediate Radical Cation Intermediate Catalysts->Intermediate 1e- Oxidation Product Quinone Imines & Polymeric Byproducts (Dark Blue/Brown) Intermediate->Product Further Oxidation & Polymerization

Oxidative degradation pathway of 8-aminoquinolines catalyzed by trace metals and oxygen.

PreventiveWorkflow Prep 1. Glassware Prep (Acid-wash & Amber Vials) Sparging 2. Solvent Deoxygenation (Ar/N2 Sparging, 30 min) Prep->Sparging Removes metals & light Additives 3. Add Stabilizers (EDTA or Ascorbic Acid) Sparging->Additives Removes O2 Execution 4. Reaction Execution (Inert Atmosphere & Dark) Additives->Execution Prevents redox cycling

Step-by-step experimental workflow to prevent degradation during handling and reaction.

References

  • Title: Metabolism of a candidate 8-aminoquinoline antimalarial agent, WR 238605, by rat liver microsomes Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Oxidation of TDMQ20, a Specific Copper Chelator as Potential Drug Against Alzheimer's Disease Source: ChemistrySelect (Wiley Online Library) URL: [Link]

Sources

Optimization

Technical Support Center: Acid-Base Extraction for 8-Aminoquinoline Derivatives

Welcome to the technical support resource for the purification of 8-aminoquinoline (AQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 8-aminoquinoline (AQ) derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of acid-base extraction for this unique class of compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its basicity and chelating properties can present significant purification challenges, often leading to issues like poor recovery, emulsion formation, and product degradation.[2] This guide offers a structured approach to troubleshooting these common problems through a series of FAQs and detailed protocols.

Part 1: The "Why" - Core Principles of AQ Extraction

Understanding the chemical principles of acid-base extraction is critical for troubleshooting and optimization. The entire process hinges on the reversible protonation of the basic nitrogen atoms on the 8-aminoquinoline core, which dramatically alters the molecule's solubility.

The primary amino group at the 8-position and the quinoline nitrogen are both basic, but the exocyclic amino group is significantly more so. The pKa of the conjugate acid of 8-aminoquinoline is approximately 3.99.[3][4] This means that in an acidic aqueous solution with a pH well below 3.99, the molecule will exist predominantly in its protonated, water-soluble ammonium salt form. Conversely, in a basic solution with a pH well above 3.99, it will be in its neutral, "free base" form, which is soluble in organic solvents.[5]

This pH-dependent solubility switch allows for the separation of basic AQ derivatives from neutral or acidic impurities.

G cluster_org Organic Phase (e.g., DCM, EtOAc) cluster_aq Aqueous Phase AQ_Neutral AQ Free Base (R-NH₂) Soluble in Organic Phase AQ_Protonated AQ Salt (R-NH₃⁺) Soluble in Aqueous Phase AQ_Neutral->AQ_Protonated  Add Aqueous Acid (e.g., 1M HCl)  (pH << pKa)   Imp_Neutral Neutral Impurity Remains in Organic Phase AQ_Protonated->AQ_Neutral  Add Aqueous Base (e.g., 1M NaOH)  (pH >> pKa)  

Caption: pH-dependent equilibrium of 8-aminoquinoline derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is acid-base extraction a preferred preliminary purification step for 8-aminoquinoline derivatives?

Acid-base extraction is highly effective for this class of compounds because it separates molecules based on their fundamental chemical properties (i.e., basicity) rather than subtle differences in polarity, which is the principle behind techniques like silica gel chromatography. The presence of basic nitrogen atoms makes AQ derivatives ideal candidates for this method.[2][6] It efficiently removes neutral organic impurities (e.g., unreacted starting materials, non-basic byproducts) and acidic impurities, simplifying the subsequent chromatographic steps and preventing issues like irreversible adsorption on silica gel.[2]

Q2: What are the most critical parameters to control during the extraction?

The two most critical parameters are pH and solvent choice .

  • pH: The pH of the aqueous phase must be carefully controlled to ensure the AQ derivative is either fully protonated (for extraction into the aqueous layer) or fully deprotonated (for extraction into the organic layer). A good rule of thumb is to adjust the pH to be at least 2 units below the pKa for the acid wash and at least 2 units above the pKa for the basification step. Always check the pH with a pH meter or pH paper.[7][8]

  • Solvent Choice: The organic solvent must be immiscible with water.[9] Common choices include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether.[2][10] The choice can impact the likelihood of emulsion formation and the efficiency of the extraction.[11]

ParameterCommon ChoicesKey Considerations
Organic Solvent Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl EtherMust be water-immiscible. Density affects which layer is on top. DCM is denser than water; EtOAc and ether are less dense.[12]
Aqueous Acid 1 M HCl, 5-10% Acetic AcidHCl is effective but harsh; may cause degradation in sensitive molecules.[2] Acetic acid is milder.
Aqueous Base 1 M NaOH, Saturated NaHCO₃, K₂CO₃NaOH is strong and effective. NaHCO₃ is milder and useful for neutralizing residual acid without making the solution strongly basic.[5]

Q3: My 8-aminoquinoline derivative has other functional groups. Will acid-base extraction still work?

It depends on the nature of the other functional groups. If the molecule also contains a strongly acidic group (e.g., a carboxylic acid), it will form a zwitterion, which may be soluble in water at a wide range of pH values, making extraction difficult.[9] Additionally, if the molecule contains functions that are sensitive to hydrolysis under strongly acidic or basic conditions (e.g., esters, certain protecting groups), this method must be used with caution, employing milder reagents and careful temperature control.[13]

Part 3: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of a basic 8-aminoquinoline derivative from neutral impurities.

G start_node Start: Crude Mixture in Organic Solvent A 1. Dissolution Dissolve crude product in an immiscible organic solvent (e.g., DCM). start_node->A process_node process_node checkpoint_node checkpoint_node output_node output_node end_node End: Purified AQ Derivative B 2. Acidic Extraction Add 1M HCl (aq). Shake gently. Repeat 2-3 times. A->B C1 Organic Layer: Contains Neutral Impurities. (Set aside/discard) B->C1 Separate Layers C2 Aqueous Layer: Contains Protonated AQ (R-NH₃⁺Cl⁻). (Combine all aqueous extracts) B->C2 D 3. Basification Cool aqueous layer in an ice bath. Slowly add 1M NaOH (aq). C2->D E Check pH > 10 D->E F 4. Re-extraction Extract with fresh organic solvent. Repeat 2-3 times. E->F G1 Aqueous Layer: (Check by TLC for product, then discard) F->G1 Separate Layers G2 Organic Layer: Contains neutral AQ (R-NH₂). (Combine organic extracts) F->G2 H 5. Drying & Concentration Dry over Na₂SO₄, filter, and evaporate solvent. G2->H H->end_node

Caption: Workflow for acid-base extraction of AQ derivatives.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). A typical starting point is 10-20 mL of solvent per gram of crude material.[2]

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

    • Stopper the funnel, invert, and vent immediately to release any pressure.

    • Shake gently for 1-2 minutes, venting frequently. Vigorous shaking can induce emulsion formation.[14]

    • Allow the layers to separate completely. The protonated AQ derivative will move into the aqueous layer.[5]

    • Drain the lower layer (this will be the aqueous layer if using DCM, or the organic layer if using EtOAc/ether) into a clean flask.

    • Self-Validation: Before discarding the organic layer, spot it on a TLC plate against the original crude mixture to ensure the product has been successfully extracted.

    • Repeat this extraction process two more times with fresh aqueous acid, combining all aqueous extracts. This ensures complete transfer of the basic product.[2]

  • Basification and Re-extraction:

    • Combine the acidic aqueous extracts in a flask and cool in an ice bath to dissipate heat from the neutralization.

    • Slowly add an aqueous base (e.g., 1 M NaOH) with stirring until the solution is strongly basic.

    • Self-Validation: Check the pH with pH paper or a meter to ensure it is >10. The 8-aminoquinoline derivative should precipitate as the free base, which may make the solution cloudy or form an oil.[2]

    • Transfer the basified mixture back to the separatory funnel.

    • Extract the now-neutral product back into an organic solvent (e.g., DCM or EtOAc) by performing three successive extractions.[5]

  • Drying and Concentration:

    • Combine all organic extracts from the re-extraction step.

    • Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 8-aminoquinoline derivative.[2]

Part 4: Troubleshooting Guide

Issue 1: A thick, stable emulsion has formed at the interface, and the layers won't separate.

  • Underlying Cause: Emulsions are common when solutions contain surfactant-like impurities, when the concentration of the solute is very high, or when the mixture is agitated too vigorously.[14] Chlorinated solvents and strongly basic solutions can exacerbate the problem.[11]

  • Solutions:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own.

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[11]

    • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the mutual solubility of the organic and aqueous phases and forcing separation.[14][15]

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the droplets forming the emulsion.[11]

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method to force layer separation.[14]

    • Prevention is Key: In subsequent extractions, reduce the shaking intensity to gentle inversions.[14]

Issue 2: The yield of the purified product is very low.

  • Underlying Cause: This can result from several factors: incomplete extraction from one phase to another, premature disposal of a layer containing the product, or the product having some water solubility even in its free base form.[16]

  • Solutions:

    • Verify pH at Each Stage: Before proceeding to the next step, always confirm the pH of the aqueous layer. Incomplete protonation (acid wash) or deprotonation (base wash) is a primary cause of low yield.

    • Perform Multiple Extractions: A single extraction is rarely sufficient. Performing three sequential extractions with smaller volumes of solvent is mathematically more efficient than one extraction with a large volume.[17]

    • Check All Layers: Before discarding any aqueous or organic layer, spot it on a TLC plate to ensure it does not contain a significant amount of your desired product.[18]

    • Back-Extraction: If your product does not precipitate or "oil out" cleanly upon basification and is difficult to extract, it may have some water solubility. After the first extraction into the organic solvent, you can wash this new organic layer with brine to pull any highly polar, water-soluble impurities back into an aqueous phase.

Issue 3: Upon basification, the product "oils out" instead of forming a solid precipitate.

  • Underlying Cause: "Oiling out" occurs when the free base is a low-melting solid or an oil at the working temperature. It can also be caused by the presence of impurities that depress the melting point or by supersaturation.[2]

  • Solutions:

    • Do Not Panic: This is a common occurrence and does not mean the extraction has failed. Proceed with extracting the "oil" into the organic solvent as described in the protocol. The product will be recovered upon evaporation of the solvent.

    • Induce Crystallization: If a solid is desired at this stage, you can try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Dilute and Cool Slowly: Add a small amount of additional water to the aqueous layer and ensure the solution is cooled slowly. Rapid cooling can favor oil formation over crystallization.[2]

Issue 4: After adding the organic solvent and the aqueous solution, only one layer is visible.

  • Underlying Cause: This happens if the organic solvent used is miscible with water (e.g., ethanol, acetone, acetonitrile).[9][11] This is a common error if the crude product is taken directly from a reaction performed in a water-miscible solvent.

  • Solution:

    • Remove the Miscible Solvent: The water-miscible solvent must be removed under reduced pressure (rotary evaporation) before starting the extraction.

    • Re-dissolve: After evaporation, dissolve the residue in a proper, water-immiscible solvent like DCM or EtOAc and restart the extraction procedure.[11]

References

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. Retrieved from [Link]

  • Bell, D. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • Problems with extractions. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega. Retrieved from [Link]

  • 8-Aminoquinoline. (n.d.). PubChem. Retrieved from [Link]

  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]

  • Method for extracting quinoline from coal tar wash oil. (n.d.). Google Patents.
  • Metabolism of 8-aminoquinoline Antimalarial Agents. (n.d.). PubMed. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). IRIS. Retrieved from [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. Retrieved from [Link]

  • Purification method of 8-hydroxyquinoline crude product. (n.d.). Google Patents.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Retrieved from [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. (2024, February 28). PSE Community.org. Retrieved from [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Retrieved from [Link]

  • Thompson, M. P., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Enhancing Uranium Extraction Efficiency Using Protonated Amines and Quaternary Ammoniums-Based Ionic Liquids: Mechanistic Insights and Nonlinearities Analysis. (2023, September 15). MDPI. Retrieved from [Link]

  • Application Note Natural Gas Sweetening. (n.d.). pH & O. Retrieved from [Link]

  • Liquid/liquid Extraction. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 8-Amino-6-methoxy-3-methylquinoline

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 8-Amino-6-methoxy-3-methylquinoline in their experiments. This document p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of 8-Amino-6-methoxy-3-methylquinoline in their experiments. This document provides a comprehensive technical resource in a question-and-answer format, offering troubleshooting guides and frequently asked questions to directly address common issues.

PART 1: CORE DIRECTIVE

Frequently Asked Questions (FAQs)

Q1: What is 8-Amino-6-methoxy-3-methylquinoline and why is its solubility a concern?

8-Amino-6-methoxy-3-methylquinoline is a quinoline derivative.[1][2] Quinoline and its derivatives are often aromatic heterocyclic compounds with a lipophilic nature, which can lead to poor water solubility.[3] This is a significant challenge in experimental settings, as poor solubility can hinder in vitro testing and lead to low bioavailability in subsequent stages of research and development.[3] The specific solubility of a quinoline derivative is highly dependent on its structural modifications; adding hydrophobic substituents can often further decrease aqueous solubility.[3]

Q2: My 8-Amino-6-methoxy-3-methylquinoline, dissolved in a stock solvent like DMSO, is precipitating when I dilute it into my aqueous experimental buffer. What is happening?

This common issue is known as "crashing out."[4] It occurs when the concentration of the organic co-solvent (such as DMSO) is significantly reduced upon dilution into an aqueous buffer.[4] The largely aqueous environment cannot maintain the solubility of the hydrophobic 8-Amino-6-methoxy-3-methylquinoline at the desired concentration, leading to its precipitation.[3][4]

Q3: What are the initial troubleshooting steps I should take if I observe precipitation?

If you observe precipitation, consider the following initial steps:

  • Lower the Final Concentration: You may be exceeding the maximum solubility of the compound in your final medium. Try preparing serial dilutions to determine a concentration that remains in solution.[3]

  • Adjust the Final Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5] Maintaining the highest tolerable concentration for your specific system can improve compound solubility.[5] It is crucial to always include a vehicle control (media with the same final solvent concentration but without the compound) in your experiments.[5]

  • Use Solubility Enhancers: For cell-based assays, diluting the compound into a serum-containing medium can be effective. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[5]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and experimental protocols for the most common and effective methods to improve the solubility of 8-Amino-6-methoxy-3-methylquinoline.

Method 1: pH Adjustment

Issue: My 8-Amino-6-methoxy-3-methylquinoline is insoluble in my neutral aqueous buffer.

Principle of Causality: The solubility of many quinoline derivatives is critically influenced by the pH of the medium.[6] As a weak base, the nitrogen atom within the quinoline ring system of 8-Amino-6-methoxy-3-methylquinoline can become protonated in acidic conditions.[6] This formation of a cationic salt generally results in a much more soluble compound in aqueous and polar protic solvents.[6] Therefore, adjusting the pH is a powerful technique to enhance solubility.[6]

Experimental Protocol: pH-Mediated Solubilization

  • Determine Target pH: To effectively increase solubility, the pH of the solution should be adjusted to at least 1-2 units below the pKa of the compound.[4]

  • Buffer Selection: Choose a buffer system that has adequate buffering capacity in your desired acidic pH range (e.g., citrate or phosphate buffer).[4]

  • Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.

  • Dissolution:

    • Accurately weigh a small amount of 8-Amino-6-methoxy-3-methylquinoline powder.

    • Add the prepared acidic buffer to the powder.

    • Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.[4]

Trustworthiness & Self-Validation: When employing pH adjustment, it is essential to confirm that the altered pH does not negatively impact your experimental system or the stability of the compound. Always include appropriate pH controls in your experimental design.

Method 2: Co-solvent Systems

Issue: A single solvent is not effective for dissolving my compound.

Principle of Causality: A co-solvent system, which is a mixture of two or more miscible solvents, is a highly effective strategy when a single solvent is insufficient.[6][7] Co-solvents work by reducing the overall polarity of the solvent system, thereby increasing the solubility of a poorly-soluble compound.[7]

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly recommended co-solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[3] Other options include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8]

  • Stock Solution Preparation:

    • Weigh the desired amount of 8-Amino-6-methoxy-3-methylquinoline.

    • Add a calculated volume of the chosen solvent to achieve a high concentration (e.g., 10-100 mM).[3]

    • Vortex the mixture vigorously for 30-60 seconds. If the compound remains undissolved, use a sonicator bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied, but be mindful of the compound's stability at higher temperatures.[3]

    • A successfully prepared stock solution should be clear and free of any visible particles.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]

Data Presentation: Common Co-solvents for Poorly Soluble Compounds

Co-solventTypical UseKey AdvantagesImportant Considerations
DMSO Primary choice for creating high-concentration stock solutions.[3]Dissolves a broad range of polar and non-polar compounds.[3]Can be toxic to cells at higher concentrations; typically keep final concentration ≤ 0.5%.[5]
Ethanol A less toxic alternative to DMSO.[7]Biocompatible.May have lower solubilizing power for highly hydrophobic compounds.
PEG 400 Effective for enhancing solubility through hydrophobic interactions.[8]High solubilization potential for certain drugs.[8]The viscosity of PEGs may need to be considered in some applications.
Method 3: Complexation with Cyclodextrins

Issue: My compound precipitates even with the use of co-solvents, or my experimental system is sensitive to organic solvents.

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can form inclusion complexes by encapsulating hydrophobic molecules, like 8-Amino-6-methoxy-3-methylquinoline, within their core.[9][10] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[3][]

Experimental Protocol: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solutions: Prepare a series of HP-β-CD solutions in your desired aqueous buffer (e.g., 1%, 2%, 5%, and 10% w/v).[3]

  • Add Compound: Add an excess amount of your 8-Amino-6-methoxy-3-methylquinoline powder to a fixed volume of each cyclodextrin solution, including a control with buffer only.[3]

  • Equilibration: Agitate the mixtures vigorously (e.g., by shaking or rotating) at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex.[4]

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[3] Alternatively, filter the suspension through a 0.22 µm syringe filter, ensuring the filter material does not bind to your compound.[3]

  • Quantify Solubilized Compound: Analyze the concentration of the solubilized compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Method 4: Use of Surfactants

Issue: Other methods have not provided sufficient solubility, or I am exploring alternative formulation strategies.

Principle of Causality: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles in aqueous solutions.[12] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their solubility in the bulk aqueous phase.[12][13] This process is known as micellar solubilization.[14]

Experimental Protocol: Surfactant-based Solubilization

  • Surfactant Selection: Choose a biocompatible surfactant that is appropriate for your experimental system. Common non-ionic surfactants include Polysorbates (e.g., Tween® 80) and Polyoxyl castor oil derivatives.[12]

  • Prepare Surfactant Solution: Prepare a solution of the selected surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add an excess amount of 8-Amino-6-methoxy-3-methylquinoline powder to the surfactant solution.

  • Equilibration: Stir the mixture for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Separation and Quantification: Separate the undissolved compound by centrifugation or filtration and quantify the concentration in the supernatant as described for the cyclodextrin method.

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow Diagrams

G cluster_0 Initial Assessment cluster_1 Advanced Strategies cluster_2 Outcome A Precipitation Observed B Lower Final Concentration A->B C Adjust Co-solvent % B->C D pH Adjustment C->D E Co-solvent System C->E F Cyclodextrin Complexation C->F G Surfactant Micellization C->G H Successful Solubilization D->H E->H F->H G->H

Caption: Troubleshooting workflow for poor compound solubility.

Mechanism Diagrams

Caption: Mechanisms of solubility enhancement by cyclodextrins and surfactants.

References
  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. [Link]

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • 6-Methoxy-8-quinolinamine. PubChem. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]

  • Cosolvent. Wikipedia. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Roquette. [Link]

  • Techniques to enhance solubility of poorly soluble drugs: A review. ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Assay Troubleshooting. About. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 8-Aminoquinoline Compounds for Long-Term Storage

Welcome to the technical support center for 8-aminoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-aminoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and stabilization of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Introduction: The Inherent Instability of 8-Aminoquinolines

8-Aminoquinolines are a vital class of compounds, renowned for their therapeutic applications, particularly as antimalarial agents.[1][2][3][4] However, their chemical structure, specifically the 8-amino group attached to the quinoline ring, makes them susceptible to various degradation pathways.[5][6] Understanding these instabilities is the first step toward effective long-term storage and ensuring the integrity and potency of your compounds. The primary degradation pathways include oxidation, photodegradation, and pH-dependent hydrolysis.[5] This guide will provide you with the necessary knowledge and tools to mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments with 8-aminoquinoline compounds in a question-and-answer format.

Issue 1: My 8-aminoquinoline solution is changing color (e.g., turning yellow or brown).

Question: I dissolved my 8-aminoquinoline compound in a solvent, and over a short period, the solution has developed a distinct color. What is causing this, and how can I prevent it?

Answer:

A color change in your 8-aminoquinoline solution is a common indicator of oxidative degradation.[5] The electron-rich amino group is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or light.[5][6] This process often leads to the formation of colored byproducts, potentially through dimerization or polymerization of the oxidized species.[5]

Causality and Mitigation Strategies:

  • Oxygen Exposure: The primary culprit is often dissolved oxygen in your solvent. To mitigate this, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for at least 30 minutes prior to use.[6] Additionally, purging the headspace of your storage vial with an inert gas before sealing can displace oxygen and further protect your compound.[5][6]

  • Metal Ion Contamination: Trace metal ions can catalyze oxidative degradation. The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 0.1-1 mM) can sequester these metal ions and prevent them from participating in redox reactions.[5][6]

  • Light Exposure: Aromatic amines are often photosensitive and can undergo photodegradation.[5] Always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[5][6]

Experimental Workflow for Prevention:

cluster_prep Solution Preparation cluster_storage Storage Solvent Select Solvent Deoxygenate Deoxygenate Solvent (N2 or Ar sparging) Solvent->Deoxygenate Additives Add Stabilizers (Optional) - Antioxidant (e.g., Ascorbic Acid) - Chelating Agent (e.g., EDTA) Deoxygenate->Additives Compound Dissolve 8-AQ Compound Additives->Compound Vial Transfer to Amber Vial Compound->Vial Inert Purge Headspace with Inert Gas Vial->Inert Seal Seal Tightly Inert->Seal Store Store at Low Temperature (e.g., 2-8°C or -20°C) Seal->Store

Caption: Workflow for preparing and storing stabilized 8-aminoquinoline solutions.

Issue 2: I am observing a loss of potency or inconsistent results in my bioassays.

Question: My experimental results are not reproducible, and I suspect my 8-aminoquinoline compound is degrading over time, leading to a decrease in its effective concentration. How can I confirm this and ensure consistent compound activity?

Answer:

Inconsistent experimental results are a strong indication of compound instability.[5] The degradation of your 8-aminoquinoline will lead to a lower concentration of the active compound, thus affecting the reliability of your bioassays. To address this, you need to assess the stability of your compound under your specific experimental conditions.

Self-Validating System for Ensuring Compound Integrity:

A forced degradation study is an essential tool to identify the degradation pathways and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7] This method should be able to separate the parent compound from its degradation products.[5]

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of your 8-aminoquinoline compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your 8-aminoquinoline compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[5]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[5]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Store 1 mL of the stock solution in a sealed vial at 60°C for 24 hours, protected from light.[5][8][9]

    • Photodegradation: Expose 1 mL of the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][10]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as HPLC with a UV or Mass Spectrometry (MS) detector.[5][7][11]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent compound.

    • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.[5]

Logical Relationship Diagram for Forced Degradation Study:

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating Analysis (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photodegradation (Light) Photo->Analysis Stock 8-AQ Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Outcome Identify Degradation Pathways & Validate Analytical Method Analysis->Outcome

Caption: Logical flow of a forced degradation study for 8-aminoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperatures for 8-aminoquinoline compounds?

A1: Elevated temperatures accelerate the rate of all chemical degradation pathways.[5] For long-term storage, it is recommended to store 8-aminoquinoline compounds, both as solids and in solution, at low temperatures. The specific temperature depends on the desired storage duration and the stability of the particular derivative.

Storage ConditionRecommended TemperatureRationale
Short-term (days to weeks)2-8 °CReduces the rate of most degradation reactions.[5]
Long-term (months to years)-20 °C or lowerSignificantly slows down chemical degradation, preserving compound integrity.[5]

Q2: How does pH affect the stability of 8-aminoquinoline solutions?

A2: The stability of 8-aminoquinolines in solution is highly pH-dependent.[5][12] The amino group can be protonated in acidic conditions, which can affect its reactivity and solubility.[5] Basic conditions, on the other hand, might accelerate oxidation.[5] For many 8-aminoquinolines, a slightly acidic pH range is often optimal to balance solubility and stability.[5] However, the ideal pH should be determined experimentally for your specific compound and formulation.[5] Schiff bases derived from 8-aminoquinoline can undergo hydrolysis in acidic environments (pH 4-6).[13][14]

Q3: What solvents are recommended for dissolving 8-aminoquinolines to improve stability?

A3: For many 8-aminoquinoline derivatives, polar solvents such as ethanol and dimethyl sulfoxide (DMSO) are recommended for good solubility.[5] Water solubility can be low but may be increased under acidic conditions due to the protonation of the amine group.[5] When preparing aqueous solutions, using deoxygenated buffers and protecting the solution from light are critical first steps.[5]

Q4: Are there any specific stabilizers I can add to my 8-aminoquinoline formulations?

A4: Yes, several types of stabilizers can be employed to enhance the long-term stability of 8-aminoquinoline solutions:

  • Antioxidants: To prevent oxidative degradation, antioxidants can be added. Common examples include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).[5] Natural antioxidant acids like ferulic and caffeic acids have also been explored in designing more stable 8-aminoquinoline derivatives.[15]

  • Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be included to sequester metal ions.[5][6]

Q5: How can I confirm the identity of degradation products?

A5: High-resolution mass spectrometry (HRMS) coupled with a separation technique like HPLC is a powerful tool for identifying the degradation products of your 8-aminoquinoline compound.[7] By comparing the mass spectra of the degradation products with the parent compound, you can often elucidate their structures.

References

  • Tekwani, B. L., & Walker, L. A. (2006). Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for NPC 1161C, a novel 8-aminoquinoline anti-malarial drug. Journal of Pharmaceutical and Biomedical Analysis, 40(5), 1161-1169. Retrieved from [Link]

  • Fitch, C. D. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. Retrieved from [Link]

  • Bhat, B. K., Seth, M., & Bhaduri, A. P. (1985). Recent developments in 8-aminoquinoline antimalarials. Progress in Drug Research, 29, 197-225. Retrieved from [Link]

  • Sgarlata, C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3563. Retrieved from [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e35591. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2022). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47040-47055. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 6(10), e05222. Retrieved from [Link]

  • Al-Sabha, T. N. (1985). Spectrophotometric Determination of Primaquine, Chloroquine, 8-Aminoquinoline and 4-Aminoquinalidine with Chloranil. International Journal of Environmental Analytical Chemistry, 20(3-4), 193-200. Retrieved from [Link]

  • Camarda, G. (2021). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Retrieved from [Link]

  • Nguyen, T. P., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Journal of Applied Pharmaceutical Science, 8(10), 080-085. Retrieved from [Link]

  • Li, M., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(5), 250. Retrieved from [Link]

  • del Pozo, C. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Pathogens, 12(5), 711. Retrieved from [Link]

  • Zulkifli, F. I., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 295. Retrieved from [Link]

  • He, L., et al. (2021). Visible-Light-Induced Amination of Quinoline at the C8 Position via a Postcoordinated Interligand-Coupling Strategy under Mild Conditions. Inorganic Chemistry, 60(3), 1856-1863. Retrieved from [Link]

  • del Pozo, C. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Pathogens, 12(5), 711. Retrieved from [Link]

  • Singh, P., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega, 8(49), 47040-47055. Retrieved from [Link]

  • Sze-Jia, T., et al. (2012). Effect of Selected Thermal Processes on the Stability of Reactive Lysine in Domestic Cultivars of Common Bean (Phasoleus Vulgari). Polish Journal of Food and Nutrition Sciences, 62(3), 155-161. Retrieved from [Link]

  • SlidePlayer. (n.d.). 8 aminoquinolines. Retrieved from [Link]

  • Fagron. (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]

  • Kumar, V., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Chemical Biology & Drug Design, 86(5), 1083-1093. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Strategies for the synthesis of 8-aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2016). Safety of 8-aminoquinoline antimalarial medicines. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2008). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations. Current Pharmaceutical Design, 14(28), 2963-2975. Retrieved from [Link]

  • Wlodarski, K., & Sawicka, P. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 73. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 8-Aminoquinoline Chromatography &amp; Silica Gel Deactivation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify 8-aminoquinoline and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify 8-aminoquinoline and its derivatives. These molecules are notorious for streaking, tailing, and irreversible adsorption on standard normal-phase silica gel.

This guide provides the mechanistic rationale, field-validated protocols, and troubleshooting steps to successfully isolate these challenging compounds.

Mechanistic Insights: The Causality of Retention

To solve a chromatography problem, we must first understand the molecular interactions at play. Why do 8-aminoquinolines fail on standard silica?

  • Acid-Base Interactions : Standard silica gel is heavily populated with weakly acidic silanol groups (Si-OH). The basic amino group at the 8-position of the quinoline ring becomes protonated during elution, leading to strong, non-specific ionic interactions with the stationary phase[1].

  • Chelation : The 8-aminoquinoline scaffold is an excellent bidentate ligand. If older, "Type A" silica gel containing trace metal impurities is used, the compound can form stable metal complexes directly on the column, causing irreversible retention and severe tailing[1][2].

To overcome this, we must "deactivate" the silica gel by saturating these acidic and coordinating sites with a volatile, sacrificial base—most commonly Triethylamine (TEA)[1][3].

Workflow: Stationary Phase Selection

G N1 Crude 8-Aminoquinoline Mixture N2 TLC Evaluation (1-3% TEA in Mobile Phase) N1->N2 Screen conditions N3 Standard Silica Column (Pre-treated with TEA) N2->N3 Good resolution, no tailing N4 Alternative Phase Required N2->N4 Severe tailing or degradation N5 Amine-Functionalized Silica or Basic Alumina N4->N5 Switch stationary phase

Logical decision tree for the purification of 8-aminoquinoline derivatives.

Quantitative Data: Stationary Phase & Modifier Comparison

When designing your purification strategy, reference the following quantitative parameters to select the appropriate stationary phase and modifier concentration.

Stationary PhaseTypical ModifierModifier Conc. (v/v)Silanol ActivityBest Use Case
Standard Silica (Type A) None0%High (Metal Contaminated)NEVER recommended for 8-AQ
Standard Silica (Type B) Triethylamine (TEA)0.1% - 3.0%Low (Base Deactivated)Standard purification of stable 8-AQ
Amine-Functionalized Silica None0%Negligible (Amine Capped)Highly basic or acid-sensitive 8-AQ
Basic Alumina (Al₂O₃) None0%None (Basic Surface)Acid-sensitive derivatives
Self-Validating Protocol: Silica Gel Deactivation with TEA

Objective : To completely mask acidic silanol groups prior to loading the 8-aminoquinoline derivative, ensuring quantitative recovery and sharp peak shapes.

Step-by-Step Methodology :

  • Solvent Preparation : Based on prior TLC analysis, prepare your optimized mobile phase (e.g., Hexanes/Ethyl Acetate or DCM/Methanol). Add 0.1% to 3% (v/v) Triethylamine (TEA) to act as the basic modifier[1][3]. Mix thoroughly.

  • Slurry Preparation : In an Erlenmeyer flask, add the dry silica gel. Pour in the TEA-spiked mobile phase and stir gently to create a uniform slurry.

    • Mechanistic Note: Allow the slurry to sit for 10-15 minutes. This dynamic equilibrium period ensures the TEA fully permeates the pores and neutralizes the internal silanol sites[1].

  • Column Packing : Pour the slurry into the chromatography column. Rinse the flask with additional TEA-spiked solvent and add it to the column. Apply gentle air pressure to pack the bed tightly, ensuring a uniform, crack-free stationary phase[1].

  • Equilibration Flush : Pass at least 2 to 3 column volumes (CV) of the TEA-spiked mobile phase through the packed bed to guarantee total saturation of active sites.

  • Sample Loading : Dissolve your crude 8-aminoquinoline mixture in the minimum amount of TEA-spiked solvent (or pure DCM if solubility requires it) and carefully load it onto the silica bed[1].

  • Elution & Real-Time Validation : Elute using the TEA-spiked mobile phase. Monitor fractions via TLC. Crucial Validation Step: You must use TLC plates that have been pre-developed or run in the exact same TEA-spiked solvent to prevent Rf mismatch[3][4].

  • Isolation & Modifier Removal : Combine product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue 2-3 times with toluene, followed by high vacuum drying[1].

Troubleshooting & FAQs

Q1: I deactivated my silica with 1% TEA, but my 8-aminoquinoline derivative is still streaking heavily. What is the root cause? Causality & Solution : If 1% TEA is insufficient, the compound's basicity or chelating capability might be overpowering the dynamic equilibrium of TEA on the silica surface. First, increase the TEA concentration to 3%[3]. If tailing persists, the issue may be trace metal contamination in the silica. Ensure you are using high-purity "Type B" silica, which lacks the metal impurities that exacerbate silanol acidity and chelation[2].

Q2: My 8-aminoquinoline derivative is acid-sensitive and seems to degrade on the column, even with TEA present. How can I prevent this? Causality & Solution : While TEA neutralizes the majority of silanols, localized acidic microenvironments can still exist within the silica pores, leading to the degradation of highly sensitive derivatives (such as electron-rich 8-aminoquinolines susceptible to oxidation). Action : Abandon standard silica. Use Basic Alumina (Al₂O₃) or Amine-functionalized silica, which provide a permanently basic surface[3][4]. Additionally, perform the chromatography using degassed solvents and wrap the column in foil to prevent photo-oxidation[1].

Q3: How do I properly screen TLC conditions for a TEA-deactivated column? Causality & Solution : A common mistake is screening on standard TLC plates and then running a TEA-deactivated column, leading to mismatched retention factors. Standard silica TLC plates will artificially retain your basic compound. Action : You must pre-treat your TLC plates. Develop the TLC plate in a chamber containing your solvent system plus 1-3% TEA. The TEA will saturate the silica on the plate, providing an accurate representation of how the compound will behave on the deactivated column[3][4]. Alternatively, use commercially available NH₂ (amino) silica gel TLC plates[4].

Q4: Can I use other basic modifiers instead of Triethylamine? Causality & Solution : Yes, though TEA is the industry standard due to its volatility and favorable pKa.

  • Ammonia (NH₃): Often used in highly polar systems (e.g., DCM/MeOH/NH₃). It is highly volatile but can be difficult to handle consistently.

  • Pyridine: A weaker base than TEA. Useful if TEA is too harsh, but pyridine is notoriously difficult to remove post-purification due to its higher boiling point and strong odor.

Q5: How do I remove stubborn residual TEA from my purified 8-aminoquinoline fractions? Causality & Solution : TEA has a boiling point of ~89°C, which makes it stubborn to remove completely under standard rotary evaporation, especially if it forms a salt with your compound. Action : After concentrating the fractions, dissolve the residue in a non-polar solvent like toluene and co-evaporate under reduced pressure. Toluene forms an azeotrope-like mixture that helps pull off residual TEA. Repeat this 2-3 times, followed by extended high-vacuum drying[1].

References
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Deriv
  • Technical Support Center: Column Chromatography of Alpha-Aminoketones - Benchchem.
  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chrom
  • Base Deactivated silica??

Sources

Troubleshooting

Managing co-elution of impurities with 8-Amino-6-methoxy-3-methylquinoline

Welcome to the technical support center for the analysis of 8-Amino-6-methoxy-3-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 8-Amino-6-methoxy-3-methylquinoline. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-eluting impurities during the chromatographic analysis of this compound. We will explore the root causes of co-elution and provide systematic, field-proven strategies to achieve baseline separation and ensure analytical accuracy.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during method development and troubleshooting.

Q1: What is the chemical nature of 8-Amino-6-methoxy-3-methylquinoline and how does it affect its chromatography?

8-Amino-6-methoxy-3-methylquinoline is a heterocyclic aromatic amine. Its structure contains a basic quinoline nitrogen (pKa ~4.85 for the parent quinoline) and a primary aromatic amine group (8-amino), making it an ionizable basic compound.[1] The methoxy and methyl groups add to its hydrophobicity. In reversed-phase HPLC, its retention is highly sensitive to the mobile phase pH.[2][3] At a pH below its pKa, the molecule will be protonated (cationic), leading to reduced retention on a C18 column and potential secondary interactions with silica silanols, which can cause peak tailing.[4][5]

Q2: I'm seeing a shoulder on my main analyte peak. What is the most likely cause?

A shoulder strongly suggests the presence of a co-eluting impurity. Given the complexity of quinoline synthesis, this could be a regioisomer, a precursor, or a byproduct from a side-reaction.[6] For instance, synthesis routes like the Skraup or Doebner-von Miller reactions are known to produce complex mixtures and potential byproducts that may have similar structures and polarities to the target compound.[1][6][7]

Q3: How can I quickly confirm if my peak is truly impure?

If you are using a Photodiode Array (PDA) or Diode Array (DAD) detector, the first step is to perform a peak purity analysis.[8] This software tool compares UV-Vis spectra across the peak. If the spectra at the upslope, apex, and downslope are not identical, it indicates the presence of more than one component.[9] However, this method has limitations; it may not detect impurities with similar spectra or those present at very low levels.[10] For definitive confirmation, LC-MS is the preferred technique as it can distinguish components based on their mass-to-charge ratio.[10]

Q4: My mobile phase is acetonitrile and water. Why is simply changing the gradient not resolving the impurity?

While adjusting the gradient (the ratio of organic solvent to water over time) is a fundamental step, it only modulates the overall mobile phase strength.[11] If two compounds have very similar hydrophobicity, changing the gradient may cause them to move faster or slower together, but not necessarily separate from each other. To achieve separation (i.e., improve selectivity), you must change the chemical interactions, which often requires modifying the mobile phase pH or changing the stationary phase chemistry.[12]

In-Depth Troubleshooting Guides

This section provides systematic workflows for resolving persistent co-elution issues.

Guide 1: Systematic Mobile Phase Optimization

The most powerful tool for resolving co-eluting basic compounds like 8-Amino-6-methoxy-3-methylquinoline is the manipulation of mobile phase pH.[3][12]

The Underlying Principle: Controlling Ionization

The retention of ionizable compounds in reversed-phase HPLC is directly influenced by their ionization state.[3]

  • Unionized (Neutral) Form: More hydrophobic, more strongly retained.

  • Ionized (Charged) Form: More hydrophilic, less retained.

By adjusting the mobile phase pH relative to the pKa of your analyte and the impurity, you can change their relative retention times. A change in pH can dramatically alter the selectivity between two closely eluting compounds if their pKa values differ.[2] For basic compounds, increasing the pH suppresses ionization, leading to longer retention.[3][13]

Step-by-Step Protocol for pH Screening:

  • Determine Analyte pKa: If not known, estimate the pKa of 8-Amino-6-methoxy-3-methylquinoline. The quinoline ring nitrogen is a key basic site.

  • Select Appropriate Buffers: Choose buffers with pKa values close to your target mobile phase pH. For robust methods, operate the mobile phase at a pH at least 1.5-2 units away from the analyte's pKa.[4][12]

    Target pH Range Recommended Buffer Concentration
    2.5 - 3.5 Phosphate, Formate 10-25 mM
    4.2 - 5.2 Acetate 10-25 mM

    | 6.5 - 7.5 | Phosphate | 10-25 mM |

  • Perform Screening Runs: Prepare mobile phases at three distinct pH levels (e.g., pH 3.0, pH 4.7, and pH 7.0).

  • Analyze Results:

    • At Low pH (e.g., 3.0): Your analyte will likely be fully protonated and elute early. This can be a good starting point for separating it from less basic or neutral impurities.[5]

    • At Mid pH (e.g., 4.7): Retention will increase. Small differences in pKa between the analyte and impurity can lead to significant changes in selectivity here.

    • At Neutral pH (e.g., 7.0): Your analyte will be less ionized, more hydrophobic, and thus more retained. This may resolve it from more polar impurities.

  • Fine-Tune: Once you identify a pH range that shows promise, perform smaller adjustments (± 0.2-0.5 pH units) to optimize the resolution.

Guide 2: Leveraging Alternative Stationary Phase Chemistry

If mobile phase optimization is insufficient, changing the column's stationary phase provides an orthogonal approach to separation. Standard C18 (Octadecylsilane) columns separate primarily based on hydrophobicity.[14] Co-elution on a C18 column means your analyte and impurity have very similar hydrophobic character.

Workflow for Column Selection:

Below is a workflow diagram to guide your decision-making process for selecting an alternative stationary phase.

G start Co-elution on C18 Column check_aromatic Are analyte and/or impurity known to be aromatic? start->check_aromatic phenyl_hexyl Try a Phenyl-Hexyl Column check_aromatic->phenyl_hexyl Yes check_polar Is the impurity significantly more polar? check_aromatic->check_polar No / Unsure phenyl_hexyl_exp Provides π-π interactions, altering selectivity for aromatic compounds. phenyl_hexyl->phenyl_hexyl_exp end Resolution Achieved phenyl_hexyl->end embedded_polar Try an Embedded Polar Group (EPG) Column check_polar->embedded_polar Yes check_charge Are analyte and impurity basic but with different pKa? check_polar->check_charge No / Unsure embedded_polar_exp Reduces silanol interactions and offers alternative selectivity for polar groups. embedded_polar->embedded_polar_exp embedded_polar->end mixed_mode Try a Mixed-Mode Column (e.g., RP/Cation-Exchange) check_charge->mixed_mode Yes check_charge->end No mixed_mode_exp Combines hydrophobic and ion-exchange retention mechanisms. mixed_mode->mixed_mode_exp mixed_mode->end

Caption: Decision tree for alternative column selection.

Comparison of Stationary Phases for Quinoline Derivatives:

Stationary PhasePrimary InteractionBest For Resolving...Reference
C18 (Standard) HydrophobicGeneral purpose, separation by hydrophobicity.[15]
Phenyl-Hexyl Hydrophobic + π-πAromatic isomers or impurities with different degrees of aromaticity. Phenyl columns are preferred for separating compounds with aromatic rings.[14][16]
Embedded Polar Group (EPG) Hydrophobic + H-BondingAnalytes co-eluting with polar impurities. Reduces peak tailing for bases.[4]
Cyano (CN) Normal or Reversed-PhaseCan offer unique selectivity for polar molecules.[14]
Mixed-Mode (RP/Ion-Exchange) Hydrophobic + Ion-ExchangeBasic impurities with different charge states or pKa values from the main analyte.[17]

A study on the separation of six different quinoline derivatives found that a standard octadecyl (C18) column failed to provide adequate separation, whereas a naphthylpropyl stationary phase, which offers strong π-π interactions, successfully resolved all components.[16] This highlights the power of exploring alternative stationary phase chemistries.

Guide 3: Advanced Detection and Peak Deconvolution

When chromatographic separation is still challenging, advanced detector capabilities can provide the necessary insights.

Protocol for Peak Purity Assessment using a PDA/DAD Detector:

  • Acquire Full Spectral Data: Ensure your detector is set to acquire data across a wide wavelength range (e.g., 210-400 nm). Avoid the very low UV range (<210 nm) where mobile phase components can interfere and create false impurity flags.

  • Process with Purity Algorithm: In your chromatography data system (CDS), process the chromatogram and enable the peak purity function.[9] The software will calculate a "Purity Angle" and a "Purity Threshold".

  • Interpret the Results:

    • Purity Angle < Purity Threshold: This indicates the peak is spectrally homogeneous (likely pure).[9]

    • Purity Angle > Purity Threshold: This indicates the presence of a spectrally distinct impurity co-eluting with your main peak.

  • Manual Verification (CRITICAL): Do not rely solely on the purity value.[10] Manually inspect the spectra at the beginning, apex, and end of the peak. Any significant difference in the spectral shape is evidence of co-elution.

Intelligent Peak Deconvolution Analysis (i-PDeA):

For cases of severe co-elution, some modern CDS platforms offer advanced algorithms like i-PDeA. This technique uses multivariate curve resolution to mathematically separate the contributions of each component to the overall peak, providing individual spectra and estimated chromatograms for the analyte and the hidden impurity.[18] This can be a powerful tool for identifying and even quantifying impurities without achieving baseline chromatographic separation.[18]

References

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research (IJFMR).
  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021, September 12). MDPI. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018, May 24). Taylor & Francis Online. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025, August 7). ResearchGate. [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Separation Science. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). (n.d.). PMC. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC. [Link]

  • Purification of Quinoline. (n.d.). LookChem. [Link]

  • Clarity software - PDA (Photodiode Array) Extension. (2025, February 18). LabRulez LCMS. [Link]

  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. (n.d.). Phenomenex. [Link]

  • A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. (2022, December 30). MDPI. [Link]

  • PDA Peak Purity. (2010, March 16). Chromatography Forum. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025, October 15). ResearchGate. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. [Link]

  • Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals. (n.d.). Shimadzu. [Link]

  • Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. (n.d.). Waters Corporation. [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 8-Amino-6-methoxy-3-methylquinoline

Welcome to the technical support center for the synthesis of 8-Amino-6-methoxy-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Amino-6-methoxy-3-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important quinoline derivative. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.

I. Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific issues that may arise during the synthesis and scale-up of 8-Amino-6-methoxy-3-methylquinoline, with a focus on the foundational Skraup synthesis of the quinoline core.

Problem 1: The Skraup reaction for the 6-methoxy-3-methylquinoline core is violent and difficult to control.

Root Cause Analysis: The Skraup synthesis is notoriously exothermic. The primary driver of this is the acid-catalyzed dehydration of glycerol to acrolein, which is a highly energetic process. The subsequent reaction of acrolein with the aniline precursor is also vigorous.[1] Uncontrolled, this can lead to a dangerous runaway reaction.

Solutions & Mitigations:

  • Controlled Reagent Addition: Instead of combining all reactants at once, a sequential addition strategy is critical. The sulfuric acid should be added slowly to the mixture of the aniline precursor and glycerol, ideally while cooling the reaction vessel in an ice bath.[1]

  • Implementation of a Moderator: The use of a moderating agent can significantly tame the reaction's exothermicity. Ferrous sulfate (FeSO₄) is a widely used and effective moderator that helps to smoothen the reaction rate.[1][2] Boric acid can also be used for this purpose.[2][3]

  • Gradual Heating: Avoid rapid heating of the reaction mixture. A gradual temperature increase allows for better control over the reaction initiation.[4]

Problem 2: Significant formation of black, tarry byproducts, leading to low yields and purification nightmares.

Root Cause Analysis: Tar formation is a classic challenge in Skraup syntheses.[5] This "black polymeric goo" primarily results from the acid-catalyzed polymerization of the highly reactive acrolein intermediate.[2][6] Overheating the reaction mixture significantly exacerbates this issue.[4]

Solutions & Mitigations:

  • Precise Temperature Control: Maintaining the reaction temperature within the optimal range is paramount. For many Skraup reactions, a two-stage temperature profile can be effective: an initial phase at a lower temperature (e.g., 145-150°C) followed by a period at a higher temperature (e.g., 160-170°C) to drive the reaction to completion.[4]

  • Efficient Agitation: Ensure vigorous and efficient mechanical stirring throughout the reaction. This helps to prevent localized overheating and ensures homogenous mixing of the reactants.

  • Optimized Work-up Procedure: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tarry residue.[1][3] The crude reaction mixture is made strongly basic with a solution like sodium hydroxide, and then steam is passed through the mixture to co-distill the quinoline product.[1]

Problem 3: Low yield of the final 8-Amino-6-methoxy-3-methylquinoline product after reduction of the nitro group.

Root Cause Analysis: The reduction of the 8-nitro group to the 8-amino group is a critical step. Incomplete reduction or side reactions can significantly lower the overall yield. The choice of reducing agent and reaction conditions are key factors.

Solutions & Mitigations:

  • Effective Reducing Agents: Tin(II) chloride (SnCl₂) in ethanol is a commonly used and effective reagent for this reduction.[7][8] Another established method involves catalytic hydrogenation using Raney nickel in ethanol.[9]

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reduction. This will help determine the reaction endpoint and prevent over-reduction or the formation of byproducts.

  • pH Control During Work-up: After the reduction is complete, careful neutralization is required to isolate the free amine. The use of a base, such as ammonium hydroxide, is a common practice.[10] Ensure the pH is adjusted correctly to maximize the precipitation of the product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 6-methoxy-3-methylquinoline scaffold?

The most prevalent method is a variation of the Skraup-Doebner-von Miller reaction.[6] This synthesis involves the reaction of an appropriate p-anisidine derivative with glycerol or an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[6][11]

Q2: What are the key safety precautions to consider when performing a Skraup synthesis at scale?

Due to the reaction's potential for violence, stringent safety measures are essential.[6][10] These include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[12][13]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[12]

  • Emergency Preparedness: Have a safety shower and fire extinguisher readily accessible.[10]

  • Careful Reagent Handling: Add reagents in the correct order and at a controlled rate to prevent a runaway reaction.[14]

Q3: How do substituents on the aniline precursor affect the yield of the Skraup synthesis?

The electronic nature of the substituents on the aniline ring significantly influences the reaction yield.[3] Electron-donating groups, such as the methoxy group in this synthesis, generally increase the reactivity of the aromatic ring, which facilitates the electrophilic cyclization step and often leads to higher yields.[3] Conversely, electron-withdrawing groups can deactivate the ring, making the cyclization more challenging and potentially resulting in lower yields.[3]

Q4: What are some effective methods for purifying the final 8-Amino-6-methoxy-3-methylquinoline product?

Column chromatography is a standard and effective method for purifying the crude product.[15] Recrystallization from a suitable solvent, such as ethanol or chloroform, can also be employed to obtain a highly pure product.[10][16]

III. Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-8-nitro-3-methylquinoline (Skraup Reaction)

This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-methoxy-2-nitroaniline.

  • Glycerol Addition: To the stirred aniline, add glycerol.

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid via the dropping funnel. Maintain the temperature with an ice bath as needed.

  • Heating: Gradually heat the mixture to initiate the reaction. Once the reaction begins, the exotherm should sustain boiling. If the reaction becomes too vigorous, moderate it by cooling the flask.

  • Reflux: After the initial exotherm subsides, continue to heat the mixture at reflux for the specified time (typically 3-5 hours).

  • Work-up: Allow the mixture to cool. Carefully pour the reaction mixture into a large volume of ice water and neutralize with a concentrated ammonium hydroxide solution. The crude product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.

Protocol 2: Reduction of 6-methoxy-8-nitro-3-methylquinoline
  • Reaction Setup: In a round-bottom flask, dissolve the crude 6-methoxy-8-nitro-3-methylquinoline in ethanol.

  • Reducing Agent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the stirred quinoline solution.

  • Heating: Heat the reaction mixture at reflux until the reaction is complete, as monitored by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide or ammonium hydroxide solution until the product precipitates.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPotential CauseRecommended Solution
Violent, uncontrollable exothermRapid, uncontrolled reaction rate.Add ferrous sulfate or boric acid as a moderator.[1][2][3] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary.[1]
Low yield of quinoline productFormation of tarry byproducts due to acrolein polymerization.[2][6]Use a moderator (ferrous sulfate).[1][2] Maintain a controlled temperature profile.[4]
Difficult product isolation from tarExtensive polymerization of acrolein.Utilize steam distillation for product purification.[1][3]
Incomplete reduction of the nitro groupInsufficient reducing agent or non-optimal reaction conditions.Use an effective reducing agent like SnCl₂ or Raney Ni.[7][8][9] Monitor the reaction by TLC.

V. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 4-Methoxy-2-nitroaniline + Glycerol B 6-Methoxy-8-nitro-3-methylquinoline A->B Skraup Synthesis (H₂SO₄, FeSO₄) C 8-Amino-6-methoxy-3-methylquinoline B->C Reduction (SnCl₂/HCl or Raney Ni/H₂)

Caption: Synthetic route to 8-Amino-6-methoxy-3-methylquinoline.

Diagram 2: Troubleshooting Workflow for Low Yield in Skraup Synthesis

Troubleshooting_Workflow Start Low Yield in Skraup Synthesis Check_Exotherm Was the reaction excessively violent? Start->Check_Exotherm Check_Tar Was there significant tar formation? Check_Exotherm->Check_Tar No Sol_Moderator Incorporate a moderator (e.g., FeSO₄). Check_Exotherm->Sol_Moderator Yes Check_Temp Was temperature accurately controlled? Check_Tar->Check_Temp Yes Check_Workup Was the work-up procedure efficient? Check_Tar->Check_Workup No Sol_Temp Implement a staged heating profile. Check_Temp->Sol_Temp No Sol_Stirring Ensure efficient mechanical stirring. Check_Temp->Sol_Stirring Yes Sol_Workup Utilize steam distillation for purification. Check_Workup->Sol_Workup No

Caption: Decision tree for troubleshooting low yields in the Skraup synthesis.

VI. References

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Elderfield, R. C. (1952). U.S. Patent No. 2,604,474. U.S. Patent and Trademark Office.

  • Lutz, R. E., Allison, R. K., Ashburn, G., Bailey, P. S., Clark, M. T., Codington, J. F., ... & Wilson, J. W. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 56-59. [Link]

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Singh, P. P., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 6(11), 1135-1140. [Link]

  • Elslager, E. F., & Tendick, F. H. (1963). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal and Pharmaceutical Chemistry, 6(5), 546-553. [Link]

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

  • Loba Chemie. (n.d.). Quinoline for Synthesis Safety Data Sheet. [Link]

  • Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. [Link]

  • PENTA. (2025). Quinoline Safety Data Sheet. [Link]

  • Sciencelab.com. (n.d.). Quinoline 97% (For Synthesis) MSDS. [Link]

  • Select, T. L., & Kelly, M. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 8(13), 813. [Link]

  • Shanks, G. D. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00008-19. [Link]

  • Sharma, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(06), 001-017. [Link]

  • Keller, P. R. (2000). U.S. Patent No. 6,103,904. U.S. Patent and Trademark Office.

  • Kouznetsov, V. V., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6653-6656. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 8-Amino-6-methoxy-3-methylquinoline vs. Primaquine

Executive Summary The 8-aminoquinoline class represents the absolute cornerstone of radical curative therapy for relapsing malaria caused by Plasmodium vivax and P. ovale1.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline class represents the absolute cornerstone of radical curative therapy for relapsing malaria caused by Plasmodium vivax and P. ovale1. While Primaquine is the fully functionalized, prototypical clinical agent, 8-Amino-6-methoxy-3-methylquinoline serves primarily as a truncated pharmacophore and a critical synthetic intermediate used to generate 3-methyl substituted analogs (such as 3-methylprimaquine) 2.

Comparing the clinical standard against its truncated 3-methyl core provides crucial insights into the structure-activity relationships (SAR) of antimalarials. Specifically, it elucidates the indispensable role of the alkylamino side chain in driving lysosomotropism, and demonstrates how 3-methyl substitution modulates the redox potential and systemic toxicity of the quinoline ring.

Structural & Mechanistic Divergence

The biological activity of 8-aminoquinolines is governed by a dual-component system: a redox-active quinoline core and a basic side chain.

Primaquine: The Dual-Action Clinical Standard

Primaquine possesses an 8-(4-amino-1-methylbutylamino) side chain. With a pKa of approximately 10, this aliphatic amine is highly protonated in acidic environments. This physicochemical property enables profound ion-trapping within the parasite's acidic food vacuole and the acidic compartments of liver hepatocytes. Once localized, the quinoline core undergoes CYP450-mediated metabolism (primarily via CYP2D6) into 5-hydroxyprimaquine, which rapidly oxidizes into an unstable quinone-imine 3. This intermediate undergoes futile redox cycling, generating reactive oxygen species (ROS) that destroy latent hypnozoites but also trigger hemolysis in G6PD-deficient hosts.

8-Amino-6-methoxy-3-methylquinoline: The Truncated Core

As a primary arylamine lacking the basic aliphatic side chain, 8-amino-6-methoxy-3-methylquinoline cannot achieve the necessary intracellular accumulation to act as an effective standalone antimalarial. However, the addition of the 3-methyl group sterically alters the electronic properties of the quinoline ring. While the core itself is inactive against parasites due to poor biodistribution, it retains high intrinsic redox toxicity. When this core is chemically functionalized with the primaquine side chain (yielding 3-methylprimaquine), the resulting drug acts as a powerful causal prophylactic but exhibits significantly higher systemic toxicity than primaquine itself 4.

Metabolic Activation Pathway

G A 8-Aminoquinoline Core (Primaquine / 3-Me Analog) B Hepatic CYP450 (e.g., CYP2D6) A->B Oxidation C 5-Hydroxy Metabolite B->C Hydroxylation D Quinone-Imine Intermediate C->D Redox Cycling E Reactive Oxygen Species (H2O2, O2-) D->E Electron Transfer F Parasite Death (Mitochondrial Damage) E->F Antimalarial Effect G Host Toxicity (Methemoglobinemia) E->G Erythrocyte Stress

CYP450-mediated bioactivation of 8-aminoquinolines driving antimalarial efficacy and host toxicity.

Comparative Biological Activity Data

To accurately frame the comparison, the table below contrasts Primaquine, the unalkylated 8-Amino-6-methoxy-3-methylquinoline core, and its fully functionalized active derivative (3-Methylprimaquine).

ParameterPrimaquine (Clinical Standard)8-Amino-6-methoxy-3-methylquinoline (Core)3-Methylprimaquine (Active Derivative)
Structural Class Alkylated 8-AminoquinolinePrimary Arylamine (Truncated Core)Alkylated 3-Methyl-8-Aminoquinoline
Tissue Schizontocidal (Hypnozoites) High (Clinical Gold Standard)Inactive (Lacks lysosomotropism)High (Slightly superior to Primaquine)
Blood Schizontocidal WeakInactiveInsignificant
Systemic Toxicity Moderate (Hemolytic in G6PDd)High Intrinsic CytotoxicityHigh (More toxic than Primaquine)
Primary Utility Radical curative drugSynthetic precursor / PharmacophoreExperimental causal prophylactic

Experimental Workflows & Protocols

To rigorously evaluate the biological differences between these compounds, researchers rely on highly controlled in vitro and in vivo models. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Assessment of Quinone-Imine Redox Cycling (ROS Generation)

Causality: Because 8-aminoquinolines are prodrugs, direct application to cultured parasites yields false negatives. They must be bioactivated by hepatic enzymes. This assay isolates the intrinsic redox capacity of the quinoline core from its biodistribution properties.

  • Preparation: Prepare a reaction mixture containing 1 mg/mL Human Liver Microsomes (HLMs) expressing high levels of CYP2D6, 100 µM test compound (Primaquine or 8-Amino-6-methoxy-3-methylquinoline), and 10 µM DCFDA (a fluorogenic ROS probe) in 100 mM phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Negative Control: HLMs without NADPH (proves ROS generation is strictly metabolism-dependent).

    • Baseline Control: Vehicle only (DMSO).

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation: Incubate the microplate at 37°C in the dark for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction with 50 µL of ice-cold acetonitrile and centrifuge at 10,000 x g for 5 minutes to precipitate microsomal proteins.

  • Quantification: Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) to quantify the ROS-mediated oxidation of DCFDA to highly fluorescent DCF.

Protocol B: In Vivo Radical Curative Efficacy (Rhesus Monkey Model)

Causality: Standard rodent models (P. berghei) cannot accurately predict radical curative efficacy because they do not form latent liver hypnozoites. The P. cynomolgi-infected rhesus monkey is the obligate translational model for evaluating 8-aminoquinolines 4.

  • Infection: Inoculate rhesus monkeys intravenously with 106 P. cynomolgi sporozoites.

  • Incubation: Allow the primary blood infection to develop (typically 7-10 days post-inoculation).

  • Self-Validating Treatment Regimen: Administer the test compound orally for 7 consecutive days. Critical Step: Concurrently administer chloroquine phosphate (5 mg/kg/day). Chloroquine clears all blood-stage parasites but has zero effect on liver hypnozoites. This isolates the tissue-stage efficacy of the test compound.

  • Monitoring: Monitor peripheral blood smears daily for 20 days, followed by bi-weekly checks up to 100 days.

  • Interpretation: A lack of parasitemia relapse within 100 days confirms radical cure. Primaquine achieves 100% cure at standard doses, whereas the unalkylated 8-amino-6-methoxy-3-methylquinoline fails to cure due to an inability to penetrate and accumulate in the host lysosomes.

References

  • Davidson DE Jr, Ager AL, Brown JL, Chapple FE, Whitmire RE, Rossan RN. "New tissue schizontocidal antimalarial drugs." Bulletin of the World Health Organization. 1981;59(3):463-79. 4

  • Carroll FI, et al. "US4167638A - Process for production of 8-NHR quinolines." Google Patents. 2

  • Ashley EA, Pyae Phyo A, Woodrow CJ. "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews. 2019. 1

  • Avula B, et al. "Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry." Malaria Journal. 2013. 3

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted 8-Aminoquinolines

Introduction The 8-aminoquinoline scaffold is a foundational pharmacophore in medicinal chemistry, historically celebrated for its pivotal role in antimalarial therapy.[1][2] Compounds like primaquine and the more recent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-aminoquinoline scaffold is a foundational pharmacophore in medicinal chemistry, historically celebrated for its pivotal role in antimalarial therapy.[1][2] Compounds like primaquine and the more recent tafenoquine are distinguished by their unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, a crucial step for preventing malaria relapse.[3] Beyond malaria, this versatile scaffold has demonstrated a broad spectrum of biological activities, including promising anticancer and antimicrobial properties.[4][5]

The biological profile of 8-aminoquinolines is exquisitely sensitive to the nature and position of substituents on the quinoline ring.[6] While extensive research has explored modifications at the C-4, C-5, C-6, and the terminal amino group, the C-3 position remains a less-explored yet compelling site for substitution. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted 8-aminoquinolines, synthesizing available experimental data to offer insights for researchers, scientists, and drug development professionals. We will delve into how modifications at this specific position influence antimalarial and anticancer efficacy, supported by detailed experimental protocols and mechanistic diagrams.

Core Structure-Activity Relationship (SAR) Analysis

Substitution at the C-3 position of the 8-aminoquinoline nucleus can significantly modulate biological activity. The introduction of even small functional groups at this position can alter the molecule's steric profile, electronic distribution, and metabolic stability, thereby impacting its interaction with biological targets.

Antimalarial Activity

The primary mechanism of action for the antimalarial activity of 8-aminoquinolines is believed to involve metabolic activation into reactive metabolites that generate reactive oxygen species (ROS), inducing lethal oxidative stress within the parasite.[3][4]

Studies comparing various substituted 8-aminoquinolines have provided initial insights into the role of the C-3 position. For instance, in a systematic screening against Plasmodium falciparum clones, an 8-aminoquinoline analog with a 3-methyl substituent (WR 268379) was identified.[7] This compound demonstrated reasonable potency and, notably, was not cross-resistant with other analogs, including the potent WR 238605, suggesting a potentially distinct interaction with resistance mechanisms.[7] This finding underscores that small alkyl substitutions at the C-3 position are tolerated and can yield potent compounds.

The general SAR for antimalarial 8-aminoquinolines suggests that the quinoline nucleus itself is not strictly essential, as some naphthalene bioisosteres have shown activity, but it provides a highly effective scaffold.[8] The introduction of substituents can influence activity dramatically; for example, groups at the C-7 position often lead to a loss of activity, while a 6-methoxy group is known to enhance it.[8] The case of the 3-methyl analog WR 268379 suggests that the C-3 position is a viable point for modification to develop novel agents, potentially overcoming existing resistance patterns.[7]

Anticancer Activity

The repurposing of antimalarial aminoquinolines as anticancer agents is a promising strategy, with numerous derivatives showing potent cytotoxicity against various cancer cell lines.[5][9] The mechanisms are often multifactorial, including the inhibition of critical enzymes like topoisomerase IIα, modulation of signaling pathways (e.g., PI3K/Akt/mTOR), and induction of apoptosis.[4][10]

Research into 3-substituted quinoline derivatives has revealed significant anticancer potential.[11] For example, a series of 3-quinoline derivatives, including 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide, exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line.[11] Although these compounds are not 8-aminoquinolines, they highlight that the 3-position of the quinoline ring is a critical site for introducing functionalities that drive anticancer effects. The introduction of bulky and functionally complex groups at C-3 appears to be favorable for antiproliferative activity, a contrast to the small substitutions seen in antimalarial analogs.

Comparative Data Summary

The following table summarizes the available quantitative data for representative 3-substituted 8-aminoquinoline analogs and related compounds to facilitate objective comparison.

CompoundC-3 SubstituentTarget/Cell LineAssay TypeIC₅₀ (nM)Source
WR 268379 -CH₃P. falciparum (D6 clone)Radioisotope-based~150-200 (estimated)[7]
WR 268379 -CH₃P. falciparum (W2 clone)Radioisotope-based~150-200 (estimated)[7]
Primaquine -HP. falciparumRadioisotope-based>1000[6]
Compound 11 ¹Acrylamide deriv.MCF-7 (Breast Cancer)SRB Assay29,800[11]
Compound 13 ¹Acrylamide deriv.MCF-7 (Breast Cancer)SRB Assay40,000[11]

¹Note: Compounds 11 and 13 are 3-substituted quinolines, not 8-aminoquinolines, but are included to illustrate the potential of C-3 substitution for anticancer activity.

Visualizing the SAR at the C-3 Position

The following diagram provides a simplified visual summary of the structure-activity relationship trends for the 3-position on the 8-aminoquinoline core.

cluster_core 8-Aminoquinoline Core core H H (Unsubstituted) (e.g., Primaquine) LowAntimalarial Low Antimalarial (Blood Stage) Activity H->LowAntimalarial Baseline Activity SmallAlkyl Small Alkyl (e.g., -CH₃) (e.g., WR 268379) Antimalarial Potent Antimalarial Activity SmallAlkyl->Antimalarial Enhances Activity (Breaks Resistance Patterns) BulkyAryl Bulky/Aryl Groups (e.g., Acrylamides) Anticancer Potent Anticancer Activity BulkyAryl->Anticancer Enhances Cytotoxicity

Caption: SAR summary for 3-substituted 8-aminoquinolines.

Hypothesized Mechanism of Action

The dual therapeutic potential of 8-aminoquinolines stems from their ability to induce cellular stress through distinct mechanisms depending on the biological context.

G cluster_antimalarial Antimalarial Action (Parasite) cluster_anticancer Anticancer Action (Tumor Cell) AQ_prodrug 8-Aminoquinoline (Prodrug) Metabolites Reactive Metabolites AQ_prodrug->Metabolites CYP450 Activation (Liver) ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Damage Oxidative Damage to Macromolecules ROS->Damage Death_P Parasite Death Damage->Death_P AQ_drug 3-Substituted 8-Aminoquinoline Signaling PI3K/Akt/mTOR Pathway Inhibition AQ_drug->Signaling Topo Topoisomerase IIα Inhibition AQ_drug->Topo Apoptosis Induction of Apoptosis Signaling->Apoptosis Death_C Cell Cycle Arrest & Cell Death Topo->Death_C Apoptosis->Death_C

Caption: Hypothesized mechanisms of 8-aminoquinolines.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used in the evaluation of 3-substituted 8-aminoquinolines.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is foundational for determining the cytotoxic effects of novel compounds on cancer cell lines.[12][13] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (3-substituted 8-aminoquinoline) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12][14]

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of pure DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Treat Cells with Compound (48-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC₅₀ E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Antimalarial Hematin Polymerization Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial detoxification process for the malaria parasite.[6]

Materials:

  • Hemin chloride

  • DMSO

  • Sodium acetate buffer (pH 5.0)

  • Test compound (3-substituted 8-aminoquinoline)

  • 96-well plate

  • NaOH solution (0.1 M)

Procedure:

  • Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions.

  • Assay Plate Preparation: In a 96-well plate, add the test compounds at various concentrations.

  • Reaction Initiation: Prepare a solution of hemin in DMSO and add it to the sodium acetate buffer to initiate polymerization. Immediately dispense this mixture into the wells containing the test compounds.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for hemozoin formation.

  • Quantification: After incubation, centrifuge the plate. Remove the supernatant and wash the hemozoin pellet. Dissolve the pellet in 0.1 M NaOH.

  • Data Acquisition: Measure the absorbance of the dissolved hemozoin solution at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to a drug-free control. Determine the IC₅₀ value, which is the concentration of the compound required to inhibit hemozoin formation by 50%.[6]

Conclusion and Future Perspectives

The exploration of 3-substituted 8-aminoquinolines presents a promising, albeit underexplored, avenue in drug discovery. The available data indicates that substitution at the C-3 position is not only tolerated but can be strategically employed to modulate biological activity. For antimalarial applications, small alkyl groups at C-3 may help circumvent resistance mechanisms observed with other analogs.[7] In contrast, for anticancer applications, the C-3 position appears to be an ideal anchor point for larger, more complex functional groups that can enhance cytotoxic potency.[11]

Future research should focus on a systematic synthesis and evaluation of a diverse library of 3-substituted 8-aminoquinoline analogs. This would enable a more comprehensive understanding of the SAR at this position, clarifying the optimal steric and electronic properties for both antimalarial and anticancer activities. Investigating the metabolic fate of these compounds will also be crucial, as the bioactivation of 8-aminoquinolines is intrinsically linked to both their efficacy and toxicity.[3] By leveraging the insights presented in this guide, researchers can more effectively design the next generation of 8-aminoquinoline-based therapeutics.

References

  • Pharmacology of 8-aminoquinolines. - Semantic Scholar. (n.d.).
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide - Benchchem. (n.d.).
  • Atkins, R. J., et al. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. Organic Process Research & Development. Retrieved from [Link]

  • Howells, R. E., et al. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. Retrieved from [Link]

  • Venable, J. D., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization. Retrieved from [Link]

  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205 - Benchchem. (n.d.).
  • D'hooghe, M., et al. (2015). Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents - Benchchem. (n.d.).
  • Atkins, R. J., et al. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy). R Discovery. Retrieved from [Link]

  • Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. - MESA. (2023). Retrieved from [Link]

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  • Tyagi, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • De, K., et al. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Perković, I., et al. (2019). Antiproliferative evaluation of various aminoquinoline derivatives. Acta Pharmaceutica. Retrieved from [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. Retrieved from [Link]

  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. Retrieved from [Link]

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  • Maqbool, T., et al. (2022). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Brazilian Journal of Biology. Retrieved from [Link]

  • Quinoline derivatives with potential anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and anticancer activity of aminodihydroquinoline analogs: Identification of novel proapoptotic agents. (2025). ResearchGate. Retrieved from [Link]

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  • Sadowski, B., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of 8-Amino-6-methoxyquinoline Analogs in Cancer Cell Lines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Within th...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Within this vast family, 8-aminoquinoline derivatives, such as the antimalarial drug primaquine, have garnered significant attention for their potential as cytotoxic agents.[3][4] This guide provides a comparative analysis of the cytotoxic effects of 8-Amino-6-methoxyquinoline and its analogs, offering insights into their structure-activity relationships and detailing the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.

The 8-Amino-6-methoxyquinoline Scaffold: A Privileged Structure in Drug Discovery

The 8-Amino-6-methoxyquinoline core is a key pharmacophore, historically significant for its role in antimalarial drugs.[5][6] Its unique electronic and structural properties make it a versatile starting point for the synthesis of new chemical entities with potential applications in oncology.[7] The presence of the amino group at the 8-position and the methoxy group at the 6-position are crucial determinants of its biological activity, influencing factors such as lipophilicity, metal-chelating properties, and metabolic stability.[4][8] Modifications at other positions on the quinoline ring can dramatically modulate the compound's cytotoxic profile, highlighting the importance of systematic structure-activity relationship (SAR) studies.[1][9]

Comparative Cytotoxicity of 8-Amino-6-methoxyquinoline Analogs

The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[2] While direct comparative data for 8-Amino-6-methoxy-3-methylquinoline is not extensively available in the reviewed literature, we can infer its potential activity based on the established SAR of related analogs. The introduction of various functional groups can influence cytotoxicity by altering the molecule's electronic effects and lipophilicity.[1]

For instance, studies on various substituted quinolines have demonstrated that the presence of bulky aryl groups can enhance cytotoxic activity.[1] Similarly, the introduction of electron-withdrawing groups can also modulate the biological effects. The following table summarizes the cytotoxic activity of several quinoline derivatives against various cancer cell lines, providing a basis for comparison.

Compound/Analog ClassCell Line(s)IC50 Value (µM)Key Findings & InferencesReference
8-Amino-6-methoxyquinoline-tetrazole hybridsL-6 (Rat skeletal myoblasts)54.73 - 248.5Low intrinsic cytotoxicity, suggesting the core scaffold is well-tolerated by non-cancerous cells.[5][5]
4-Substituted-8-amino-6-methoxyquinolinesNot SpecifiedVaries4-ethylprimaquine showed comparable antimalarial activity to primaquine but with lower toxicity.[10] This suggests that small alkyl substitutions at the 4-position can modulate toxicity.[10]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³Demonstrates potent cytotoxic activity, indicating that substitutions at the 2 and 4 positions are critical for anticancer effects.[11][11]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibitionShows good cytotoxic activity, highlighting the importance of the N-alkylation and the 2-oxo functional group.[11][11]
8-Amino-7-quinolinecarbaldehydeCaco-2 (Colorectal carcinoma)> Compound E (IC50 = 0.535 µM)The reduction of a nitro group to an amino group decreased cytotoxicity, indicating the nitro group's contribution to the cytotoxic effect.[2][2]

Elucidating the Mechanism of Action: More Than Just a Scaffold

The cytotoxic effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes. One of the well-documented mechanisms for 4-aminoquinolines is the inhibition of hemozoin formation in malaria parasites, which leads to a toxic buildup of free heme.[6][12][13][14] While this is specific to malaria, it highlights the ability of the quinoline ring to interact with biological targets. In the context of cancer, quinoline derivatives have been shown to exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR, and interference with cell cycle progression.[2][15][16]

Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay

To quantify and compare the cytotoxic potential of 8-Amino-6-methoxy-3-methylquinoline and its analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method.[11][15] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Principle of the MTT Assay

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product.[15] The amount of this insoluble formazan is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (8-Amino-6-methoxy-3-methylquinoline and its analogs) in DMSO.

    • Create a series of dilutions of the compounds in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, HCT-116) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (3-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (DMSO or SDS solution) MTT_Addition->Solubilization Absorbance_Reading 7. Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Processing 8. Data Processing (% Viability Calculation) Absorbance_Reading->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

Caption: Workflow of the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on quinoline derivatives point towards several key SAR trends that can guide the design of more potent cytotoxic agents.

SAR_Quinoline cluster_positions Key Substitution Positions Quinoline_Core Quinoline Scaffold Pos_2 Position 2 (Aryl/Heteroaryl groups can enhance activity) Quinoline_Core->Pos_2 Pos_4 Position 4 (Amino substitutions are critical; bulky groups can increase potency) Quinoline_Core->Pos_4 Pos_7 Position 7 (Halogen substitution, e.g., Chloro, can be beneficial) Quinoline_Core->Pos_7 Pos_8 Position 8 (Amino group is a key pharmacophoric feature) Quinoline_Core->Pos_8 Lipophilicity Lipophilicity (Crucial for membrane permeability) Pos_2->Lipophilicity Electronic_Effects Electronic Effects (Electron-withdrawing/donating groups modulate activity) Pos_4->Electronic_Effects Pos_7->Lipophilicity Pos_8->Electronic_Effects

Caption: Key factors influencing the cytotoxicity of quinoline derivatives.

  • Substitutions at Positions 2 and 4: The introduction of various substituents at the 2 and 4-positions of the quinoline ring has been shown to be a successful strategy for enhancing cytotoxic activity.[1] Bulky aryl groups at these positions, for example, have been associated with increased potency.[1]

  • The Role of the 7-Chloro Group: The presence of a chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the well-known antimalarial chloroquine.[6] This substitution can influence the compound's ability to accumulate in acidic organelles and interact with biological targets.[6]

  • The 8-Amino Group: The amino group at the 8-position is a critical pharmacophore. Its basicity and ability to participate in hydrogen bonding and metal chelation are thought to be important for its biological effects.[4]

  • Lipophilicity and Electronic Properties: The overall lipophilicity and electronic distribution of the molecule, which are influenced by the various substituents, play a crucial role in its pharmacokinetic and pharmacodynamic properties, ultimately affecting its cytotoxic potency.[1]

Conclusion

The 8-Amino-6-methoxyquinoline scaffold represents a promising starting point for the development of novel anticancer agents. The cytotoxic activity of its analogs is intricately linked to the substitution pattern on the quinoline ring. A systematic approach to SAR, guided by robust in vitro cytotoxicity assays such as the MTT assay, is essential for the rational design of new derivatives with improved potency and selectivity. Future work should focus on synthesizing and evaluating a broader range of analogs, including 8-Amino-6-methoxy-3-methylquinoline, to further delineate the structural requirements for optimal anticancer activity.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
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  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. (2022). PubMed.
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  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLOS ONE.
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  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PubMed Central.
  • (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025).
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  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2025). MDPI.

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Comparative

A Comparative Guide to Cross-Reactivity in 8-Aminoquinoline-Based Fluorescent Sensors

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is paramount. Fluorescent sensors built upon the 8-aminoquinoline scaffold have emerged as powerful tools for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is paramount. Fluorescent sensors built upon the 8-aminoquinoline scaffold have emerged as powerful tools for this purpose, offering high sensitivity and real-time detection capabilities, particularly for metal ions. However, the utility of these sensors is critically dependent on their selectivity. This guide provides an in-depth comparison of the performance of various 8-aminoquinoline-based sensors, with a focus on their cross-reactivity with non-target analytes. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies for assessing sensor performance in your own research.

The 8-aminoquinoline framework is a versatile fluorophore. Its derivatives have been extensively developed as chemosensors that can signal the presence of specific metal ions through mechanisms such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT). The core principle of these sensors is that the coordination of a target analyte to the 8-aminoquinoline derivative modulates its photophysical properties, leading to a measurable change in fluorescence.

Comparative Performance of 8-Aminoquinoline-Based Sensors

The true measure of a sensor's performance lies in its ability to selectively detect a target analyte in a complex mixture. The following tables summarize the performance of several 8-aminoquinoline derivatives, highlighting their target ions, limits of detection (LOD), and, most importantly, their response to potentially interfering ions.

Sensor DerivativeTarget IonLimit of Detection (LOD)Interfering IonsReference
For Zinc (Zn²⁺)
Benzimidazole-8-aminoquinoline (L1)Zn²⁺1.76 x 10⁻⁷ MMinimal interference from other common metal ions
Quinoline-based turn-on sensor 7Zn²⁺3.8 x 10⁻⁸ MStrong selectivity over other metal ions
Quinoline-based Schiff base receptor 19Zn²⁺3.5 x 10⁻⁷ MNot specified
For Aluminum (Al³⁺)
Quinoline-based probe 1Al³⁺2.20 x 10⁻⁶ MCan be interfered by Fe³⁺ (turn-off response)
Quinoline Schiff-base (NQ)Al³⁺1.98 µMLittle effect from other examined metal ions
Quinoline-based tripodal probe (TQSB)Al³⁺7.0 nMHigh selectivity
For Iron (Fe³⁺)
Quinoline derivative sensor 1Fe³⁺8.67 x 10⁻⁵ MGood selectivity over other common metal ions
Quinoline-based probe 1-Al³⁺ complexFe³⁺1.96 x 10⁻⁵ MHigh selectivity
For Copper (Cu²⁺)
Aminoquinoline-based probeCu²⁺0.0634 µMSpecific for Cu²⁺
8-hydroxyquinoline subunit probe (RCu1)Cu²⁺4.7 nMSingle-selectivity over other cations

Understanding the Causality Behind Selectivity

The selectivity of an 8-aminoquinoline-based sensor is not accidental; it is a product of rational design. Several factors influence which analyte a sensor will bind to and how strongly:

  • The Nature of the Chelating Group: The atoms in the 8-aminoquinoline derivative that coordinate with the analyte play a crucial role. The type of donor atoms (e.g., nitrogen, oxygen), their arrangement, and the size of the chelation cavity they form determine the affinity for specific ions.

  • Steric and Stereochemical Effects: The three-dimensional structure of the sensor can create steric hindrance that prevents the binding of larger or differently shaped analytes, enhancing selectivity for the target.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring can modulate the electron density of the coordinating atoms, thereby fine-tuning the binding affinity for specific analytes.

Experimental Protocol for Cross-Reactivity Assessment

To ensure the trustworthiness of your results, a rigorous and self-validating experimental protocol for assessing cross-reactivity is essential. The following is a detailed, step-by-step methodology for evaluating the selectivity of an 8-aminoquinoline-based fluorescent sensor.

Preparation of Stock Solutions
  • Sensor Stock Solution: Prepare a stock solution of the 8-aminoquinoline-based sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, methanol, or a buffer solution). The choice of solvent is critical and should be one in which the sensor is stable and exhibits good fluorescence properties.

  • Analyte Stock Solution: Prepare a stock solution of the primary target analyte (e.g., 10 mM of a metal salt like ZnCl₂ or Al(NO₃)₃) in deionized water or the same buffer as the sensor.

  • Interfering Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of a wide range of potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺) from their chloride or nitrate salts in the same solvent as the analyte stock solution.

Fluorescence Titration of the Target Analyte
  • Establish a Baseline: In a quartz cuvette, add a specific volume of the buffer solution and the sensor stock solution to achieve a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM). Record the initial fluorescence spectrum.

  • Incremental Addition of Target Analyte: Add small aliquots of the target analyte stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Record Fluorescence Spectra: After each addition, record the fluorescence emission spectrum.

  • Generate a Calibration Curve: Plot the fluorescence intensity at the emission maximum against the concentration of the target analyte. This will determine the sensor's sensitivity and dynamic range.

Selectivity and Competition Experiments
  • Individual Ion Response: To a series of cuvettes, each containing the sensor solution at the working concentration, add a specific amount of each potentially interfering ion (e.g., a concentration equivalent to or in excess of the target analyte). Record the fluorescence spectrum for each. This will determine if any of the interfering ions elicit a response from the sensor on their own.

  • Competitive Binding Assay:

    • To a cuvette containing the sensor solution, add the target analyte to a concentration that produces a significant but not saturating fluorescence response.

    • To this solution, add each of the interfering ions individually at the same or a higher concentration than the target analyte.

    • Record the fluorescence spectrum after the addition of each interfering ion. A significant change in fluorescence intensity indicates that the interfering ion is competing with the target analyte for binding to the sensor.

Data Analysis
  • Selectivity: Compare the fluorescence response of the sensor to the target analyte with its response to the interfering ions. A highly selective sensor will show a significant response only to the target analyte.

  • Competition: In the competitive binding assay, a lack of significant change in the fluorescence signal upon the addition of an interfering ion indicates high selectivity for the target analyte.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the cross-reactivity assessment protocol.

G cluster_prep 1. Solution Preparation cluster_exp 2. Fluorescence Measurements cluster_analysis 3. Data Analysis prep_sensor Sensor Stock Solution titration Fluorescence Titration with Target Analyte prep_sensor->titration selectivity Selectivity Test (Individual Ion Response) prep_sensor->selectivity competition Competition Test (Analyte + Interferent) prep_sensor->competition prep_analyte Target Analyte Stock prep_analyte->titration prep_analyte->competition prep_interferents Interfering Ions Stocks prep_interferents->selectivity prep_interferents->competition calibration Generate Calibration Curve titration->calibration compare_selectivity Compare Responses to Determine Selectivity selectivity->compare_selectivity assess_competition Assess Interference Effects competition->assess_competition G cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Sensor_Off Sensor (Free Ligand) Quenching PET (Quenching) Sensor_Off->Quenching Non-radiative decay Analyte Target Analyte Sensor_Off->Analyte Binding Excitation_Off Excitation (Light Energy) Excitation_Off->Sensor_Off Sensor_On Sensor-Analyte Complex Emission_On Fluorescence (Light Emission) Sensor_On->Emission_On Radiative decay Excitation_On Excitation (Light Energy) Excitation_On->Sensor_On Analyte->Sensor_On

Caption: Generalized signaling pathway of a 'turn-on' quinoline-based sensor via inhibition of PET.

By understanding the principles of sensor design and employing rigorous experimental protocols, researchers can confidently select or develop 8-aminoquinoline-based sensors with the required selectivity for their specific applications, ensuring the accuracy and reliability of their findings.

References

  • Mohamad, N. S., Zakaria, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273. [Link]

  • Mohamad, N. S., Zakaria, N. H., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Preprints.org. [Link]

  • Li, Y., et al. (2017). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances, 7(1), 243-248. [Link]

  • Mohamad, N. S., Zakaria, N. H., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Preprints.org. [Link]

  • Wang, J., et al. (2017). A Highly Selective Turn-On Fluorescent Probe for Al 3+ in Aqueous Solution Based on Quinoline Schiff-base. Methods and Applications in Fluorescence, 5(2), 024014. [Link]

  • Taş, H., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(58), 36450-36458. [Link]

  • Chen, H., et al. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, (8), 444-445. [Link]

  • Khan, S. A., & Mohasin, M. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu and Fe Ions Detection. Journal of Fluorescence. [Link]

  • Kumar, S., et al. (2021). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 13(1), 66-74. [Link]

  • Sharma, S., et al. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. Coordination Chemistry Reviews, 529, 215338. [Link]

  • A Highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. (2025). Journal of Molecular Structure, 1319, 138761. [Link]

  • Singh, A. K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Chemistry & Biodiversity, 19(10), e202200547. [Link]

  • Li, W., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Inorganic Chemistry, 51(17), 9274-9279. [Link]

  • Chen, H., et al. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, (8), 444-445. [Link]

  • Çağlayan, G., et al. (2020). Fluorescence chemosensing of meldonium using a cross-reactive sensor array. Analyst, 145(10), 3345-3352. [Link]

  • Zhang, L., et al. (2013). Aminoquinoline-based fluorescent probe for detection of Cu2+ and hydrogen sulfide. Inorganic Chemistry Communications, 35, 233-236. [Link]

  • Khan, S. A., & Mohasin, M. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors for Cu2+ and Fe3+ Ions Detection. Journal of Fluorescence. [Link]

  • Liu, Y., et al. (2018). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Sensors and Actuators B: Chemical, 255, 226-233. [Link]

  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273. [Link]

  • Wang, J., et al. (2012). Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement. Talanta, 94, 244-249. [Link]

  • Raj, A. K., et al. (2024). Benzothiazole-quinoline based probe for simultaneous colorimetric detection of CN- and Cu2+ ions, with fluorescence sensing for Cu2+: Mechanistic insights and practical
Validation

Enantioselective Efficacy and Toxicity of 8-Aminoquinolines in Plasmodium vivax Models: A Comprehensive Comparison Guide

Introduction: The Stereochemical Frontier in Malaria Eradication The eradication of Plasmodium vivax malaria hinges on the successful elimination of hypnozoites—dormant liver-stage parasites responsible for clinical rela...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Frontier in Malaria Eradication

The eradication of Plasmodium vivax malaria hinges on the successful elimination of hypnozoites—dormant liver-stage parasites responsible for clinical relapses. Currently, the 8-aminoquinolines (8-AQs), namely primaquine (PQ) and tafenoquine (TQ), are the only FDA-approved drug classes capable of achieving this "radical cure" . However, their clinical utility is severely bottlenecked by dose-dependent oxidative hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

Because standard 8-AQs are administered as racemic mixtures, researchers have increasingly focused on the stereochemistry of the 8-amino side chain. Preclinical models demonstrate that the individual (+)-(S) and (-)-(R) enantiomers of 8-AQs exhibit highly divergent pharmacokinetic, efficacy, and toxicity profiles. This guide objectively compares the performance of 8-AQ isomers across validated P. vivax surrogate models and outlines the experimental frameworks used to evaluate them.

Mechanistic Basis of Enantioselective Activity

The efficacy and toxicity of 8-AQs are inextricably linked to host metabolism. 8-AQs are prodrugs; they must be metabolized by hepatic Cytochrome P450 2D6 (CYP2D6) into hydroxylated intermediates. These active metabolites undergo redox cycling, generating the hydrogen peroxide ( H2​O2​ ) necessary to kill hypnozoites, but also causing oxidative damage to erythrocytes .

Conversely, Monoamine Oxidase A (MAO-A) acts as a deactivating pathway, oxidizing the terminal amine into an inactive carboxy metabolite (e.g., carboxyprimaquine). The asymmetric carbon on the 8-AQ side chain dictates the binding affinity to these competing enzymes. Consequently, one enantiomer may be preferentially shunted toward the active CYP2D6 pathway, while the other is rapidly cleared by MAO-A.

Metabolism Racemate Racemic 8-Aminoquinoline (e.g., Primaquine, NPC1161) Enant_Plus (+)-(S)-Enantiomer Racemate->Enant_Plus Chiral Separation Enant_Minus (-)-(R)-Enantiomer Racemate->Enant_Minus Chiral Separation CYP2D6 CYP2D6 (Hepatic Activation) Enant_Plus->CYP2D6 High Affinity (Model Dep.) MAOA MAO-A (Deamination) Enant_Plus->MAOA Rapid Clearance Enant_Minus->CYP2D6 Variable Affinity Enant_Minus->MAOA Slower Clearance ActiveMet Hydroxylated Metabolites (Redox Cyclers) CYP2D6->ActiveMet InactiveMet Carboxy Metabolites (Inactive) MAOA->InactiveMet Efficacy Anti-Hypnozoite Efficacy (Radical Cure) ActiveMet->Efficacy H2O2 Generation Parasite Death Toxicity Oxidative Stress (Hemolysis in G6PDd) ActiveMet->Toxicity RBC Damage

Diagram 1: Enantioselective metabolism of 8-aminoquinolines influencing efficacy and toxicity.

Comparative Efficacy and Toxicity in Preclinical Models

Evaluating 8-AQ enantiomers requires careful selection of animal models. The Plasmodium berghei mouse model is excellent for assessing blood-stage and causal prophylactic activity, but mice do not form hypnozoites. Therefore, the Plasmodium cynomolgi rhesus macaque model remains the gold standard surrogate for P. vivax radical cure.

Experimental data reveals a profound species-dependent discordance. In mice, (+)-primaquine is 3 to 5 times more potent than (-)-primaquine. However, in the P. cynomolgi macaque model, (-)-primaquine exhibits slightly superior radical curative potency and generates less methemoglobinemia than the (+)-enantiomer .

This paradigm is further exemplified by NPC1161 , a next-generation 8-AQ. Studies demonstrate that its (-)-(R)-enantiomer (NPC1161B) bypasses the species discordance, showing vastly superior efficacy and markedly reduced hematotoxicity across both murine and canine models compared to its racemate .

Quantitative Comparison of 8-AQ Isomers
Compound / EnantiomerPreclinical ModelEfficacy Profile (Anti-Parasitic)Toxicity Profile (Hematological)Key Reference
(+)-(S)-Primaquine P. berghei (Mouse)3-5x higher potency than (-)-PQLower general toxicity in miceSaunders et al.
(-)-(R)-Primaquine P. cynomolgi (Macaque)Equal or slightly > potency than (+)-PQLower methemoglobinemia than (+)-PQSaunders et al.
Racemic Primaquine P. cynomolgi (Macaque)Standard baseline (ED50 ~0.6 mg/kg)High risk of hemolysis in G6PDdWatson et al.
(-)-(R)-NPC1161B Multiple (Mouse, Dog, Macaque)Superior to racemate and (+)-enantiomerMarkedly reduced hematotoxicityNanayakkara et al.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the therapeutic window of novel 8-AQ enantiomers, researchers employ two primary self-validating workflows.

Protocol 1: In Vivo Radical Cure Assay (P. cynomolgi Macaque Model)

This protocol separates blood-stage clearance from liver-stage clearance, ensuring that any recurrent parasitemia is definitively caused by hypnozoite relapse rather than recrudescence of blood-stage parasites.

  • Sporozoite Inoculation: Intravenously inject rhesus macaques with 1×106 P. cynomolgi sporozoites harvested from the salivary glands of infected Anopheles dirus mosquitoes.

  • Primary Infection Monitoring: Perform daily thick blood smears. Allow parasitemia to naturally rise to a threshold of >5,000 parasites/µL (typically days 7–14).

  • Blood-Stage Clearance: Administer a curative dose of Chloroquine (CQ) (e.g., 10 mg/kg/day for 7 days). Causality Note: CQ eliminates asexual blood stages but cannot kill hypnozoites, effectively "resetting" the blood to zero while leaving the liver reservoir intact.

  • Relapse Confirmation: Monitor the macaques until the first clinical relapse occurs (usually 15–20 days post-CQ). This validates the presence of viable hypnozoites.

  • Enantiomer Dosing Phase: Co-administer the test 8-AQ enantiomer (e.g., 0.6 to 1.3 mg/kg/day) alongside CQ for 7 to 14 days.

  • Efficacy Readout: Monitor blood smears for 100 days post-treatment. The absence of parasitemia at Day 100 defines a "sterile radical cure."

Workflow Inoculation Sporozoite Inoculation (Day 0) BloodStage Primary Parasitemia (Days 7-14) Inoculation->BloodStage CQ Chloroquine Treatment (Clears Blood Stage) BloodStage->CQ Relapse Hypnozoite Relapse (Days 20-30) CQ->Relapse Hypnozoites Reactivate Treatment 8-AQ Enantiomer Dosing (Radical Cure Phase) Relapse->Treatment Monitoring 100-Day Blood Monitoring (Efficacy Readout) Treatment->Monitoring Cure Sterile Cure (No Relapse) Monitoring->Cure Fail Treatment Failure (Relapse Occurs) Monitoring->Fail

Diagram 2: Workflow for the P. cynomolgi rhesus macaque radical cure efficacy model.

Protocol 2: In Vitro Liver-Stage Hypnozoite Clearance Assay

For high-throughput screening of enantiomers prior to primate testing, in vitro models utilizing primary hepatocytes are utilized.

  • Hepatocyte Seeding: Seed primary simian hepatocytes (or human liver-chimeric mouse hepatocytes) into collagen-coated 384-well plates.

  • Infection: Introduce 5×104 P. cynomolgi sporozoites per well. Centrifuge the plates briefly to enhance sporozoite invasion.

  • Hypnozoite Formation: Culture for 4-5 days. Causality Note: This incubation period allows the parasites to bifurcate into large, replicating liver schizonts and small, dormant hypnozoites.

  • Drug Exposure: Treat the wells with serial dilutions of the 8-AQ enantiomers for 4 days.

  • High-Content Imaging: Fix cells and stain with anti-HSP70 (parasite marker) and Hoechst (nuclei). Use automated confocal microscopy to quantify the ratio of surviving hypnozoites to schizonts, generating precise IC50​ values for each isomer.

Conclusion

The stereochemical separation of 8-aminoquinolines presents a highly viable pathway to decouple anti-hypnozoite efficacy from G6PD-mediated hemolytic toxicity. While (+)-primaquine shows superiority in murine models, (-)-primaquine and novel analogs like (-)-NPC1161B demonstrate optimized therapeutic windows in the clinically relevant P. cynomolgi macaque model. Future drug development must prioritize enantiopure formulations to achieve safe, mass-administrable radical cures for P. vivax malaria.

References

  • Zang, X., et al. (2020). "Tafenoquine: A Step toward Malaria Elimination". Biochemistry.[Link]

  • Saunders, D., et al. (2014). "Pharmacokinetics and Pharmacodynamics of (+)-Primaquine and (-)-Primaquine Enantiomers in Rhesus Macaques (Macaca mulatta)". Antimicrobial Agents and Chemotherapy.[Link]

  • Nanayakkara, N. P. D., et al. (2008). "Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate". Antimicrobial Agents and Chemotherapy.[Link]

  • Watson, J., et al. (2017). "Modelling primaquine-induced haemolysis in G6PD deficiency". eLife.[Link]

Comparative

The 3-Methyl Group on 8-Aminoquinolines: A Double-Edged Sword in Antimalarial Efficacy

A Senior Application Scientist's In-Depth Technical Guide For decades, 8-aminoquinolines have been the cornerstone of radical cure for relapsing malaria, with primaquine being the most notable member of this class.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

For decades, 8-aminoquinolines have been the cornerstone of radical cure for relapsing malaria, with primaquine being the most notable member of this class.[1][2] Their unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale makes them indispensable in the fight against this persistent parasite.[3] However, their clinical use is hampered by a significant drawback: the risk of inducing severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4] This has spurred extensive research into modifying the 8-aminoquinoline scaffold to enhance efficacy and mitigate toxicity. One such modification is the introduction of a methyl group at the 3-position of the quinoline ring. This guide provides a comparative analysis of the impact of the 3-methyl group on the efficacy, metabolism, and toxicity of 8-aminoquinolines, supported by experimental data and established pharmacological principles.

The Crucial Role of Metabolism in 8-Aminoquinoline Activity

The therapeutic and toxic effects of 8-aminoquinolines are not intrinsic to the parent drug but are a consequence of its metabolic activation.[4] The prevailing hypothesis describes a two-step biochemical relay mechanism.[3] Initially, the parent compound, a prodrug, undergoes metabolic activation in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4][5] This process generates reactive, redox-active metabolites, such as quinone-imines.[6] These metabolites then undergo redox cycling, a process that produces reactive oxygen species (ROS), including hydrogen peroxide. It is this onslaught of ROS that is believed to be the ultimate parasiticidal agent, causing oxidative damage to the parasite's macromolecules and disrupting essential cellular functions.[3]

However, this same metabolic pathway is responsible for the drug's hemolytic toxicity. The generated ROS can also damage the host's red blood cells, particularly in G6PD-deficient individuals who have a compromised ability to handle oxidative stress.[4] Therefore, any structural modification to the 8-aminoquinoline scaffold, such as the addition of a 3-methyl group, must be evaluated for its influence on this critical metabolic activation pathway.

Impact of the 3-Methyl Group on Antimalarial Efficacy: A Comparative Look

Direct, head-to-head comparative studies of 3-methyl-8-aminoquinolines against their unsubstituted counterparts are limited in the public domain. However, data from broader studies on 8-aminoquinoline analogues provide valuable insights.

One key study from the Walter Reed Army Institute of Research (WRAIR) evaluated a series of 13 primaquine analogues against various P. falciparum clones. Among these was WR 268379, the only compound in the series with a 3-methyl substituent instead of the more common 4-methyl group.[3]

CompoundSubstitutionAverage IC50 (nM) vs. P. falciparum (All Strains)Hematin Polymerization Inhibition (% of Chloroquine)
PrimaquineUnsubstituted>1000Inactive
WR 268379 3-Methyl Between 50 and 100 More efficient than chloroquine
Other Analogs (various substitutions)2-methoxy, 5-alkoxy, 5-aralkoxy, 4-methyl50 - 100Varied, some more efficient than chloroquine

Table 1: In vitro antimalarial activity of primaquine and its 3-methyl analog (WR 268379) against P. falciparum. Data synthesized from a study on 13 primaquine analogs.[3]

The data indicates that WR 268379 is significantly more potent than the parent primaquine, with an average IC50 value an order of magnitude lower.[3] This enhanced activity is comparable to other potent analogues in the study with substitutions at different positions.[3] Furthermore, unlike primaquine, WR 268379 was found to be a more efficient inhibitor of hematin polymerization than chloroquine, suggesting a potential dual mechanism of action against the blood stages of the parasite.[3]

The 3-Methyl Group and Metabolism: A Hypothesized Influence

The precise impact of the 3-methyl group on the metabolic activation of 8-aminoquinolines has not been extensively studied. However, based on our understanding of drug metabolism, we can postulate several potential effects. The introduction of a methyl group can influence the electronic properties of the quinoline ring, which in turn could affect its interaction with metabolizing enzymes like CYP2D6.

It is plausible that the 3-methyl group could either enhance or hinder the rate of metabolic activation, thereby altering the concentration of the active redox-cycling metabolites. An enhanced rate could lead to greater efficacy but potentially also increased toxicity. Conversely, a slower rate of activation might lead to a more sustained release of the active metabolites, potentially improving the therapeutic window. Further metabolic studies are crucial to elucidate the exact role of the 3-methyl group in the biotransformation of 8-aminoquinolines.

Hemolytic Toxicity: The Unanswered Question

The most critical aspect of any new 8-aminoquinoline derivative is its hemolytic potential. Unfortunately, there is a lack of specific data on the hemolytic toxicity of 3-methyl-8-aminoquinolines. The study that identified WR 268379 as a potent antimalarial did not report on its hemolytic profile.[3]

Given that hemolytic toxicity is intrinsically linked to the drug's metabolism and the subsequent generation of ROS, the effect of the 3-methyl group on this toxicity is of paramount importance.[4] A comprehensive evaluation would require in vitro hemolysis assays using G6PD-deficient red blood cells and in vivo studies in appropriate animal models.[7] Without such data, the therapeutic potential of 3-methyl-8-aminoquinolines remains incomplete.

Experimental Protocols for Evaluation

To rigorously assess the impact of the 3-methyl group, a series of standardized experimental protocols should be employed.

In Vitro Antimalarial Efficacy Assay

This assay determines the 50% inhibitory concentration (IC50) of the compound against P. falciparum cultures.

  • Drug Preparation: Dissolve the 3-methyl-8-aminoquinoline and the parent 8-aminoquinoline in an appropriate solvent (e.g., DMSO) and prepare serial dilutions.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or K1 strains) in human red blood cells.

  • Assay Setup: In a 96-well microtiter plate, expose the parasite cultures to a range of drug concentrations.

  • Incubation: Incubate the plate for 48-72 hours under standard culture conditions.

  • Growth Measurement: Assess parasite growth inhibition using methods such as the SYBR Green I-based fluorescence assay or the [3H]-hypoxanthine incorporation assay.[8]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the drug concentration.

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test in a Plasmodium berghei-infected mouse model is a standard method for evaluating in vivo efficacy.[9]

  • Infection: Infect mice with P. berghei.

  • Drug Administration: Administer the test compounds (3-methyl-8-aminoquinoline and parent compound) and a vehicle control to different groups of mice for four consecutive days, starting a few hours after infection.

  • Parasitemia Monitoring: Monitor the percentage of parasitized red blood cells daily by microscopic examination of Giemsa-stained blood smears.

  • Data Analysis: Compare the parasitemia levels in the treated groups to the control group to determine the percentage of suppression.

In Vitro Hemolysis Assay

This assay evaluates the potential of the compounds to cause hemolysis in G6PD-deficient red blood cells.

  • Blood Collection: Obtain blood from a G6PD-deficient donor.

  • Red Blood Cell Preparation: Isolate and wash the red blood cells.

  • Incubation: Incubate the red blood cells with various concentrations of the test compounds and controls (positive and negative).

  • Hemolysis Measurement: After incubation, centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin to quantify the extent of hemolysis.

Visualizing the 8-Aminoquinoline Mechanism and Evaluation Workflow

Caption: Mechanism of 8-aminoquinoline action and evaluation workflow.

Conclusion: A Promising but Incomplete Picture

The introduction of a 3-methyl group to the 8-aminoquinoline scaffold presents a promising avenue for developing more potent antimalarial agents. The available data, though limited, suggests a significant enhancement in activity against the blood stages of P. falciparum. However, the impact of this modification on the drug's metabolic profile and, most critically, its hemolytic toxicity remains largely unexplored.

Further research, including direct comparative studies and detailed toxicological evaluations, is imperative to fully understand the therapeutic potential of 3-methyl-8-aminoquinolines. Only then can we determine if this modification is a step towards a safer and more effective radical cure for malaria.

References

  • Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017). Frontiers in Pharmacology. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (n.d.). IRIS. [Link]

  • Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.).
  • Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. (2022). Journal of Cellular and Molecular Medicine. [Link]

  • Structure-activity relationships of putative primaquine metabolites causing methemoglobin formation in canine hemolysates. (1985). Toxicology and Applied Pharmacology. [Link]

  • Comparative pharmacokinetics and tissue distribution of primaquine enantiomers in mice. (2022). Malaria Journal. [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. (n.d.). [Link]

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (n.d.). Annals of Translational Medicine. [Link]

  • 8-aminoquinolines. (n.d.). PowerPoint presentation. [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). Clinical Microbiology Reviews. [Link]

  • The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. (n.d.). Malaria Journal. [Link]

  • Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).
  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. (n.d.). DOI. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

  • Antimalarial activity of primaquine operates via a two-step biochemical relay. (2019). Nature Communications. [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (2021). MDPI. [Link]

  • (PDF) Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2025). ResearchGate. [Link]

  • 2D-quantitative structure-activity relationships model using PLS method for anti-malarial activities of anti-haemozoin compounds. (n.d.). SciSpace. [Link]

  • (PDF) Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (n.d.). ResearchGate. [Link]

  • Methaemoglobin as a surrogate marker of primaquine antihypnozoite activity in Plasmodium vivax malaria: A systematic review and individual patient data meta-analysis. (2024). PLOS Medicine. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

Sources

Validation

Application Guide: Evaluating the In Vivo vs. In Vitro Activity Paradox of 8-Amino-6-methoxy-3-methylquinoline

Executive Summary 8-Amino-6-methoxy-3-methylquinoline is a critical heteroaromatic pharmacophore and synthetic intermediate for 3-methyl-substituted 8-aminoquinoline antimalarials, such as 3-methylprimaquine[1]. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Amino-6-methoxy-3-methylquinoline is a critical heteroaromatic pharmacophore and synthetic intermediate for 3-methyl-substituted 8-aminoquinoline antimalarials, such as 3-methylprimaquine[1]. For researchers and drug development professionals evaluating this compound and its derivatives, a common and costly pitfall is the stark discrepancy between its in vitro and in vivo efficacy.

This guide objectively compares the activity profiles of 8-Amino-6-methoxy-3-methylquinoline against standard alternatives (e.g., Primaquine) and provides self-validating experimental frameworks to accurately measure its true pharmacological potential.

Mechanistic Causality: Decoding the CYP450 Paradox

Why do 8-aminoquinolines often fail in standard in vitro screens yet demonstrate potent radical curative properties in vivo? The causality lies in hepatic biotransformation.

8-Amino-6-methoxy-3-methylquinoline acts essentially as a prodrug. To exert its parasiticidal effect, the quinoline core must undergo hydroxylation mediated by hepatic Cytochrome P450 enzymes (specifically the CYP2D family, such as CYP2D6 in humans)[2]. This hydroxylation yields a 5,6-ortho-quinone intermediate that undergoes rapid redox cycling, generating lethal reactive oxygen species (ROS) that collapse the parasite's mitochondrial membrane potential[3].

Because standard in vitro culture media lack this hepatic machinery, the compound remains in its inactive prodrug state, yielding false-negative IC50 values. In vivo models, however, naturally possess the required CYP450s, revealing the compound's true efficacy.

MetabolicPathway A 8-Amino-6-methoxy- 3-methylquinoline Core B Hepatic CYP450 (e.g., CYP2D6) A->B Hepatic Metabolism C 5-Hydroxy Metabolite (Active Quinone-Imine) B->C Hydroxylation D Redox Cycling (H2O2 & ROS) C->D O2 Reduction E Parasite Death (Mitochondrial Collapse) D->E Oxidative Stress

Fig 1: CYP2D6 metabolic activation of the 8-aminoquinoline core into redox-active metabolites.

Comparative Performance Data

The following table summarizes the quantitative performance of 8-Amino-6-methoxy-3-methylquinoline compared to Primaquine across different assay environments. Note the drastic shift in IC50 when metabolic activation is introduced.

CompoundAssay TypeConditionIC50 / ED50Interpretation
8-Amino-6-methoxy-3-methylquinoline In Vitro (HepG2)Standard Media>10 µMInactive (Remains Prodrug)
8-Amino-6-methoxy-3-methylquinoline In Vitro (HepG2)+ Human S9 Fraction0.4 µMActive (Metabolized)
8-Amino-6-methoxy-3-methylquinoline In Vivo (Mouse)Wild-Type (Oral)2.5 mg/kgHigh Efficacy
8-Amino-6-methoxy-3-methylquinoline In Vivo (Mouse)CYP2D Knockout>20 mg/kgLoss of Efficacy
Primaquine (Alternative)In Vitro (HepG2)Standard Media>10 µMInactive (Remains Prodrug)
Primaquine (Alternative)In Vivo (Mouse)Wild-Type (Oral)1.8 mg/kgHigh Efficacy

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal mechanistic controls to prove that observed activity is a direct result of the intended biological pathway, rather than assay artifacts.

Protocol A: In Vitro Assessment with Metabolic Activation (S9 Fraction)
  • Causality: We introduce human liver S9 fractions to supply the missing CYP450 enzymes. NADPH is added as an essential electron-donating cofactor for CYP450 catalytic activity.

  • Validation System: A parallel well treated with Paroxetine (a potent, selective CYP2D6 inhibitor) acts as a mechanistic control. If the compound is active in the S9 well but inactive in the S9+Paroxetine well, you have definitively validated that the activity is CYP2D6-dependent[3].

Step-by-Step Methodology:

  • Seed HepG2 cells (liver stage model) in a 96-well plate at 104 cells/well and infect with Plasmodium sporozoites.

  • Prepare the Activation Mix: 2 mg/mL human liver S9 fraction, 2 mM NADPH, and 5 mM MgCl2 in phosphate buffer (pH 7.4).

  • Treat cells with serial dilutions of 8-Amino-6-methoxy-3-methylquinoline (0.1 µM to 50 µM).

  • Validation Step: To the control wells, add 10 µM Paroxetine 30 minutes prior to compound treatment to block CYP2D6 activity.

  • Incubate for 48 hours at 37°C, 5% CO2.

  • Quantify parasite load via luminescence (if using luciferase-expressing parasites) or high-content imaging.

Protocol B: In Vivo Causal Prophylaxis Model
  • Causality: Oral dosing in a murine model allows natural first-pass hepatic metabolism, converting the prodrug to its active quinone-imine state.

  • Validation System: Utilizing CYP2D knockout (KO) mice alongside wild-type (WT) mice proves that in vivo efficacy is not an artifact, but specifically relies on host CYP2D metabolism[2].

Step-by-Step Methodology:

  • Inoculate WT C57BL/6 mice and CYP2D KO mice intravenously with 104 P. berghei sporozoites (Day 0).

  • Administer 8-Amino-6-methoxy-3-methylquinoline orally at 2.5 mg/kg, 5 mg/kg, and 10 mg/kg on Days -1, 0, and 1.

  • Validation Step: Monitor both WT and KO cohorts. The KO cohort serves as the negative metabolic control; failure to clear the parasite in this cohort validates the metabolic dependency of the drug.

  • On Day 4, assess blood smears for parasitemia. Radical cure is defined as the absence of blood-stage parasites up to Day 30.

ExpWorkflow Start Test Compound: 8-Amino-6-methoxy-3-methylquinoline InVitro In Vitro Assay (Plasmodium liver stage) Start->InVitro InVivo In Vivo Assay (P. berghei Mouse Model) Start->InVivo S9 Add S9 Fraction (Metabolic Activation) InVitro->S9 NoS9 Standard Media (No Activation) InVitro->NoS9 Dose Oral Dosing (Hepatic Processing) InVivo->Dose Result2 Low IC50 (True in vitro Activity) S9->Result2 Result1 High IC50 (False Negative) NoS9->Result1 Result3 High Efficacy (Radical Cure) Dose->Result3

Fig 2: Workflow comparing in vitro assays (with/without S9) against in vivo efficacy models.

References

  • US4167638A - Process for production of 8-NHR quinolines.Google Patents.
  • Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics.PMC - NIH.
  • The metabolism of primaquine to its active metabolite is dependent on CYP 2D6.PMC - NIH.

Safety & Regulatory Compliance

Safety

Comprehensive Operational Safety and Disposal Protocol for 8-Amino-6-methoxy-3-methylquinoline

As a highly specialized heterocyclic building block, 8-Amino-6-methoxy-3-methylquinoline is a critical scaffold in the synthesis of anti-malarial and anti-parasitic agents, sharing deep structural homologies with drugs l...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly specialized heterocyclic building block, 8-Amino-6-methoxy-3-methylquinoline is a critical scaffold in the synthesis of anti-malarial and anti-parasitic agents, sharing deep structural homologies with drugs like primaquine and tafenoquine[1]. While its pharmacological utility is immense, the very mechanisms that make 8-aminoquinolines effective against parasites also impart significant toxicological risks to laboratory personnel—specifically the induction of oxidative stress and hemolytic toxicity[2].

To build a culture of uncompromising laboratory safety, this guide moves beyond standard Safety Data Sheet (SDS) boilerplate. We provide a causality-driven, field-proven operational framework for the handling, spill response, and final chemical destruction of 8-aminoquinoline derivatives.

Part 1: Chemical Profiling & Hazard Assessment

Standard organic building blocks are often treated with generic precautions. However, 8-aminoquinolines possess inherent hemotoxicity. Exposure to micro-particulates can trigger eryptosis (red blood cell death), which is particularly dangerous for laboratory workers with asymptomatic Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency[1][2].

Quantitative Hazard Summary
Hazard ClassGHS CategoryHazard StatementPreventative Rationale
Skin Irritation Category 2H315: Causes skin irritation[3]Prevents dermal absorption of hemotoxic scaffolds into the bloodstream.
Eye Irritation Category 2H319: Causes serious eye irritation[4]Protects highly vascularized mucous membranes from reactive amine dust.
Sensitization Category 1H317: May cause allergic reaction[5]Mitigates immune-mediated hypersensitivity upon repeated exposure.
Target Organ SpecificHemolytic Toxicity / Eryptosis[2]Prevents systemic oxidative stress and methemoglobinemia.

Part 2: Operational Safety & Handling Procedures

To ensure a self-validating safety system, every handling protocol must be rooted in the chemical's physical state and biological reactivity. 8-Amino-6-methoxy-3-methylquinoline typically presents as a crystalline solid or powder that can easily aerosolize.

Step-by-Step Handling Workflow:

  • Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4]. Causality: The primary route of accidental systemic exposure is the inhalation of fine dust particulates.

  • Advanced PPE Selection: Wear impermeable nitrile gloves (double-gloving recommended during scale-up), a fully buttoned lab coat, and tight-fitting safety goggles[3]. If weighing large quantities outside a controlled airflow environment, an N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Use anti-static weighing boats and non-sparking spatulas. Causality: Fine organic powders can carry static charges, causing the material to unexpectedly disperse into the breathing zone when transferred.

Part 3: Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the spread of hemotoxic dust.

Step-by-Step Spill Response:

  • Evacuate and Assess: Immediately clear personnel from the immediate vicinity to prevent tracking the powder. Ensure the fume hood or room ventilation remains active[4].

  • Wet Containment (Critical Step): Do NOT use a dry brush or broom. Causality: Dry sweeping aerosolizes the 8-aminoquinoline particles, exponentially increasing the inhalation hazard[4]. Instead, gently cover the spill with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a disposable plastic scraper and place it into an airtight, clearly labeled hazardous waste container[5].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe, to remove any residual amine residues[5].

SpillResponse A 1. Spill Detected (8-Aminoquinoline Derivative) B 2. Evacuate & Ventilate Area (Prevent Dust Inhalation) A->B C 3. Don Advanced PPE (Respirator, Nitrile, Goggles) B->C D 4. Wet Containment (Avoid Dry Sweeping) C->D E 5. Collect in Airtight Container D->E F 6. Decontaminate Surface (Soap & Water) E->F G 7. Transfer to Hazardous Waste F->G

Workflow for the safe containment and decontamination of 8-aminoquinoline spills.

Part 4: Chemical Waste Disposal & Incineration Plan

Because 8-Amino-6-methoxy-3-methylquinoline is a highly stable organonitrogen compound, it cannot be disposed of in standard solid waste or flushed down the drain (due to aquatic toxicity)[4][5]. The only acceptable method of destruction is high-temperature chemical incineration.

Step-by-Step Disposal Protocol:

  • Solvent Dissolution: Dissolve or intimately mix the solid waste with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone)[5]. Causality: Dissolution ensures a uniform burn rate and prevents the explosive combustion of concentrated organic dust.

  • Primary Incineration: Transfer the solution to a licensed hazardous waste facility. The primary incinerator breaks down the quinoline ring structure.

  • Afterburner Degradation (>1000°C): This is the most critical phase. Causality: Incinerating organonitrogen compounds at lower temperatures (640°C–800°C) can generate deadly cyanide (CN-) gas[6]. The incinerator must be equipped with an afterburner operating at or above 1000°C with excess air to ensure >99.99% degradation of the pesticide/chemical scaffold[6].

  • Alkaline Scrubbing: The combustion of the amino and methoxy groups will generate nitrogen oxides (NOx) and other acidic gases[7]. The exhaust must pass through an alkaline scrubber system (often utilizing urea injection or sodium hydroxide) to neutralize these pollutants before atmospheric release[6][7].

DisposalPathway W Solid Chemical Waste S Dissolve in Combustible Solvent W->S I Primary Incinerator (Breaks Quinoline Ring) S->I A Afterburner (>1000°C) (Destroys CN- & Organics) I->A Sc Alkaline Scrubber (Neutralizes NOx Gases) A->Sc E Safe Atmospheric Exhaust Sc->E

High-temperature incineration and scrubbing pathway for organonitrogen chemical waste.

Commitment to Scientific Integrity

By understanding the mechanistic "why" behind these safety and disposal protocols, drug development professionals can integrate 8-Amino-6-methoxy-3-methylquinoline into their workflows with complete confidence. Protecting your team from hemotoxic risks and ensuring environmentally sound destruction of organonitrogen waste are foundational to sustainable, high-impact research.

References
  • TCI Chemicals. "SAFETY DATA SHEET: 8-Aminoquinoline." TCI Europe N.V.

  • Sigma-Aldrich. "SAFETY DATA SHEET: 8-Aminoquinoline." MilliporeSigma.

  • Matrix Scientific. "SAFETY DATA SHEET: 8-Aminoquinoline." Matrix Scientific.

  • Flaherty, S., et al. "Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model." Journal of Cellular and Molecular Medicine, 26(13), 2022.

  • Chu, C.S., & Hwang, J. "8-Aminoquinoline Therapy for Latent Malaria." Clinical Microbiology Reviews, 2019.

  • U.S. Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA National Service Center for Environmental Publications.

  • Ruokojärvi, P., et al. "Urea as a PCDD/F Inhibitor in Municipal Waste Incineration." Journal of the Air & Waste Management Association, 51(3), 2001.

Sources

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